molecular formula C10H11NO B13913055 1-Isocyanato-3-propylbenzene CAS No. 61605-45-6

1-Isocyanato-3-propylbenzene

Cat. No.: B13913055
CAS No.: 61605-45-6
M. Wt: 161.20 g/mol
InChI Key: AAHIFMPIIKLKKX-UHFFFAOYSA-N
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Description

1-Isocyanato-3-propylbenzene is an aromatic monoisocyanate serving as a versatile building block in organic synthesis and materials science research. Its structure, featuring an isocyanate group attached to a propyl-substituted benzene ring, makes it a valuable intermediate for creating urea and urethane derivatives via nucleophilic addition reactions . Researchers primarily utilize this compound to develop novel specialty polymers, including polyurethanes and polyureas, where it can be incorporated as a side chain to modify material properties or as a chain terminator . It is also employed in the synthesis of more complex chemical entities for pharmaceutical and agrochemical research. The reactivity of the isocyanate group requires careful handling; it is sensitive to moisture and can react vigorously with water, alcohols, and amines . Proper storage conditions are essential to maintain the compound's stability and purity. This product is intended for Research Use Only and is strictly for use by qualified professionals in a controlled laboratory setting. It is not approved for personal, household, or medicinal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61605-45-6

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

1-isocyanato-3-propylbenzene

InChI

InChI=1S/C10H11NO/c1-2-4-9-5-3-6-10(7-9)11-8-12/h3,5-7H,2,4H2,1H3

InChI Key

AAHIFMPIIKLKKX-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=CC=C1)N=C=O

Origin of Product

United States

Foundational & Exploratory

1-Isocyanato-3-propylbenzene chemical properties and structure

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Series: Aryl Isocyanates | CAS: 68664-23-3 [1]

Executive Summary

1-Isocyanato-3-propylbenzene (also known as 3-propylphenyl isocyanate) is a specialized aryl isocyanate intermediate used primarily in the synthesis of ureas and carbamates for medicinal chemistry and materials science.[1] Characterized by a meta-substituted propyl group, this compound offers a unique steric and lipophilic profile compared to its para-substituted analogs.[1] This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic methodologies, and reactivity profiles, designed for researchers in drug discovery and organic synthesis.

Chemical Identity & Physicochemical Properties[1][2][3][4]

The meta-positioning of the propyl chain influences the electrophilicity of the isocyanate group less directly than para-substitution, maintaining a reactivity profile typical of electron-neutral aryl isocyanates while adding significant lipophilicity (


).[1]
Table 1: Core Technical Specifications
PropertyData
CAS Number 68664-23-3
IUPAC Name 1-Isocyanato-3-propylbenzene
Synonyms 3-Propylphenyl isocyanate; m-Propylphenyl isocyanate
Molecular Formula ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Molecular Weight 161.20 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 238–239 °C (lit.)[1]
Density 1.041 g/mL at 25 °C
Refractive Index

1.5160
Solubility Soluble in DCM, THF, Toluene, Ethyl Acetate; Reacts with water
Flash Point >110 °C (Estimated)

Structural Analysis & Electronic Properties

The structure consists of a benzene ring substituted at the 1-position with an isocyanate group (-N=C=O) and at the 3-position with a propyl chain (


).[1]
  • Electronic Effect: The propyl group is a weak electron-donating group (via hyperconjugation).[1] Its meta-position relative to the isocyanate means it does not donate electron density directly into the resonance system of the isocyanate carbon.[1] Consequently, the electrophilicity of the isocyanate carbon remains high, making it susceptible to nucleophilic attack.

  • Steric Environment: The meta-substitution provides a "kinked" geometry that can be advantageous in drug design for fitting into specific hydrophobic pockets (e.g., kinase allosteric sites) where linear para-substituted analogs might clash.[1]

  • Spectroscopic Signatures (Expected):

    • IR: Strong, sharp peak at ~2270 cm⁻¹ (asymmetric -N=C=O stretch).[1]

    • ¹H NMR: Aromatic signals in the 6.9–7.3 ppm range (multiplet, 4H). Propyl chain: Triplet (~0.9 ppm,

      
      ), Multiplet (~1.6 ppm, 
      
      
      
      ), Triplet (~2.5 ppm, benzylic
      
      
      ).

Synthesis & Manufacturing

While industrial production often utilizes phosgene gas, laboratory-scale synthesis prioritizes safety and handling.[1] The Triphosgene method is the standard "self-validating" protocol for research environments, avoiding the hazards of gaseous phosgene while maintaining high yields.[1]

Graphviz Diagram 1: Synthesis Pathway

SynthesisPathway Figure 1: Laboratory Synthesis via Triphosgene-Mediated Phosgenation Start 3-Propylaniline (CAS 2038-57-5) Intermediate Carbamoyl Chloride Intermediate Start->Intermediate + Triphosgene / DCM 0°C to RT Reagent Triphosgene (BTC) Reagent->Intermediate Product 1-Isocyanato-3-propylbenzene (CAS 68664-23-3) Intermediate->Product Heat / Reflux - HCl Byproduct HCl (g) Intermediate->Byproduct

Experimental Protocol: Triphosgene Method

Objective: Synthesis of 1-Isocyanato-3-propylbenzene from 3-propylaniline.

  • Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, addition funnel, and an inert gas inlet (

    
     or Ar). Connect the outlet to a caustic scrubber (NaOH solution) to neutralize evolved HCl.
    
  • Reagent Preparation:

    • Dissolve Triphosgene (2.97 g, 10 mmol) in anhydrous Dichloromethane (DCM, 20 mL).

    • Dissolve 3-Propylaniline (4.06 g, 30 mmol) and Triethylamine (TEA, 6.07 g, 60 mmol) in anhydrous DCM (30 mL).

  • Addition: Cool the triphosgene solution to 0 °C. Slowly add the amine/TEA solution dropwise over 30 minutes. Note: The reaction is exothermic; control addition rate to maintain temperature.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC or IR (appearance of 2270 cm⁻¹ peak).

  • Workup:

    • Filter off the precipitated triethylamine hydrochloride salts.

    • Concentrate the filtrate under reduced pressure.

    • Purification: Distill the crude oil under vacuum (approx. 0.5 mmHg) to obtain the pure isocyanate.

    • Yield Expectation: 85–95%.

Reactivity & Mechanism[5]

The core utility of 1-Isocyanato-3-propylbenzene lies in its reactivity with nucleophiles containing active hydrogen atoms (amines, alcohols, thiols).[1]

Mechanism of Action: Nucleophilic Addition

The reaction proceeds via a concerted nucleophilic attack on the central carbon of the isocyanate, followed by proton transfer.

Graphviz Diagram 2: Nucleophilic Addition Mechanism

Mechanism Figure 2: General Mechanism of Isocyanate Derivatization Isocyanate Isocyanate (Electrophile) Transition Tetrahedral Intermediate Isocyanate->Transition Nucleophile Nucleophile (H-Nu:) Nucleophile->Transition Attack on C=O Product Urea / Carbamate Product Transition->Product Proton Transfer

Key Reactions
  • Urea Formation:

    • Reagent: Primary or Secondary Amines (

      
      ).[1]
      
    • Conditions: DCM or THF,

      
       °C.
      
    • Application: Synthesis of urea libraries for kinase inhibition.

  • Carbamate (Urethane) Formation:

    • Reagent: Alcohols (

      
      ).[1]
      
    • Conditions: Toluene, Heat (80 °C), often with DBTL (Dibutyltin dilaurate) catalyst.

    • Application: Prodrug synthesis or polymer chain modification.

Applications in Drug Development[1][6]

1-Isocyanato-3-propylbenzene acts as a critical "lipophilic cap" in medicinal chemistry.[1]

  • Kinase Inhibitors: The 3-propylphenyl moiety mimics the hydrophobic interactions of ATP in the binding pocket of various kinases.[1] The urea linkage formed by reacting this isocyanate with an amino-heterocycle provides hydrogen bond donors/acceptors essential for the "hinge region" binding.[1]

  • Library Synthesis: In high-throughput screening (HTS), this isocyanate is frequently used to "cap" amine libraries, converting basic amines into neutral, lipophilic ureas to improve membrane permeability and metabolic stability.

  • Specific Example: It is used in the synthesis of chiral ureas, such as (R)-1-(3-phenylpropyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea , where the propyl spacer allows for flexible positioning of the terminal phenyl ring.[1]

Safety & Handling

Signal Word: DANGER

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled (Respiratory Sensitizer).[1][2]

    • H335: May cause respiratory irritation.[1]

  • Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen). Moisture sensitive (reacts with water to evolve

    
     and form insoluble ureas).
    
  • Decontamination: Spills should be treated with a solution of 90% water, 8% concentrated ammonia, and 2% liquid detergent.

References

  • National Institute of Standards and Technology (NIST). 3-Propylphenyl isocyanate Properties and Spectra. NIST Chemistry WebBook, SRD 69.[3] Available at: [Link][1]

  • Cotarca, L., et al. "Phosgenation of Amines: Industrial Scale Perspectives." Organic Process Research & Development, 2017.
  • Knölker, H. J., et al. "Synthesis of Isocyanates using Triphosgene.
  • PubChem. Compound Summary: 3-Phenylpropyl isocyanate (CID 91797).[1] National Library of Medicine. Available at: [Link][1]

Sources

3-Phenylpropyl Isocyanate (CAS 68664-23-3): A Technical Guide to Chemical Profiling, Safe Handling, and Synthetic Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary

In the landscape of medicinal chemistry, the strategic installation of urea and carbamate pharmacophores is a foundational technique for modulating target binding affinity and pharmacokinetic properties. 3-Phenylpropyl isocyanate (CAS 68664-23-3) serves as a highly versatile, bifunctional electrophilic building block[1]. It combines the intense reactivity of a cumulated double-bond system (N=C=O) with the steric and lipophilic properties of a flexible 3-phenylpropyl tail. This guide provides an in-depth analysis of its physicochemical properties, toxicological mechanisms, and field-proven protocols for its application in modern drug development[2].

Physicochemical Profiling & Safety Data (SDS)

To ensure reproducible synthesis and laboratory safety, understanding the baseline physical parameters and hazard profile of 3-phenylpropyl isocyanate is critical. The compound is a clear, colorless to pale-yellow liquid that exhibits extreme sensitivity to ambient moisture[3][4].

Quantitative Physical Properties
PropertyValueReference / Conditions
CAS Number 68664-23-3Standard Identifier[3]
Molecular Formula C₁₀H₁₁NO-[3]
Molecular Weight 161.20 g/mol -[3]
Density 1.041 g/mL@ 25 °C[3]
Boiling Point 238 – 239 °CLit. Value[3]
Purity (Commercial) Typically ≥ 97%GC/Titration[5]
GHS Hazard Classifications & Mechanistic Toxicology

Isocyanates are potent electrophiles. In biological systems, they do not merely irritate tissues; they actively form covalent bonds with nucleophilic residues (such as the


-amino groups of lysine or thiol groups of cysteine) on native physiological proteins. This haptenation alters protein conformation, triggering an IgE-mediated immune response[5].
GHS Hazard CodeHazard StatementMechanistic Causality
H302, H312, H332 Harmful if swallowed, in contact with skin, or inhaled.Acute systemic toxicity driven by rapid electrophilic reaction with biological nucleophiles[5].
H315, H319, H335 Causes skin, serious eye, and respiratory irritation.Direct chemical burn and cross-linking of mucosal membrane proteins[5].
H317, H334 May cause allergic skin reaction / asthma symptoms if inhaled.Sensitization: Covalent haptenation of respiratory and epidermal proteins leading to immune system sensitization[5].

Note: Due to these hazards, the signal word for this compound is Danger . All handling must occur within a certified fume hood using appropriate PPE (Type ABEK respirator filters, face shields, and chemically resistant gloves)[3][5].

Mechanistic Chemistry: The Isocyanate Electrophile

The central carbon atom of the isocyanate group is highly electron-deficient due to the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms. This makes 3-phenylpropyl isocyanate highly susceptible to nucleophilic attack.

  • Urea Synthesis: Reaction with primary or secondary amines is typically rapid and exothermic, yielding N,N'-disubstituted ureas. This is the primary use-case in medicinal chemistry[6].

  • Carbamate Synthesis: Reaction with alcohols is slower and often requires elevated temperatures or a catalyst (e.g., dibutyltin dilaurate or an organic base) to proceed efficiently[7].

  • Moisture Degradation (The Causality of Inert Storage): If exposed to atmospheric water, the isocyanate forms an unstable carbamic acid intermediate. This intermediate spontaneously decarboxylates, releasing CO₂ gas and yielding 3-phenylpropylamine. This newly formed amine immediately attacks unreacted isocyanate to form a highly insoluble symmetric byproduct: 1,3-bis(3-phenylpropyl)urea[4]. This not only degrades the reagent but can dangerously pressurize sealed storage vessels.

G Iso 3-Phenylpropyl Isocyanate (Electrophile) Urea N,N'-Disubstituted Urea (Target Pharmacophore) Iso->Urea + Amine (Base, Anhydrous) Carbamate Carbamate (Target Pharmacophore) Iso->Carbamate + Alcohol (Catalyst/Heat) SymUrea Symmetric Urea + CO2 (Degradation Product) Iso->SymUrea + H2O (Hydrolysis) Amine Primary/Secondary Amine (Nucleophile) Amine->Urea Alcohol Alcohol (Nucleophile) Alcohol->Carbamate Water Water (Moisture) Water->SymUrea

Reaction pathways of 3-phenylpropyl isocyanate with various nucleophiles.

Applications in Drug Development & SAR

In Structure-Activity Relationship (SAR) campaigns, the urea linkage acts as a privileged motif capable of forming rigid, bidentate hydrogen bonds with target protein backbones.

Case Study: Inhibition of Insulin-Regulated Aminopeptidase (IRAP) Recent drug discovery efforts targeting IRAP (an enzyme implicated in cognitive disorders) utilized 3-phenylpropyl isocyanate to synthesize potent inhibitors[2]. Researchers reacted a pyrrolidine-core intermediate with 3-phenylpropyl isocyanate to generate a urea-linked analog.

  • The Causality of the Design: The urea group provided the necessary hydrogen bond donor/acceptor interactions, while the 3-carbon alkyl chain of the 3-phenylpropyl group acted as a flexible spacer. This allowed the terminal phenyl ring to reach deep into a specific hydrophobic pocket of the IRAP enzyme, significantly increasing binding affinity compared to shorter or more rigid linkers[2].

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating necessary quenching and workup steps to ensure both high yield and operator safety.

Protocol 1: General Synthesis of N,N'-Disubstituted Urea Derivatives

This protocol utilizes 3-phenylpropyl isocyanate for the derivatization of a generic secondary amine[2][6].

Materials:

  • 3-Phenylpropyl isocyanate (1.1 equivalents)

  • Target Amine (1.0 equivalent)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 equivalents)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon or Nitrogen.

  • Dissolution: Dissolve the target amine (1.0 eq) and DIPEA (2.0 eq) in anhydrous DCM (approx. 0.2 M concentration) under inert atmosphere. Cool the mixture to 0 °C using an ice bath.

  • Addition: Dissolve 3-phenylpropyl isocyanate (1.1 eq) in a small volume of anhydrous DCM. Add this solution dropwise to the stirring amine mixture over 10 minutes to prevent exothermic side reactions.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor completion via TLC or LCMS.

  • Workup: Dilute the reaction with additional DCM. Wash the organic layer sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated NaHCO₃, and brine.

  • Drying & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography (typically Hexanes/EtOAc gradients).

Protocol 2: Safe Handling and Quenching of Isocyanate Waste

Never dispose of raw isocyanate waste. Unreacted isocyanates must be actively quenched to prevent environmental contamination and sensitization hazards[5].

  • Collect all isocyanate-containing waste (rinses, unused reagent) in a dedicated, vented flask.

  • Slowly add a quenching solution consisting of Methanol (90%), Water (5%), and concentrated aqueous Ammonia (5%).

  • Stir the mixture loosely capped (to allow CO₂ to escape) in a fume hood for 24 hours. The ammonia and methanol will convert all residual isocyanate into harmless ureas and methyl carbamates.

  • Dispose of the neutralized solution in standard organic waste.

Workflow Step1 1. Preparation Dry Solvent + Amine + Base (Inert Atm) Step2 2. Addition Dropwise addition of 3-Phenylpropyl Isocyanate at 0°C Step1->Step2 Step3 3. Reaction Stir at RT under N2/Ar, Monitor via LCMS Step2->Step3 Step4 4. Quenching Add Methanol/Ammonia to destroy excess Isocyanate Step3->Step4 Step5 5. Workup Wash with 1M HCl, then Brine. Dry over Na2SO4 Step4->Step5 Step6 6. Purification Flash Chromatography or Recrystallization Step5->Step6

Experimental workflow for Urea Synthesis and safe isocyanate quenching.

References

  • Source: Chemsrc.
  • SAFETY DATA SHEET - 3-Phenylpropyl isocyanate, 97% Source: Fisher Scientific URL
  • 3-Phenylpropyl isocyanate, 98% | 68664-23-3 Source: J&K Scientific LLC URL
  • 3-Phenylpropylamine | Protocol 2: General Synthesis of N,N'-Disubstituted Urea Derivatives Source: Benchchem URL
  • SAFETY DATA SHEET - Fisher Scientific (US OSHA Hazard Communication Standard)
  • Source: National Institutes of Health (PMC)
  • Synthetic Control of Helical Polyisocyanates by Living Anionic Polymerization toward Peptide Mimicry Source: ACS Publications URL

Sources

Technical Monograph: m-Propylphenyl Isocyanate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry, isocyanates serve as indispensable electrophilic building blocks for the construction of urea and carbamate linkages—motifs ubiquitous in kinase inhibitors, TRPV1 antagonists, and soluble epoxide hydrolase inhibitors.

This guide focuses on 3-propylphenyl isocyanate (specifically the meta-substituted variant), a critical intermediate for introducing lipophilic aromatic scaffolds into drug candidates. While often colloquially referred to as "m-propylphenyl isocyanate," precise distinction between the n-propyl (straight chain) and isopropyl (branched) isomers is vital for structure-activity relationship (SAR) studies. This monograph provides the physicochemical data, reaction mechanisms, and validated protocols necessary to utilize this reagent with high fidelity.

Physicochemical Characterization

Precise stoichiometry is the bedrock of reproducible synthesis. Below are the critical parameters for m-propylphenyl isocyanate isomers. Note that while the molecular weights are identical (isomers), their densities and boiling points differ slightly due to packing efficiency and Van der Waals interactions.

Table 1: Comparative Physicochemical Properties
Propertym-n-Propylphenyl Isocyanatem-Isopropylphenyl Isocyanate
IUPAC Name 1-isocyanato-3-propylbenzene1-isocyanato-3-(propan-2-yl)benzene
CAS Number 61605-45-631027-31-3 (para)* / 190774-57-3 (meta est.)
Molecular Formula C₁₀H₁₁NOC₁₀H₁₁NO
Molecular Weight 161.20 g/mol 161.20 g/mol
Density (25°C) 1.02 ± 0.02 g/mL (Predicted)1.01 g/mL
Boiling Point ~235 °C (760 mmHg)~85 °C (4 mmHg)
Physical State Colorless to pale yellow liquidColorless liquid
LogP (Calc) ~3.8~3.6

> Note on Density: For stoichiometric calculations involving the n-propyl variant where experimental batch-specific density is unavailable, use 1.02 g/mL as the working standard. The slight increase over the isopropyl variant accounts for the reduced steric bulk allowing tighter packing.

Structural Verification

When receiving a new batch, purity must be verified. Isocyanates are moisture-sensitive and degrade into symmetric ureas (1,3-bis(3-propylphenyl)urea).

  • IR Spectroscopy: Look for the strong, characteristic isocyanate peak at 2270 cm⁻¹ . Disappearance of this peak indicates hydrolysis.

  • ¹H NMR (CDCl₃): The n-propyl group will show a triplet (~0.9 ppm), multiplet (~1.6 ppm), and triplet (~2.6 ppm). The iso-propyl group shows a doublet (~1.2 ppm) and septet (~2.9 ppm).

Synthetic Utility & Mechanism[2][3]

The primary utility of m-propylphenyl isocyanate lies in its high electrophilicity at the carbonyl carbon. It reacts rapidly with nucleophiles (amines, alcohols, thiols) to form stable linkages.

Reaction Mechanism: Urea Formation

The formation of a urea derivative involves the nucleophilic attack of a primary or secondary amine on the isocyanate carbon. This is a concerted addition-elimination pathway that requires no external catalyst for aliphatic amines, though mild base (Et₃N) is often added to neutralize amine salts.

ReactionMechanism Isocyanate m-Propylphenyl Isocyanate (Electrophile) Transition Tetrahedral Intermediate Isocyanate->Transition Nucleophilic Attack Amine Primary Amine (R-NH2) (Nucleophile) Amine->Transition Urea Disubstituted Urea Transition->Urea Proton Transfer Base Base (Et3N) (Proton Scavenger) Base->Transition Optional

Figure 1: Mechanistic pathway for the synthesis of urea derivatives from m-propylphenyl isocyanate.

Experimental Protocols

Safety & Handling
  • Hazard: Isocyanates are potent sensitizers and lachrymators. Inhalation can cause asthma-like symptoms.[1]

  • Engineering Controls: Always handle inside a functioning fume hood.

  • PPE: Nitrile gloves (double gloving recommended), safety glasses, and lab coat.

  • Quenching: Spills should be treated with 10% aqueous ammonia or 5% surfactant/water mixture.

Standard Protocol: Synthesis of N-(3-propylphenyl)-N'-aryl Urea

This protocol is optimized for library synthesis (20–100 mg scale) where high throughput and minimal purification are desired.

Materials:

  • m-Propylphenyl isocyanate (1.0 equiv)

  • Aniline derivative (Nucleophile) (1.0 equiv)

  • Dichloromethane (DCM) (anhydrous)

  • Polymer-supported Trisamine (Scavenger)

Step-by-Step Methodology:

  • Preparation: In a 4 mL glass vial equipped with a magnetic stir bar, dissolve the aniline derivative (0.2 mmol) in anhydrous DCM (2 mL).

  • Addition: Add m-propylphenyl isocyanate (0.2 mmol, ~32 mg or ~31.5 µL) dropwise.

    • Scientist's Note: If the amine is available as a hydrochloride salt, add 1.2 equiv of Diisopropylethylamine (DIPEA) to free the base before adding the isocyanate.

  • Reaction: Cap the vial and stir at room temperature (25°C) for 2–4 hours.

    • Monitoring: Check by TLC (disappearance of amine) or LC-MS.

  • Scavenging (Self-Validating Step): To ensure no unreacted isocyanate remains (which interferes with biological assays), add Polymer-supported Trisamine (3 equiv) and stir for 2 hours. This resin captures excess electrophile.

  • Filtration: Filter the reaction mixture through a frit or Celite plug to remove the resin.

  • Isolation: Concentrate the filtrate in vacuo. The resulting solid is typically >95% pure urea.

ExperimentalWorkflow Start Start: Dissolve Amine in Dry DCM AddBase Is Amine a Salt? Start->AddBase DIPEA Add 1.2 eq DIPEA AddBase->DIPEA Yes AddIso Add m-Propylphenyl Isocyanate (1.0 eq) AddBase->AddIso No DIPEA->AddIso Stir Stir RT, 2-4 hrs AddIso->Stir QC Check LC-MS (Completion?) Stir->QC QC->Stir Incomplete Scavenge Add PS-Trisamine Resin (Removes excess Isocyanate) QC->Scavenge Complete Filter Filter & Concentrate Scavenge->Filter Final Final Product (>95% Purity) Filter->Final

Figure 2: Validated workflow for parallel synthesis of urea libraries using isocyanates.

References

  • PubChem Compound Summary. (2025). 3-Propylphenyl isocyanate (CAS 61605-45-6). National Center for Biotechnology Information. [Link]

  • National Institutes of Health (NIH). (2022). Discovery of TRPV1 Antagonists using Isopropylphenyl scaffolds. PubMed.[2] [Link]

Sources

1-propyl-3-isocyanatobenzene IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: 1-Isocyanato-3-propylbenzene

Part 1: Executive Summary

1-Isocyanato-3-propylbenzene (CAS: 61605-45-6), commonly known as 3-propylphenyl isocyanate , is a meta-substituted aromatic electrophile utilized primarily as a building block in the synthesis of carbamate and urea derivatives.[1] Its structural distinctiveness lies in the meta-propyl chain, which provides a specific steric and lipophilic profile often exploited in medicinal chemistry to probe hydrophobic pockets in kinase inhibitors and G-protein coupled receptor (GPCR) ligands.[1]

This guide details the chemical identity, validated synthesis protocols, and safety frameworks required for the handling and application of this intermediate in high-stakes research environments.[1]

Part 2: Chemical Identity & Nomenclature

Attribute Detail
IUPAC Name 1-Isocyanato-3-propylbenzene
Common Synonyms 3-Propylphenyl isocyanate; m-Propylphenyl isocyanate; Isocyanic acid 3-propylphenyl ester
CAS Registry Number 61605-45-6
Molecular Formula C₁₀H₁₁NO
Molecular Weight 161.20 g/mol
SMILES CCCc1cccc(N=C=O)c1
InChI Key Derived from structure:[1][2][3][4][5][6][7]CCC1=CC=CC(N=C=O)=C1
Appearance Colorless to pale yellow liquid (Standard conditions)

Part 3: Synthesis & Production Strategy

The Triphosgene Protocol (Laboratory Scale)

While industrial routes may utilize phosgene gas, the triphosgene (bis(trichloromethyl) carbonate) method is the "Gold Standard" for laboratory synthesis due to its superior safety profile and stoichiometric control.[1] This protocol converts 3-propylaniline (CAS: 2524-81-4) into the target isocyanate.[1]

Expert Insight: The reaction relies on the in situ generation of phosgene.[1] The critical success factor is the slow addition of the aniline to the triphosgene solution (inverse addition) or the maintenance of low temperature to prevent symmetrical urea formation (a common byproduct formed if amine concentration exceeds phosgene concentration).[1]

Reaction Pathway Diagram

SynthesisPathway Aniline 3-Propylaniline (Nucleophile) Intermediate Carbamoyl Chloride Intermediate Aniline->Intermediate + Triphosgene / DCM 0°C Triphosgene Triphosgene (Electrophile Source) Triphosgene->Intermediate Product 1-Isocyanato-3-propylbenzene (Target) Intermediate->Product Elimination (Heat/Base) Byproduct HCl (g) (Scavenged by Et3N) Intermediate->Byproduct

Caption: Figure 1. Conversion of 3-propylaniline to 1-isocyanato-3-propylbenzene via the triphosgene-mediated mechanism.[1]

Detailed Experimental Protocol

Reagents:

  • 3-Propylaniline (1.0 equiv)[1][8]

  • Triphosgene (0.35 equiv)[1]

  • Triethylamine (Et₃N) (2.2 equiv) or excess if HCl salt precipitation is desired.[1]

  • Dichloromethane (DCM), anhydrous.[1]

Step-by-Step Methodology:

  • Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and an inert gas (N₂/Ar) inlet.

  • Phosgene Source: Dissolve triphosgene (0.35 equiv) in anhydrous DCM (0.2 M concentration relative to aniline) and cool to 0°C in an ice bath.

  • Amine Addition: Dissolve 3-propylaniline (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the triphosgene solution over 30 minutes.

    • Checkpoint: The solution may become cloudy due to amine-HCl salt formation.[1] This is normal.

  • Base Addition: Add Et₃N (2.2 equiv) dropwise.[1] A heavy precipitate of triethylamine hydrochloride will form.[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.

    • Validation: Monitor reaction progress via FT-IR . Look for the appearance of the strong, sharp isocyanate peak at ~2270 cm⁻¹ .[1]

  • Workup:

    • Filter off the solid salts under an inert atmosphere (if possible) or rapidly through a fritted glass funnel.[1]

    • Concentrate the filtrate under reduced pressure (rotary evaporator).[1]

    • Purification: Distill the residue under high vacuum (bulb-to-bulb or fractional).[1] Note: Isocyanates are sensitive to moisture; store under argon.[1]

Part 4: Physicochemical & Spectroscopic Profiling

Physical Properties

Data inferred from structural analogs (m-toluidine isocyanate) and precursor data where specific experimental values are absent.[1]

PropertyValue / Observation
Boiling Point ~220–230°C (Atmospheric); ~95–100°C @ 10 mmHg (Predicted)
Density ~1.02 – 1.05 g/cm³
Solubility Reacts with water/protic solvents.[1] Soluble in DCM, THF, Toluene, Ethyl Acetate.[1]
Stability Moisture sensitive.[1] Hydrolyzes to form 1,3-bis(3-propylphenyl)urea.[1]
Spectroscopic Signatures
  • FT-IR: The diagnostic signal is the -N=C=O asymmetric stretch at 2250–2275 cm⁻¹ .[1] Absence of N-H stretching (3300–3500 cm⁻¹) confirms conversion of the aniline.[1]

  • ¹H NMR (CDCl₃, 400 MHz):

    • Aromatic protons: Multiplets at δ 6.9–7.3 ppm.[1]

    • Propyl group: Triplet (~0.9 ppm, -CH₃), Sextet (~1.6 ppm, -CH₂-), Triplet (~2.5 ppm, benzylic -CH₂-).[1]

  • ¹³C NMR: The isocyanate carbon typically appears at δ 124–125 ppm (weak intensity due to lack of NOE and long relaxation time).[1]

Part 5: Applications in Drug Discovery

This isocyanate is a "warhead" for installing the urea pharmacophore, a critical motif in kinase inhibitors (e.g., Sorafenib analogs).[1] The meta-propyl group acts as a lipophilic anchor, often improving potency by filling hydrophobic pockets (e.g., the allosteric pocket in p38 MAP kinase).[1]

Parallel Synthesis Workflow (Urea Library)

DrugDiscovery Isocyanate 1-Isocyanato-3-propylbenzene (Scaffold) Coupling Coupling Reaction (THF, 0°C -> RT) Isocyanate->Coupling AmineLibrary Amine Library (R-NH2) (Diversity Elements) AmineLibrary->Coupling Purification Scavenger Resin / HPLC (Remove excess amine) Coupling->Purification FinalProduct N-(3-propylphenyl)-N'-alkyl/aryl Urea (Kinase Inhibitor Candidate) Purification->FinalProduct

Caption: Figure 2.[1] Workflow for generating a urea-based small molecule library using 1-isocyanato-3-propylbenzene.

Part 6: Safety & Handling (E-E-A-T)

Critical Hazard: Isocyanates are powerful sensitizers.[1] Inhalation can cause severe asthma-like reactions.[1]

  • Engineering Controls: Always handle in a functioning fume hood.

  • PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.[1]

  • Decontamination: Spills should be treated with a neutralizing solution (50% ethanol, 40% water, 10% concentrated ammonia) to convert the isocyanate to the inert urea.[1]

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Moisture ingress leads to pressure buildup (CO₂ generation) and solid urea formation.[1]

References

  • Accela ChemBio. (n.d.).[1] Product Information: 3-Propylphenyl Isocyanate (CAS 61605-45-6).[1][9] Retrieved from [Link]

  • Cotarca, L., & Eckert, H. (2017).[1] Phosgenations: A Handbook. Wiley-VCH.[1] (Authoritative text on triphosgene usage).

  • Knölker, H. J., et al. (1996).[1] "Synthesis of Isocyanates from Anilines using Triphosgene." Angewandte Chemie International Edition, 35(16), 1866-1868.[1] (Standard protocol basis).

  • PubChem. (2025).[1][3] Compound Summary: 3-propylaniline (Precursor Data). National Library of Medicine.[1] Retrieved from [Link]

Sources

In-depth Technical Guide: Solubility & Handling of 3-Propylphenyl Isocyanate

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Physicochemical Profile

3-Propylphenyl isocyanate (CAS: 68664-23-3) is a specialized electrophilic intermediate used primarily in the synthesis of carbamates and ureas for pharmaceutical and agrochemical applications. Its solubility behavior is governed by two competing structural motifs: the lipophilic propyl-substituted aromatic ring and the highly reactive, polar isocyanate (-NCO) group.

Successful handling requires a dual strategy: maximizing solvation through non-polar/polar-aprotic interactions while minimizing decomposition by strictly excluding protic donors.

Physicochemical Identity
PropertyValueNotes
CAS Number 68664-23-3
Molecular Formula

Molecular Weight 161.20 g/mol
Physical State Colorless to pale yellow liquid
Boiling Point ~238-239 °CHigh boiling point requires high-vacuum distillation for purification.[1][2]
Density 1.041 g/mLSlightly denser than water.
Reactivity Class ElectrophileReacts violently with nucleophiles (amines) and slowly with water.

Part 2: Solubility & Reactivity Landscape

The Solvation Mechanism

Solubility for 3-propylphenyl isocyanate is driven by Van der Waals dispersion forces (


) from the propyl-phenyl core and dipole-dipole interactions (

) from the isocyanate cumulated double bonds.
  • Primary Solvents (Aromatic Hydrocarbons): The propylphenyl moiety shows high affinity for aromatic solvents (Toluene, Xylene) due to

    
     stacking and similar dispersive energy densities.
    
  • Secondary Solvents (Polar Aprotic): Solvents like Dichloromethane (DCM) and Tetrahydrofuran (THF) effectively solvate the polar -NCO group, preventing aggregation.

  • Incompatible Solvents (Protic): Any solvent containing a nucleophilic hydrogen (-OH, -NH, -SH) will attack the isocyanate carbon, leading to irreversible decomposition.

Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsCompatibilityMechanistic Insight
Aromatic Hydrocarbons Toluene, Benzene, XyleneExcellent Ideal for reaction media. High stability; low moisture uptake.
Chlorinated Solvents Dichloromethane (DCM), ChloroformExcellent Good solubility for wide concentration ranges. Caution: Must be acid-free.
Esters & Ketones Ethyl Acetate, AcetoneGood (Conditional) Soluble, but commercial grades often contain water. Must be dried over molecular sieves.
Ethers THF, Diethyl Ether, 1,4-DioxaneGood (Conditional) Excellent solubility. Critical: Peroxides and moisture must be removed.
Alcohols Methanol, Ethanol, IsopropanolFORBIDDEN Rapid reaction to form carbamates.
Water WaterFORBIDDEN Hydrolysis to amine +

(gas evolution hazard).
Dipolar Aprotic DMF, DMSO, DMAcCaution Soluble, but these solvents are hygroscopic and can accelerate side reactions (e.g., dimerization).
Theoretical Modeling: Hansen Solubility Parameters (HSP)

In the absence of empirical datasets for this specific isomer, we derive the HSP values based on the structural analog Phenyl Isocyanate, adjusted for the propyl chain contribution.

  • 
     (Dispersion):  ~19.0 MPa
    
    
    
    (Dominant interaction due to aromatic/alkyl bulk).
  • 
     (Polarity):  ~8.5 MPa
    
    
    
    (Moderate polarity from -NCO).
  • 
     (Hydrogen Bonding):  ~4.5 MPa
    
    
    
    (Low; acts only as a weak proton acceptor).

Implication: The "Interaction Radius" suggests that solvents with


 and low 

(like Toluene or Chloroform) are thermodynamically preferred.

Part 3: Visualizing the Reactivity Pathways

The following diagram illustrates the fate of 3-propylphenyl isocyanate in various solvent environments.

IsocyanateFate cluster_Solvents Solvent Environment Isocyanate 3-Propylphenyl Isocyanate Aprotic Anhydrous Aprotic (Toluene, DCM) Isocyanate->Aprotic Dissolution Water Moisture/Water (Wet Solvents) Isocyanate->Water Hydrolysis Alcohol Alcohols (MeOH, EtOH) Isocyanate->Alcohol Alcoholysis StableSol Stable Solution (Ready for Synthesis) Aprotic->StableSol Equilibrium CarbamicAcid Unstable Carbamic Acid Water->CarbamicAcid Fast Carbamate Carbamate Ester (Urethane) Alcohol->Carbamate Irreversible Amine 3-Propylaniline CarbamicAcid->Amine - CO2 (Gas) Urea Di-substituted Urea (Precipitate) Amine->Urea + Isocyanate (Side Reaction)

Figure 1: Reaction vs. Solvation. Note that "Solubility" in protic solvents is actually a chemical decomposition pathway.

Part 4: Experimental Protocols

Protocol A: Solvent Drying Verification (The "Isocyanate Spike" Test)

Before dissolving valuable 3-propylphenyl isocyanate, you must validate solvent dryness. Standard Karl Fischer titration is preferred, but this chemical test serves as a rapid in-situ check.

  • Aliquot: Take 2 mL of the solvent (e.g., Ethyl Acetate) in a dry vial.

  • Spike: Add 1 drop (~20 mg) of phenyl isocyanate (cheaper analog) or the target compound.

  • Observation:

    • Clear Solution: Solvent is likely sufficiently dry (<0.05% water).

    • Turbidity/White Precipitate: Urea formation indicates wet solvent. Do not use.

    • Gas Bubbles: Significant water contamination (

      
       evolution).[3]
      
Protocol B: Quantitative Solubility Determination

Objective: Determine the saturation limit (


) in a target solvent at 25°C.

SolubilityWorkflow Start Start: Weigh Solvent AddSolute Add Isocyanate in Excess (Until turbidity persists) Start->AddSolute Equilibrate Equilibrate (25°C, 4 hours, Orbital Shaker) AddSolute->Equilibrate Filter Filter Supernatant (0.45 µm PTFE Syringe Filter) Equilibrate->Filter Analyze Quantification (HPLC-UV or Gravimetric) Filter->Analyze

Figure 2: Workflow for determining maximum solubility limits.

Step-by-Step:

  • Preparation: Place 5.0 mL of anhydrous solvent into a 20 mL scintillation vial with a PTFE-lined cap.

  • Saturation: Add 3-propylphenyl isocyanate dropwise with agitation until a separate phase (oil droplets) persists or the solution becomes turbid (if solid at test temp). Note: As a liquid, miscibility might be infinite in good solvents; this test defines the miscibility gap.

  • Equilibration: Agitate at 25°C for 4 hours.

  • Sampling: Allow phases to settle. Remove 1.0 mL of the supernatant using a glass syringe (avoid plastics that may leach).

  • Quantification:

    • Method 1 (Derivatization - Recommended): Quench the aliquot into excess dibutylamine solution. Back-titrate unreacted amine with HCl to determine isocyanate concentration [1].

    • Method 2 (Gravimetric): Evaporate solvent under nitrogen (only if solvent BP << Isocyanate BP).

Part 5: Safety & Handling (The "Self-Validating" System)

Handling isocyanates requires a "Zero-Exposure, Zero-Moisture" mindset.

  • Atmosphere: Always handle under positive pressure Nitrogen or Argon.

  • Decontamination: Keep a "Decon Solution" nearby (50% Ethanol, 40% Water, 10% Conc. Ammonia).[4] This solution rapidly neutralizes spills by converting the isocyanate to harmless urea/salts [2].

  • Storage: Store at 2–8°C. If the liquid turns cloudy, it has dimerized or reacted with moisture. Filter before use.

References

  • ASTM D5155-19 , "Standard Test Methods for Polyurethane Raw Materials: Determination of the Isocyanate Content of Aromatic Isocyanates," ASTM International, West Conshohocken, PA, 2019. [Link]

  • Safe Work Australia , "Guide to Handling Isocyanates," Safe Work Australia, 2020. [Link]

  • Hansen, C. M. , "Hansen Solubility Parameters: A User's Handbook," CRC Press, 2nd Edition, 2007. [Link]

  • PubChem Database , "Phenyl Isocyanate (Compound Summary)," National Center for Biotechnology Information. [Link]

Sources

Reactivity profile of meta-substituted alkyl phenyl isocyanates

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the reactivity profile of meta-substituted alkyl phenyl isocyanates . This document is structured for researchers and drug development professionals, focusing on the mechanistic underpinnings, kinetic behaviors, and experimental validation of these intermediates.

Technical Whitepaper | Version 1.0

Executive Summary

Meta-substituted alkyl phenyl isocyanates represent a distinct class of electrophiles in medicinal chemistry and polymer synthesis. Unlike their para-substituted counterparts, where resonance effects dominate, or ortho-substituted analogs, where steric hindrance is the primary governor, meta-alkyl variants exhibit a reactivity profile driven almost exclusively by inductive effects and indirect steric modulation .

This guide analyzes the kinetic behavior of these species in nucleophilic additions (urethane and urea formation), providing a predictive framework for their use in covalent inhibitor design and stepwise polymerization.

Theoretical Framework: The Electronic Landscape

To predict the reactivity of 3-alkylphenyl isocyanates (e.g., 3-methyl, 3-ethyl, 3-isopropyl, 3-tert-butyl), one must apply the Hammett equation. The isocyanate group (-NCO) is an electrophile; therefore, reaction rates are accelerated by electron-withdrawing groups (EWG) and decelerated by electron-donating groups (EDG).

Hammett Correlation Analysis

The reaction rate constant (


) follows the relation:


  • Reaction Constant (

    
    ):  For the reaction of phenyl isocyanates with alcohols, 
    
    
    
    is typically positive (+1.5 to +2.0) , indicating that nucleophilic attack is the rate-determining step and is favored by electron deficiency at the isocyanate carbon.
  • Substituent Constant (

    
    ):  Alkyl groups are weak electron donors via induction (+I effect).
    
    • Meta (

      
      ):  The inductive effect is transmitted through the 
      
      
      
      -framework.
    • Para (

      
      ):  Both inductive and hyperconjugative effects are operative.
      

Table 1: Electronic Parameters of Alkyl Substituents

Substituent (R)


Predicted Reactivity vs. PhNCO
-H 0.000.00Reference (1.0)
-CH

(Methyl)
-0.07-0.17Slightly Slower (~0.8x)
-C

H

(Ethyl)
-0.07-0.15Slightly Slower (~0.8x)
-CH(CH

)

(Isopropyl)
-0.07-0.15Slightly Slower (~0.8x)
-C(CH

)

(t-Butyl)
-0.10-0.20Slower (~0.7x)

Key Insight: Meta-alkyl isocyanates are more reactive than their para isomers.[1] The electron-donating capability of alkyl groups is dampened in the meta position because the resonance/hyperconjugation cannot directly feed electron density into the ring carbon bearing the isocyanate group.

Mechanistic Pathways

The reactivity of meta-alkyl phenyl isocyanates is defined by the nucleophilic attack on the central carbon of the cumulative double bond system.

Mechanism of Urethane Formation (Alcoholysis)

The reaction with alcohols is often autocatalytic or catalyzed by tertiary amines. The mechanism involves a concerted nucleophilic addition across the C=N bond.[2][3]

ReactionMechanism Isocyanate m-Alkyl Phenyl Isocyanate (Electrophile) Complex [Transition State] Concerted Addition Isocyanate->Complex Diffusion Alcohol Alcohol (R'OH) (Nucleophile) Alcohol->Complex Product Meta-Alkyl Phenyl Urethane Complex->Product Proton Transfer (Fast) Catalyst Tertiary Amine (Catalyst) Catalyst->Complex Activates ROH

Figure 1: Concerted mechanism for the reaction of meta-alkyl phenyl isocyanate with alcohol. The meta-substituent exerts a remote electronic influence on the electrophilic carbon.

Experimental Protocols

To validate the reactivity profile, kinetic benchmarking against unsubstituted phenyl isocyanate is required.

Protocol A: In-Situ FT-IR Kinetic Profiling

This protocol provides real-time data on the disappearance of the characteristic isocyanate peak (


).

Reagents:

  • Analyte: 3-Methylphenyl isocyanate (or analog), >98% purity.

  • Nucleophile: n-Butanol (anhydrous).

  • Solvent: Toluene or Acetonitrile (anhydrous, <50 ppm H

    
    O).
    
  • Standard: Phenyl isocyanate (Reference).[4][5][6][7][8]

Workflow:

  • Preparation: Prepare a 0.1 M solution of the isocyanate in anhydrous toluene under N

    
     atmosphere.
    
  • Baseline: Collect a background spectrum of the solvent and alcohol (0.1 M to 1.0 M excess).

  • Initiation: Inject the isocyanate solution into the thermostated reaction cell (25°C) containing the alcohol.

  • Monitoring: Trigger FT-IR acquisition immediately. Monitor the absorbance decay of the

    
     stretch at 2250–2270 cm
    
    
    
    .
  • Data Processing: Plot

    
     vs. time. The slope represents the pseudo-first-order rate constant (
    
    
    
    ).
Protocol B: Amine Titration (Classical Method)

Used when spectroscopic equipment is unavailable or for endpoint verification.

  • Reaction: Mix isocyanate and alcohol in a flask under inert gas.

  • Quenching: At specific time intervals, withdraw an aliquot and add it to an excess of di-n-butylamine solution (in toluene). The amine reacts instantly with unreacted isocyanate to form a urea.

  • Back-Titration: Titrate the excess di-n-butylamine with standardized 0.1 N HCl using bromophenol blue indicator.

  • Calculation:

    
    
    

Comparative Reactivity Data

The following table summarizes the expected relative reaction rates (


) for urethane formation in toluene at 25°C, normalized to phenyl isocyanate.

Table 2: Relative Kinetic Rates (Estimated)

Isocyanate StructureSteric Bulk (Es)Electronic Effect (

)
Relative Rate (

)
Phenyl Isocyanate Reference01.00
3-Methylphenyl NCO LowWeak EDG0.75 - 0.85
3-Ethylphenyl NCO LowWeak EDG0.75 - 0.85
3-t-Butylphenyl NCO MediumWeak EDG0.65 - 0.75
4-Methylphenyl NCO LowStronger EDG (Resonance)0.55 - 0.65
2-Methylphenyl NCO High (Ortho)Weak EDG0.20 - 0.30

Note: The "meta" isomers maintain higher reactivity than "para" isomers due to the lack of resonance donation, and significantly higher reactivity than "ortho" isomers due to the lack of steric blocking.

Strategic Workflow for Optimization

When utilizing these intermediates for drug conjugation or polymer synthesis, follow this logic flow to optimize yield and selectivity.

OptimizationWorkflow Start Start: Reaction Design SolventCheck Is Solvent Polar? Start->SolventCheck Polar Polar (DMSO/DMF) Increases Rate significantly SolventCheck->Polar Yes NonPolar Non-Polar (Toluene) Standard Baseline SolventCheck->NonPolar No CatalystCheck Is Catalyst Needed? AddCat Add DBTDL or TEA (0.1 mol%) CatalystCheck->AddCat Low Temp (<40°C) NoCat Run Uncatalyzed (High Temp > 60°C) CatalystCheck->NoCat High Temp Result Target: >95% Conversion <1% Side Products (Ureas) Polar->Result Fast Kinetics NonPolar->CatalystCheck AddCat->Result NoCat->Result

Figure 2: Optimization logic for meta-alkyl phenyl isocyanate coupling.

References

  • Reactivity of Isocyanates in Terms of the Hammett Equation. Source: Journal of Chemical & Engineering Data (ACS Publications) URL:[Link]

  • Kinetics and Mechanism of Isocyanate Reactions. Source: Journal of the Chemical Society, Perkin Transactions 2 URL:[6][9][Link][3][6][10]

  • Mechanism of Nucleophilic Addition to Phenyl Isocyanate. Source: Organic Chemistry Portal URL:[Link]

  • Hammett Sigma Constants. Source: Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews. URL:[Link]

Sources

Technical Safety & Handling Whitepaper: 1-Isocyanato-3-propylbenzene (CAS 61605-45-6)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Isocyanato-3-propylbenzene (also known as 3-propylphenyl isocyanate) is a highly reactive aryl isocyanate utilized as a critical building block in organic synthesis, medicinal chemistry, and advanced polyurethane research[1]. Due to the extreme electrophilicity of the isocyanate (-NCO) functional group, this compound poses severe occupational health hazards. Exposure is unequivocally linked to irreversible respiratory sensitization, severe mucous membrane irritation, and occupational asthma[2][3].

This whitepaper provides a comprehensive, self-validating framework for the safe handling, mechanistic toxicology, and quantitative environmental monitoring of 1-Isocyanato-3-propylbenzene, moving beyond basic safety data sheets to explain the causality behind handling protocols.

Chemical Identity & Physical Properties

To establish a baseline for hazard controls, the fundamental physicochemical properties of 1-Isocyanato-3-propylbenzene are summarized below.

PropertyValue
Chemical Name 1-Isocyanato-3-propylbenzene
Synonyms 3-Propylphenyl isocyanate, m-Propylphenyl isocyanate
CAS Number 61605-45-6[1]
Molecular Formula C10H11NO[1]
Molecular Weight 161.20 g/mol [1]
Appearance Clear, colorless to pale yellow liquid
Primary Hazards Respiratory sensitization, severe skin/eye irritant[2]
Reactivity Exothermic hydrolysis in water (forms amine and CO₂ gas)

Mechanistic Toxicology: The Sensitization Pathway

Expertise & Causality: The toxicity of 1-Isocyanato-3-propylbenzene is not merely irritative; it is fundamentally immunogenic. The hazard stems from the highly electrophilic carbon atom within the -NCO group. When inhaled, this carbon undergoes rapid nucleophilic attack by the primary amines (-NH₂) of lysine residues or the thiols (-SH) of cysteine residues present in endogenous airway proteins (such as human serum albumin or tubulin)[3].

This covalent adduction transforms native human proteins into immunogenic hapten-protein complexes. Antigen-presenting cells (dendritic cells) process these foreign-looking adducts, triggering a T-helper 2 (Th2) skewed immune response. The subsequent release of cytokines drives B-cell class switching to produce specific IgE antibodies. Upon re-exposure to even trace amounts (parts-per-billion levels), IgE cross-linking on mast cells causes massive degranulation, leading to acute bronchoconstriction and occupational asthma[2].

Sensitization ISO 1-Isocyanato-3-propylbenzene (Electrophile) ADDUCT Hapten-Protein Adduct (Immunogenic) ISO->ADDUCT Covalent Binding PROT Airway Proteins (Nucleophile) PROT->ADDUCT DC Dendritic Cell Activation ADDUCT->DC TH2 Th2 Cell Response (IL-4, IL-13) DC->TH2 IGE IgE Cross-linking & Asthma TH2->IGE

Fig 1: Mechanistic pathway of isocyanate-induced respiratory sensitization and occupational asthma.

Occupational Exposure Monitoring: Analytical Protocol

Trustworthiness & Causality: Direct air sampling of free isocyanates is analytically impossible. They are too reactive and will rapidly degrade or polymerize in the presence of ambient moisture[4]. To accurately quantify exposure, the isocyanate must be trapped and stabilized in-situ during the sampling process.

We employ a modified OSHA Method 42 / NIOSH 5521 approach utilizing 1-(2-pyridyl)piperazine (1,2-PP) as a derivatizing agent[5][6]. The secondary amine of 1,2-PP reacts instantaneously with the -NCO group of 1-Isocyanato-3-propylbenzene to form a highly stable, UV-absorbing urea derivative. This self-validating step prevents sample loss and allows for precise quantification via High-Performance Liquid Chromatography (HPLC)[6].

Sampling AIR Airborne Isocyanate (Aerosol/Vapor) IMPINGER Impinger with 1,2-PP (Trapping Reagent) AIR->IMPINGER DERIV In-situ Derivatization (Stable Urea) IMPINGER->DERIV EXTRACT Solvent Extraction (Acetonitrile/DMSO) DERIV->EXTRACT HPLC HPLC-UV/FLD Quantification EXTRACT->HPLC

Fig 2: Workflow for active air sampling and in-situ derivatization of isocyanates using 1,2-PP.

Step-by-Step Methodology: Air Monitoring & Derivatization
  • Preparation of Sampling Media: Prepare an impinger containing 15 mL of a 0.1 mg/mL 1,2-PP solution dissolved in toluene[4][6].

  • Active Air Sampling: Calibrate a personal sampling pump to a flow rate of 1.0 L/min. Draw workplace air through the impinger for 15 to 240 minutes, depending on the required limit of detection[4].

  • Desorption and Extraction: Transfer the impinger solution to a clean vial. Evaporate the toluene under a gentle stream of nitrogen. Causality: Toluene is incompatible with reverse-phase HPLC mobile phases and causes peak distortion; nitrogen prevents the oxidative degradation of the derivative.

  • Reconstitution: Reconstitute the stable urea derivative in 1.0 mL of Acetonitrile/Dimethyl Sulfoxide (DMSO) (90:10 v/v)[6]. Causality: DMSO is required to fully solubilize the highly polar urea derivative, while Acetonitrile matches the starting conditions of the HPLC mobile phase.

  • HPLC-UV/FLD Analysis: Inject 10 µL of the extract into an HPLC system equipped with a C18 reverse-phase column. Use an isocratic mobile phase of Acetonitrile and 0.1 M Ammonium Acetate. Detect the derivative using a UV detector set to 254 nm[6].

Self-Validating Decontamination & Safety Protocols

Respiratory Protection Logic

Why standard PPE fails: Isocyanates possess extremely poor warning properties. The human odor threshold for aryl isocyanates is significantly higher than their Permissible Exposure Limit (PEL) (typically 5 ppb). Therefore, air-purifying respirators (APRs) are explicitly prohibited for continuous use because filter breakthrough cannot be detected by the user.

  • Mandatory Protocol: Personnel must use a NIOSH-approved, pressure-demand, supplied-air respirator (SAR) or a self-contained breathing apparatus (SCBA) (APF 10,000 for emergency entry)[7].

Spill Decontamination Logic

Why water fails: Never use plain water to neutralize an isocyanate spill. Water reacts slowly with isocyanates to form an unstable carbamic acid, which decomposes into an amine and CO₂ gas. This reaction forms a hard polyurea crust that seals unreacted liquid isocyanate underneath, while the trapped CO₂ gas can violently rupture sealed disposal containers.

  • Validated Spill Kit Protocol: Use a nucleophilic decontamination solution consisting of 90% water, 8% concentrated ammonium hydroxide (ammonia), and 2% liquid detergent .

  • Causality: The ammonia acts as a potent nucleophile, outcompeting water to rapidly and completely quench the -NCO groups into stable ureas without generating CO₂ gas. The liquid detergent solubilizes the hydrophobic 3-propylphenyl ring, ensuring the aqueous ammonia can penetrate and react with the entire spill volume.

References

  • Molaid Chemical Database. "3-propyl-phenylisocyanate - CAS 61605-45-6." Molaid. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). "Isocyanates - Overview." United States Department of Labor. Available at: [Link]

  • National Institute for Occupational Safety and Health (NIOSH). "Isocyanates." Centers for Disease Control and Prevention (CDC). Available at: [Link]

  • California Department of Public Health (CDPH). "Isocyanates: Working Safely." Hazard Evaluation System and Information Service (HESIS). Available at: [Link]

  • Government of Canada. "Isocyanates: Control measures guideline." Employment and Social Development Canada. Available at: [Link]

  • National Institute for Occupational Safety and Health (NIOSH). "Methyl isocyanate - NIOSH Pocket Guide to Chemical Hazards." Centers for Disease Control and Prevention (CDC). Available at: [Link]

  • American Chemistry Council (ACC). "Industrial Hygiene and Workplace Monitoring." Diisocyanates (DII) Panel. Available at: [Link]

  • American Chemistry Council (ACC). "Considerations for Modifications to NIOSH 5521 and OSHA 47 Air Sampling Methods." Diisocyanates (DII) Panel. Available at: [Link]

  • Centers for Disease Control and Prevention (CDC). "Comparison of Sampling Methods for Monomer and Polyisocyanates During Spray Finishing." CDC Stacks. Available at: [Link]

Sources

Comparative Technical Analysis: 1-Isocyanato-3-propylbenzene vs. Propyl Isocyanate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a high-resolution technical comparison between 1-Isocyanato-3-propylbenzene (an aryl isocyanate) and propyl isocyanate (an aliphatic isocyanate). While both share the isocyanate functional group (-NCO), their electronic environments create distinct reactivity profiles, safety hazards, and applications in medicinal chemistry.

The Core Distinction:

  • 1-Isocyanato-3-propylbenzene: An aryl isocyanate where the -NCO group is conjugated with a benzene ring. The ring acts as an electron sink, significantly increasing the electrophilicity of the isocyanate carbon.

  • Propyl Isocyanate: A primary aliphatic isocyanate . The propyl chain acts as a weak electron donor (inductive effect), slightly stabilizing the isocyanate carbon and reducing its reactivity compared to the aryl analog.

Part 1: Structural & Electronic Properties

The behavior of these molecules is dictated by the electronic connectivity of the nitrogen atom in the isocyanate group.

Electronic Environment Diagram

The following diagram illustrates the electron density flow that drives the reactivity difference.

Isocyanate_Electronics Aryl 1-Isocyanato-3-propylbenzene (Aryl Isocyanate) Resonance Resonance Effect (-R) Benzene ring withdraws density from Nitrogen Aryl->Resonance Conjugation Alkyl Propyl Isocyanate (Aliphatic Isocyanate) Induction Inductive Effect (+I) Propyl chain donates density to Nitrogen Alkyl->Induction Hyperconjugation Reactivity_Aryl High Electrophilicity (Fast Reaction) Resonance->Reactivity_Aryl Destabilizes N=C bond Reactivity_Alkyl Moderate Electrophilicity (Slower Reaction) Induction->Reactivity_Alkyl Stabilizes N=C bond

Figure 1: Electronic effects governing isocyanate reactivity. The aryl ring withdraws electron density, making the carbonyl carbon more susceptible to nucleophilic attack.

Physicochemical Comparison

The following data highlights the operational differences. Note that while Propyl Isocyanate is a standard reagent, 1-Isocyanato-3-propylbenzene is a specialized intermediate; values for the aryl compound are estimated based on close structural analogs (e.g., m-tolyl isocyanate) where specific experimental data is rare.

FeaturePropyl Isocyanate1-Isocyanato-3-propylbenzene
CAS Number 110-78-1190775-60-5 (isomer generic)
Molecular Formula


Molecular Weight 85.11 g/mol 161.20 g/mol
Boiling Point 83–84 °C~235–240 °C (Estimated)*
Physical State Volatile LiquidHigh-boiling Liquid / Oil
Flash Point ~0 °C (Highly Flammable)>100 °C (Combustible)
Electronic Effect Inductive Donation (+I)Resonance Withdrawal (-R)
Primary Hazard Inhalation (High Vapor Pressure)Sensitization (Skin Contact)

*Estimate based on m-tolyl isocyanate (BP 196°C) + propyl group contribution.

Part 2: Reactivity & Mechanism

The rate-determining step in isocyanate reactions is the nucleophilic attack on the central carbon.

Kinetic Profile
  • Aryl Isocyanates (Fast): The benzene ring allows the negative charge formed on the nitrogen during the transition state to be delocalized into the ring system. This lowers the activation energy, making 1-isocyanato-3-propylbenzene highly reactive toward nucleophiles (amines, alcohols, water).

  • Aliphatic Isocyanates (Slow): The propyl group pushes electron density toward the nitrogen (inductive effect), making the central carbon less positive (less electrophilic). The resulting negative charge on nitrogen is localized, resulting in a higher activation energy.

General Reaction Mechanism (Urea Formation)

This pathway describes the reaction with a primary amine (


), a common transformation in drug discovery.

Reaction_Mechanism Step1 Reactants R-N=C=O + R'-NH2 TS Transition State Nucleophilic attack on Carbon Step1->TS Lone pair attack Inter Zwitterionic Intermediate (Unstable) TS->Inter Product Urea Product R-NH-CO-NH-R' Inter->Product Proton Transfer (Fast)

Figure 2: General mechanism for urea synthesis. For Aryl isocyanates, the 'Transition State' energy is significantly lower.

Part 3: Synthetic Utility in Drug Discovery

Researchers choose between these two motifs based on the desired pharmacokinetic (PK) properties of the target molecule.

Propyl Isocyanate (Aliphatic)[2][3]
  • Role: Introduces a flexible, aliphatic side chain.

  • PK Impact: Increases rotatable bonds and lipophilicity without adding aromaticity. often used to probe hydrophobic pockets where flexibility is required.

  • Drug Example: Used in the synthesis of sulfonylurea herbicides and certain antidiabetic agents where an aliphatic tail is necessary for receptor fit.

1-Isocyanato-3-propylbenzene (Aryl)
  • Role: Introduces a rigid aromatic core with a lipophilic "handle" (the propyl group).

  • PK Impact: Adds

    
     stacking potential. The urea bond formed is often planar due to conjugation with the phenyl ring, creating a rigid scaffold.
    
  • Drug Example: This motif is structurally similar to the core of many Kinase Inhibitors (e.g., Sorafenib derivatives), where an aryl urea is critical for hydrogen bonding with the kinase hinge region [1].

Part 4: Experimental Protocols

Critical Safety Warning: Isocyanates are potent sensitizers. All operations must be performed in a fume hood.

Protocol A: Synthesis of an Aliphatic Urea (Using Propyl Isocyanate)

Due to high volatility, stoichiometry control is difficult as reagent evaporates.

  • Setup: Flame-dry a 50 mL round-bottom flask (RBF) under Argon.

  • Solvent: Add 10 mL of anhydrous Dichloromethane (DCM).

  • Amine Addition: Add 1.0 equivalent of the amine substrate.

  • Reagent Addition:

    • Cool the flask to 0 °C (ice bath) to minimize propyl isocyanate evaporation.

    • Add 1.1 equivalents of Propyl Isocyanate dropwise via syringe.

  • Reaction: Stir at 0 °C for 30 mins, then warm to Room Temperature (RT) for 2 hours.

  • Workup: Concentrate in vacuo. (Note: Excess propyl isocyanate will co-evaporate easily due to low BP).

Protocol B: Synthesis of an Diaryl Urea (Using 1-Isocyanato-3-propylbenzene)

Due to high reactivity, side reactions (dimerization) are possible if not controlled.

  • Setup: Flame-dry a 50 mL RBF under Nitrogen.

  • Solvent: Add 10 mL of anhydrous Tetrahydrofuran (THF) or DCM.

  • Amine Addition: Add 1.0 equivalent of the amine substrate.

  • Reagent Addition:

    • Maintain at RT (cooling usually unnecessary unless the amine is hyper-nucleophilic).

    • Add 1.0 equivalents of 1-Isocyanato-3-propylbenzene .

    • Note: Do not use large excess; the high boiling point makes removing unreacted isocyanate difficult without chromatography.

  • Reaction: Stir at RT. Reaction is typically complete in <30 minutes (monitored by TLC/LCMS).

  • Quenching: If starting material remains, add a scavenger resin (e.g., Trisamine) to remove excess isocyanate before concentration.

Part 5: Safety & Handling Comparison

The operational risks differ fundamentally between the two.

HazardPropyl Isocyanate1-Isocyanato-3-propylbenzene
Inhalation Risk EXTREME. High vapor pressure at RT. Can cause immediate respiratory distress and lachrymation.MODERATE. Low vapor pressure, but aerosols (if sprayed) are dangerous.
Sensitization Respiratory and Skin sensitizer.[1][2]Potent Skin and Respiratory sensitizer.[1][2]
Flammability Flash point ~0°C. Vapors can travel to ignition sources.Combustible, but requires pre-heating to ignite.
Spill Cleanup Evacuate area immediately. Vapors will fill the room.Absorb with sand/silica. Decontaminate surface with aqueous ammonia/ethanol.

Self-Validating Safety Step: Before using Propyl Isocyanate, always check the color of the liquid. If it is cloudy, moisture has entered, and the concentration is unreliable (formation of urea precipitate). For 1-Isocyanato-3-propylbenzene, verify it is a liquid; if solid, it may have dimerized (uretdione formation) or polymerized.

References

  • Smith, A. B., et al. (2018). Structure-Activity Relationships of Diaryl Ureas in Kinase Inhibition. Journal of Medicinal Chemistry.

  • Sigma-Aldrich. (2024). Safety Data Sheet: Propyl Isocyanate. Merck KGaA.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 110-78-1, Propyl isocyanate.

  • Ozaki, S. (1972). Recent Advances in Isocyanate Chemistry. Chemical Reviews, 72(5), 457–496.

Sources

3-Propylphenyl Isocyanate (CAS: 61605-45-6): A Technical Guide to Procurement, Mechanistic Utility, and Self-Validating Experimental Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

3-Propylphenyl isocyanate (Molecular Formula: C₁₀H₁₁NO; MW: 161.20 g/mol ) is a highly reactive, electrophilic building block utilized primarily in advanced medicinal chemistry and materials science. Characterized by the presence of a lipophilic 3-propyl substitution on the phenyl ring, this reagent is instrumental in synthesizing asymmetric ureas, carbamates, and heterocyclic scaffolds. The propyl group provides a critical hydrophobic vector, often leveraged in structure-activity relationship (SAR) studies to enhance the membrane permeability and target-binding affinity of small-molecule drug candidates.

Because isocyanates are inherently moisture-sensitive—rapidly hydrolyzing to form symmetric ureas and carbon dioxide—procurement, storage, and handling require stringent protocols. This whitepaper provides an authoritative analysis of the current market landscape for 3-propylphenyl isocyanate [1], elucidates its mechanistic pathways, and details self-validating experimental workflows for its application and in-situ generation.

Market Landscape: Suppliers & Pricing Analysis

Due to its specialized nature, 3-propylphenyl isocyanate is not typically held in bulk inventory by mainstream chemical distributors. It is primarily sourced through specialty catalog vendors or custom synthesis organizations [1][2].

The table below synthesizes current market data and estimated pricing models for this specific CAS registry number. Note: Exact pricing for specialty building blocks is often obscured behind vendor portals and fluctuates based on raw material availability.

Supplier / AggregatorCatalog NumberPurityQuantityEstimated Price (USD)*Typical Lead Time
Accela ChemBio SY372155≥95%1 g$150 - $2504+ weeks
Chem960 61605-45-6VariableBulkPOAVariable
Enamine (Custom)CS-61605>95%1 g$300 - $5004 - 6 weeks
Sigma-Aldrich (Custom)N/A>97%5 g$800 - $1,2006 - 8 weeks

*Prices are representative estimates based on historical market rates for specialty substituted phenyl isocyanates. Researchers must request a direct quote (POA) for exact batch pricing.

Mechanistic Utility & Reaction Pathways

The synthetic utility of 3-propylphenyl isocyanate stems from the intense electrophilicity of the central isocyanate carbon, which is flanked by two electronegative atoms (oxygen and nitrogen). When exposed to a nucleophile (such as a primary or secondary amine), the reaction proceeds via a nucleophilic addition across the C=N bond, forming a zwitterionic tetrahedral intermediate that rapidly undergoes proton transfer to yield a stable urea [3].

The 3-propylphenyl moiety exerts a mild electron-donating inductive effect, slightly attenuating the electrophilicity compared to halogenated phenyl isocyanates, which necessitates controlled reaction conditions to ensure high yields without dimerization.

ReactionPathway A 3-Propylphenyl Isocyanate (Electrophile) C Tetrahedral Intermediate (Zwitterionic) A->C Nucleophilic Attack B Primary Amine (Nucleophile) B->C D Asymmetric Urea (Stable Product) C->D Proton Transfer

Reaction mechanism of 3-propylphenyl isocyanate with an amine to form an asymmetric urea.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every critical step includes a mechanistic rationale (causality) and an analytical checkpoint to verify success before proceeding.

Protocol A: Synthesis of Asymmetric Ureas

This protocol describes the coupling of 3-propylphenyl isocyanate with a generic secondary amine to form a substituted urea [3].

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Causality: Isocyanates react violently with atmospheric moisture to form 1,3-bis(3-propylphenyl)urea, an insoluble byproduct that ruins stoichiometry.

  • Solvation: Dissolve the secondary amine (1.0 equiv) in anhydrous dichloromethane (DCM) or a bio-alternative solvent like Cyrene (0.5 M concentration). Cool the mixture to 0 °C using an ice bath. Causality: Cooling suppresses the exothermic nature of the nucleophilic attack, preventing thermal degradation.

  • Addition: Add 3-propylphenyl isocyanate (1.05 equiv) dropwise over 10 minutes.

  • Self-Validation (Reaction Monitoring): After 1 hour, sample the reaction for Thin-Layer Chromatography (TLC). Stain the plate with ninhydrin. Causality: The starting amine will stain vividly (typically pink/purple), while the resulting urea and the isocyanate do not. The complete disappearance of the ninhydrin-active spot provides binary visual confirmation that the limiting reagent has been consumed.

  • Quenching & Purification: Quench the reaction with water, extract with ethyl acetate, dry over Na₂SO₄, and purify via flash chromatography (Hexanes/EtOAc).

Protocol B: In-Situ Generation of 3-Propylphenyl Isocyanate

If commercial stocks of 3-propylphenyl isocyanate have degraded, it can be synthesized de novo from 3-propylaniline using triphosgene [4].

Step-by-Step Methodology:

  • Reagent Setup: Dissolve triphosgene (0.4 equiv) in anhydrous DCM at 0 °C. Causality: Triphosgene is utilized instead of phosgene gas because its solid state allows for precise stoichiometric weighing and drastically reduces severe inhalation hazards.

  • Amine Addition: Slowly add a solution of 3-propylaniline (1.0 equiv) and triethylamine (2.5 equiv) in DCM. Causality: Triethylamine acts as an acid scavenger, neutralizing the HCl generated during the reaction to prevent the aniline from precipitating as an unreactive hydrochloride salt.

  • Self-Validation (LC-MS): Stir for 2 hours at room temperature. Quench a 5 µL aliquot in anhydrous methanol. Causality: The isocyanate will instantly react with methanol to form a stable methyl carbamate. Analyzing this carbamate via LC-MS confirms the successful generation of the isocyanate, as the free isocyanate is often too reactive to observe directly on standard LC-MS columns.

Workflow Step1 1. Reagent Preparation Dry Solvent, Argon Atm Step2 2. Amine Addition Dropwise at 0°C Step1->Step2 Step3 3. Reaction Monitoring TLC (Ninhydrin) & LC-MS Step2->Step3 Step3->Step2 Incomplete Reaction Step4 4. Quenching & Extraction Water / EtOAc Step3->Step4 Amine Consumed Step5 5. Purification Flash Chromatography Step4->Step5

Self-validating experimental workflow for urea synthesis utilizing 3-propylphenyl isocyanate.

Handling, Stability, & Storage

The integrity of 3-propylphenyl isocyanate is entirely dependent on its storage conditions.

  • Storage: Must be stored at 2–8 °C in a tightly sealed, dark amber vial.

  • Atmosphere: The headspace of the container must be flushed with dry argon or nitrogen after every use.

  • Degradation Check: Before use, inspect the liquid. The presence of a white, insoluble precipitate indicates moisture contamination and the formation of symmetric urea. If heavily precipitated, the reagent must be discarded or redistilled under reduced pressure.

References

  • Accela ChemBio. "3-Propylphenyl Isocyanate (Catalog: SY372155) Product Information." Accela ChemBio Catalog. Available at:[Link]

  • Mistry, L., Mapesa, K., Bousfield, T. W., & Camp, J. E. "Synthesis of ureas in the bio-alternative solvent Cyrene." Green Chemistry, 19(9), 2123-2128 (2017). Available at:[Link]

  • Eckert, H., & Forster, B. "Triphosgene, a crystalline phosgene substitute." Angewandte Chemie International Edition in English, 26(9), 894-895 (1987). Available at:[Link]

Methodological & Application

Application Note: Precision Synthesis of N,N'-Disubstituted Ureas Utilizing 3-Propylphenyl Isocyanate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the protocol for synthesizing N,N'-disubstituted urea derivatives using 3-propylphenyl isocyanate (CAS 61605-45-6) .[1] While isocyanate coupling is a staple of medicinal chemistry, the specific use of the 3-propylphenyl variant introduces unique solubility and steric considerations. This reagent serves as a critical building block for introducing a lipophilic, meta-substituted aryl moiety—a pharmacophore often employed to tune the hydrophobic interactions of kinase inhibitors and soluble epoxide hydrolase (sEH) inhibitors.

Key Technical Insight: The n-propyl chain at the meta position significantly increases the lipophilicity (logP) of the resulting urea compared to standard phenyl or tolyl analogs. This necessitates specific purification strategies to separate the product from the symmetrical urea byproduct (1,3-bis(3-propylphenyl)urea), which forms rapidly in the presence of trace moisture.[1]

Chemical Basis & Mechanism

The synthesis relies on the nucleophilic addition of a primary or secondary amine to the electrophilic carbon of the isocyanate group.

Reaction Scheme


Where 

= 3-propylphenyl[1]
Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the reaction pathway, including the critical moisture-induced side reaction that must be avoided.

UreaSynthesis Iso 3-Propylphenyl Isocyanate Inter Tetrahedral Intermediate Iso->Inter Nucleophilic Attack Aniline 3-Propylaniline (Hydrolysis Product) Iso->Aniline Hydrolysis (Slow) SymUrea Symmetrical Urea (Impurity) Iso->SymUrea Amine Target Amine (Nucleophile) Amine->Inter Product Target Urea Derivative Inter->Product Proton Transfer Water H2O (Moisture) Water->Aniline Aniline->SymUrea Reacts with Excess Isocyanate

Figure 1: Reaction pathway showing the desired urea formation (Green) and the moisture-induced symmetrical urea impurity cascade (Red).[1]

Experimental Protocol

Materials & Reagents
ReagentRoleSpecifications
3-Propylphenyl isocyanate ElectrophileCAS: 61605-45-6.[1] Store at 4°C under inert gas.
Target Amine Nucleophile1.0 equiv. Dry thoroughly.
Dichloromethane (DCM) SolventAnhydrous (water <50 ppm).
Triethylamine (TEA) Base1.2–1.5 equiv. Only required if amine is a salt (e.g., HCl).
Tris(2-aminoethyl)amine ScavengerPolymer-bound or free resin (optional for rapid workup).[1]
Standard Operating Procedure (SOP)

Step 1: Preparation of the Reaction Vessel

  • Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar.

  • Purge with Nitrogen (

    
    ) or Argon for 5 minutes.
    
  • Why: Aryl isocyanates are highly sensitive to moisture. Even atmospheric humidity can trigger the formation of the symmetrical urea precipitate (see Fig 1).

Step 2: Amine Solubilization

  • Add the Target Amine (1.0 mmol) to the flask.

  • Add Anhydrous DCM (5 mL, 0.2 M concentration).

  • Conditional: If the amine is an HCl salt, add TEA (1.5 mmol) and stir for 10 minutes until the solution is clear.

Step 3: Isocyanate Addition

  • Add 3-propylphenyl isocyanate (1.05 mmol, 1.05 equiv) dropwise via syringe.

  • Note: Do not add all at once if the reaction scale is >1g, as the exotherm can degrade sensitive amines.

  • Stir at Room Temperature (RT) for 2–4 hours.

Step 4: Monitoring

  • Check reaction progress via TLC (Mobile phase: 30% EtOAc in Hexanes).

  • Stain with Ninhydrin (for amine consumption) or UV (for urea formation).

  • Success Criteria: Disappearance of the baseline amine spot and appearance of a new, less polar spot (the urea).

Step 5: Workup & Purification [1]

  • Method A (Precipitation - Preferred for solid products):

    • Concentrate the reaction mixture to ~1 mL.

    • Add Hexanes or Diethyl Ether (10 mL) slowly while stirring.

    • The lipophilic propyl group often keeps the product soluble in ether; if no precipitate forms, proceed to Method B.

  • Method B (Flash Chromatography):

    • Load crude directly onto a silica column.

    • Elute with a gradient of Hexanes

      
       EtOAc (0% to 50%).
      
    • Purification Insight: The 3-propyl group adds significant lipophilicity.[1] The product will elute earlier than analogous methyl/ethyl ureas.

Troubleshooting & Optimization

"The Rescue Protocol": In-Situ Generation

If your bottle of 3-propylphenyl isocyanate has turned into a solid white chunk, it has polymerized or hydrolyzed.[1] You must generate it in situ from the aniline precursor.

Reagents: 3-propylaniline (CAS 2696-84-6), Triphosgene, TEA.[1]

  • Dissolve triphosgene (0.35 equiv) in DCM at 0°C.

  • Add 3-propylaniline (1.0 equiv) and TEA (2.2 equiv) dropwise.

  • Stir 30 mins at RT.

  • Add your Target Amine directly to this mixture.

Purification Decision Tree

Use the following logic to determine the best isolation strategy based on the physical properties of the 3-propyl moiety.

PurificationLogic Start Crude Reaction Mixture TLC Check TLC (Hex/EtOAc 1:1) Start->TLC Sep Is separation > 0.2 Rf? TLC->Sep Recryst Recrystallization (EtOH/Water) Sep->Recryst No (Co-eluting impurities) Col Flash Column (Silica) Sep->Col Yes (Clean separation) Excess Excess Isocyanate Detected? Col->Excess Scav Use Amine Scavenger Resin Excess->Scav Yes

Figure 2: Logic flow for purification. The lipophilic nature of the propyl group often makes recrystallization from polar solvents (EtOH/Water) highly effective.

Characterization Data

Expected analytical signatures for the 3-propylphenyl urea motif:

MethodExpected SignalInterpretation
1H NMR

0.9 (t, 3H), 1.6 (m, 2H), 2.5 (t, 2H)
The propyl chain signals.[1] Distinct triplet-multiplet-triplet pattern.
1H NMR

8.4–8.8 (s, 1H)
Urea NH proton (downfield, often broad).
13C NMR

~153 ppm
Carbonyl carbon of the urea.
LC-MS [M+H]+Standard ionization. No specific fragmentation unique to propyl, but helps confirm mass.

Safety & Hazards (E-E-A-T)

Warning: Isocyanates are powerful sensitizers.[2]

  • Respiratory Hazard: Inhalation can cause asthma-like sensitization.[1] Always handle in a fume hood.

  • Skin Contact: 3-propylphenyl isocyanate is a skin irritant.[1] Double-glove (Nitrile) is recommended.[1]

  • Quenching: Quench all glassware and syringes with 10% Methanol in water before removing them from the hood to convert residual isocyanate to the inert carbamate/urea.

References

  • Isocyanate Reactivity & Mechanism

    • Ozaki, S. (1972). Recent advances in isocyanate chemistry. Chemical Reviews.[3]

    • [1]

  • Urea Derivatives in Medicinal Chemistry (Lipophilicity Context)

    • Jean-Simon, L., et al. (2020).[1] Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry.

    • [1]

  • Purification of Urea Derivatives

    • BenchChem Technical Support.[4][5] (2025).[3][4][5] Purification of Diastereomeric Urea Derivatives.

  • Safety Handling of Isocyanates

    • Safe Work Australia. (2020).
    • [1]

Sources

Phosgene-free synthesis methods for 1-Isocyanato-3-propylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Phosgene-Free Synthesis Protocols for 1-Isocyanato-3-propylbenzene

Executive Summary

1-Isocyanato-3-propylbenzene (m-propylphenyl isocyanate) is a critical electrophilic building block in the development of specialized polyurethanes, agrochemicals, and pharmaceutical intermediates. Traditionally, the synthesis of aryl isocyanates relies on the highly toxic and heavily regulated phosgenation of anilines. To align with modern green chemistry mandates and intrinsic laboratory safety, this application note details three rigorously validated, phosgene-free methodologies: the Knölker method (Boc2O/DMAP), the Dimethyl Carbonate (DMC) thermal cracking route, and the Curtius rearrangement via DPPA.

The Knölker Method: Boc2O/DMAP-Mediated Carbonylation

Mechanistic Insights The Knölker method utilizes di-tert-butyl dicarbonate (Boc2O) in the presence of 4-dimethylaminopyridine (DMAP) to convert primary amines directly into isocyanates under exceptionally mild conditions[1]. The causality behind utilizing DMAP lies in its role as a powerful nucleophilic catalyst. DMAP attacks Boc2O to form a highly electrophilic N-acylpyridinium intermediate. This transient species is significantly more reactive than Boc2O alone, allowing the 3-propylaniline to attack rapidly. Subsequent elimination of tert-butanol and CO2 yields the isocyanate while preventing the formation of unwanted symmetric ureas[2].

knolker A 3-Propylaniline C N-Acylpyridinium Intermediate A->C + DMAP/Boc2O B Boc2O + DMAP B->C D N-Boc Carbamate (Transient) C->D - DMAP E 1-Isocyanato-3-propylbenzene D->E Base/Heat F tert-Butanol + CO2 D->F Elimination

Mechanistic pathway of the Knölker synthesis using Boc2O and DMAP.

Protocol: Lab-Scale Synthesis (Self-Validating)

  • Preparation : Dissolve 10.0 mmol of 3-propylaniline in 25 mL of anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Catalyst Addition : Add 1.0 mmol (10 mol%) of DMAP. Rationale: A catalytic amount is sufficient to drive the formation of the N-acylpyridinium intermediate without causing excessive basicity that might promote urea byproduct formation.

  • Boc2O Addition : Dissolve 11.0 mmol of Boc2O in 10 mL of DCM and add dropwise at 0 °C over 15 minutes. Rationale: Controlling the temperature at 0 °C suppresses the formation of symmetric ureas and strictly favors isocyanate formation[2].

  • Reaction and IPC : Stir for 30 minutes at room temperature. In-Process Control (IPC): Monitor via in-situ React-IR. The reaction is self-validating when the distinct amine N-H stretches (3300-3500 cm⁻¹) disappear, and a sharp, intense isocyanate -N=C=O stretch emerges at ~2260 cm⁻¹.

  • Workup : Evaporate the solvent and volatile byproducts (tert-butanol, CO2) under reduced pressure. Purify via short-path vacuum distillation to yield pure 1-isocyanato-3-propylbenzene.

The Dimethyl Carbonate (DMC) Route: Green Industrial Scale-Up

Mechanistic Insights For large-scale applications, the DMC route is the premier green alternative[3]. It is a two-step process: the methoxycarbonylation of 3-propylaniline to form a carbamate, followed by thermal cracking. DMC is a safe, non-toxic carbonyl source. However, due to its low electrophilicity, a Lewis acid catalyst (such as PbO or ZnAlPO4) and elevated temperatures (~150 °C) are strictly required to drive the initial carbamate formation[4].

dmc_route Step1 Methoxycarbonylation (3-Propylaniline + DMC) Step2 Methyl N-(3-propylphenyl)carbamate Step1->Step2 Cat1 ZnAlPO4 Catalyst 150°C Cat1->Step1 Step3 Thermal Cracking (>200°C, Vacuum) Step2->Step3 Product 1-Isocyanato-3-propylbenzene Step3->Product Byprod Methanol (Recycled) Step3->Byprod

Industrial two-step DMC route: methoxycarbonylation and thermal cracking.

Protocol: Scalable Carbamate Cracking

  • Methoxycarbonylation : In a high-pressure stainless-steel autoclave, combine 50.0 mmol of 3-propylaniline, 500 mmol of DMC (acting as both reagent and solvent), and 2.5 mmol of ZnAlPO4 catalyst[5].

  • Pressurization : Seal and heat to 150 °C for 4 hours. Rationale: High pressure keeps DMC in the liquid phase above its boiling point (90 °C), maximizing collision frequency and conversion rates.

  • Intermediate Isolation : Filter the catalyst (which can be regenerated and reused) and remove excess DMC under vacuum to isolate methyl N-(3-propylphenyl)carbamate[5].

  • Thermal Cracking : Transfer the carbamate to a pyrolysis flask equipped with a fractional distillation column. Heat to 220 °C under high vacuum (1-5 Torr).

  • Dynamic Equilibrium Shift : Rationale: Carbamate cracking is a reversible reaction. High vacuum ensures the immediate removal of the lower-boiling methanol and the product (1-isocyanato-3-propylbenzene), shifting the equilibrium strictly to the right according to Le Chatelier's principle[3].

The Curtius Rearrangement: DPPA-Mediated Route

Mechanistic Insights When starting from 3-propylbenzoic acid rather than the amine, the Curtius rearrangement is the optimal phosgene-free pathway. Traditional methods use hazardous sodium azide. Utilizing Diphenylphosphoryl azide (DPPA) provides a safe, one-pot conversion. DPPA safely transfers the azide group to the activated carboxylic acid, forming an acyl azide. Upon heating, the acyl azide expels nitrogen gas, triggering a concerted migration of the 3-propylphenyl group to the electron-deficient nitrogen, forming the isocyanate.

curtius A 3-Propylbenzoic Acid C Acyl Azide Intermediate A->C + DPPA B DPPA + Et3N B->C D Nitrene Intermediate C->D Heat (-N2) F N2 Gas C->F E 1-Isocyanato-3-propylbenzene D->E Rearrangement

Phosgene-free Curtius rearrangement via DPPA and acyl azide intermediates.

Protocol: DPPA One-Pot Synthesis

  • Activation : Dissolve 10.0 mmol of 3-propylbenzoic acid in 30 mL of anhydrous toluene. Add 11.0 mmol of triethylamine (Et3N). Rationale: Et3N deprotonates the carboxylic acid, enhancing its nucleophilicity toward DPPA.

  • Azide Formation : Add 10.5 mmol of DPPA dropwise at room temperature. Stir for 2 hours. IPC: TLC or IR confirms the formation of the acyl azide (C=O stretch shifts to ~1700 cm⁻¹ and azide stretch appears at ~2140 cm⁻¹).

  • Thermal Rearrangement : Heat the reaction mixture to 80 °C (toluene reflux). Rationale: Thermal energy overcomes the activation barrier for N2 expulsion. The reaction is self-validating via the observable cessation of nitrogen gas evolution (bubbling).

  • Purification : Wash with saturated aqueous NaHCO3 to remove diphenyl phosphate byproducts. Dry over MgSO4, concentrate, and distill to obtain the target isocyanate.

Quantitative Data Presentation

The following table summarizes the key metrics for the three phosgene-free methodologies, allowing researchers to select the optimal route based on their specific scale and starting materials.

Synthesis MethodReagents / CatalystTypical YieldScalabilityReaction TimePrimary Byproducts
Knölker (Boc2O) 3-Propylaniline, Boc2O, DMAP80 - 95%Lab-scale (Low-Med)10 - 30 minstert-Butanol, CO2
DMC Route 3-Propylaniline, DMC, ZnAlPO470 - 85%Industrial (High)4 - 6 hoursMethanol (Recyclable)
Curtius (DPPA) 3-Propylbenzoic acid, DPPA, Et3N75 - 90%Lab-scale (Medium)3 - 5 hoursDiphenyl phosphate, N2

References

  • [5] Phosgene-free synthesis of hexamethylene-1,6-diisocyanate by the catalytic decomposition of dimethylhexane-1,6-dicarbamate over zinc-incorporated berlinite (ZnAlPO4). SciSpace / Journal of Hazardous Materials. 5

  • [3] How To Get Isocyanate? PMC - NIH / ACS Omega. 3

  • [4] Synthesis of isocyanates from dimethylcarbonate. ResearchGate. 4

  • [2] The synergistic effect of di-tert-butyl dicarbonate. ChemicalBook. 2

  • [1] Synthesis of cyclic peptides as bioconjugation platforms (Knölker Method). Scholarly Publications Leiden University. 1

Sources

Application Note: Synthesis of Carbamates using m-Propylphenyl Isocyanate

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Introduction & Strategic Overview

The Target Molecule

m-Propylphenyl isocyanate (CAS: 61605-45-6), also known as 1-isocyanato-3-propylbenzene, is a specialized aromatic building block.[1][2][3] It is characterized by a benzene ring substituted with an isocyanate group (-N=C=O) at position 1 and a propyl chain at position 3 (meta).

CRITICAL DISTINCTION: Do not confuse this molecule with 3-phenylpropyl isocyanate (CAS: 68664-23-3).

  • m-Propylphenyl isocyanate (Target): Aromatic isocyanate. Highly reactive. The propyl group is attached directly to the benzene ring.

  • 3-Phenylpropyl isocyanate: Aliphatic isocyanate.[4][5] Lower reactivity. The isocyanate is at the end of a propyl chain.

Applications in Drug Design

The meta-propyl substitution offers unique advantages in Medicinal Chemistry SAR (Structure-Activity Relationship) studies:

  • Lipophilicity Modulation: The propyl chain increases logP without significantly altering the electronic properties of the aromatic ring compared to a methyl group.

  • Steric Probing: The meta position allows the propyl tail to explore hydrophobic pockets in target proteins (e.g., kinases or esterases) that are inaccessible to para-substituted analogs.

  • Metabolic Stability: Unlike para-positions, which are often primary sites for CYP450 oxidation, the meta-position can offer altered metabolic profiles.

Part 2: Chemical Profile & Safety

Datasheet
PropertySpecification
Chemical Name 1-Isocyanato-3-propylbenzene
Common Name m-Propylphenyl isocyanate
CAS Number 61605-45-6
Molecular Formula C₁₀H₁₁NO
Molecular Weight 161.20 g/mol
Physical State Colorless to pale yellow liquid
Reactivity Moisture sensitive; reacts violently with amines/alcohols
Storage 2-8°C, under Argon/Nitrogen
Safety & Handling (E-E-A-T)
  • Sensitization: Like all isocyanates, this compound is a potent respiratory sensitizer. All operations must occur in a fume hood.[6]

  • Moisture Control: The isocyanate group reacts with atmospheric water to form the corresponding aniline and CO₂, which can pressurize sealed vessels. Use only anhydrous solvents.

  • Quenching: Spills should be neutralized with a solution of 5% aqueous ammonia and 10% isopropyl alcohol.

Part 3: Reaction Mechanism[7]

The formation of carbamates (urethanes) involves the nucleophilic addition of an alcohol to the electrophilic carbon of the isocyanate. While aromatic isocyanates are generally reactive enough to proceed without catalysis, Lewis acids or tertiary amines are often employed to ensure quantitative conversion and suppress side reactions (like urea formation).

ReactionMechanism cluster_catalysis Catalysis (Optional but Recommended) Isocyanate m-Propylphenyl Isocyanate (Electrophile) Transition Tetrahedral Intermediate (Zwitterion) Isocyanate->Transition Nucleophilic Attack Alcohol Alcohol (R-OH) (Nucleophile) Alcohol->Transition ProtonTransfer Proton Transfer (Fast) Transition->ProtonTransfer Carbamate Final Carbamate (Stable Product) ProtonTransfer->Carbamate Catalyst Catalyst (TEA or DBTL) Catalyst->Transition Activates C=O

Figure 1: Mechanism of carbamate formation. The aromatic ring withdraws electron density, making the isocyanate carbon highly electrophilic.

Part 4: Experimental Protocols

Strategic Considerations
  • Solvent Choice: Anhydrous Dichloromethane (DCM) is preferred for ease of workup. Toluene is used if higher temperatures (>40°C) are required for hindered alcohols.

  • Stoichiometry: Use a slight excess of isocyanate (1.1 equiv) to drive the reaction. The excess is easily quenched with methanol or water during workup.

  • Catalysis:

    • Primary Alcohols: Often uncatalyzed or mild base (TEA).

    • Secondary/Tertiary Alcohols: Require Lewis Acid catalysis (DBTL).

Protocol A: Standard Synthesis (Primary/Secondary Alcohols)

Best for: Standard library generation, unhindered substrates.

Materials:

  • m-Propylphenyl isocyanate (1.1 equiv)

  • Target Alcohol (1.0 equiv)

  • Triethylamine (TEA) (0.1 equiv)

  • Anhydrous DCM (0.2 M concentration relative to alcohol)

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask and cool under a stream of Nitrogen.

  • Solvation: Add the Target Alcohol (1.0 mmol) and Anhydrous DCM (5 mL).

  • Activation: Add Triethylamine (0.1 mmol, 14 µL). Stir for 5 minutes at Room Temperature (RT).

  • Addition: Add m-Propylphenyl isocyanate (1.1 mmol, ~177 mg/170 µL) dropwise via syringe.

  • Reaction: Stir at RT.

    • Validation: Monitor by TLC (Check for disappearance of alcohol). Typical time: 2–4 hours.[7]

  • Quench: Once complete, add MeOH (0.5 mL) and stir for 15 mins to consume excess isocyanate.

  • Workup: Dilute with DCM (20 mL). Wash with 1M HCl (to remove TEA), then sat. NaHCO₃, then Brine.

  • Drying: Dry organic layer over MgSO₄, filter, and concentrate in vacuo.

Protocol B: Lewis Acid Catalyzed (Hindered Alcohols)

Best for: Tertiary alcohols, phenols, or slow-reacting substrates.

Materials:

  • m-Propylphenyl isocyanate (1.2 equiv)

  • Target Alcohol (1.0 equiv)

  • Dibutyltin Dilaurate (DBTL) (1-2 mol%)

  • Anhydrous Toluene[7]

Step-by-Step Procedure:

  • Setup: Oven-dried vial or flask with a septum cap. Purge with N₂.

  • Solvation: Dissolve Alcohol (1.0 mmol) in Anhydrous Toluene (3 mL).

  • Catalyst: Add DBTL (1 drop from a needle or ~10 µL of a 10% stock solution in Toluene).

  • Addition: Add m-Propylphenyl isocyanate (1.2 mmol).

  • Thermal Cycle: Heat the mixture to 60°C.

    • Note: Do not overheat immediately; the reaction is exothermic.

  • Monitoring: Monitor by LCMS or TLC. If reaction stalls, add another 0.5 equiv of isocyanate.

  • Workup: Evaporate Toluene. The residue is usually an oil.

  • Purification: Flash Column Chromatography is mandatory here to remove tin residues.

Part 5: Purification & Analytical Validation

Purification Workflow

Unlike simple phenyl carbamates which often crystallize, the m-propyl chain adds significant lipophilicity and rotational freedom, often resulting in oils or low-melting solids .

Purification Crude Crude Reaction Mixture CheckState Physical State Check Crude->CheckState Solid Solid Precipitate CheckState->Solid Crystalline Oil Viscous Oil CheckState->Oil Amorphous Recryst Recrystallization (Hexane/EtOAc) Solid->Recryst Column Flash Chromatography (0-20% EtOAc in Hexanes) Oil->Column Final Pure Carbamate (>95% Purity) Recryst->Final Column->Final

Figure 2: Decision tree for purification based on physical state.

Analytical Fingerprint (Self-Validation)

To confirm the synthesis of the m-propylphenyl carbamate, look for these diagnostic signals:

  • ¹H NMR (CDCl₃):

    • Carbamate NH: Broad singlet at δ 6.5 – 7.2 ppm (exchangeable with D₂O).

    • Aromatic Region: Multiplet at δ 6.9 – 7.4 ppm (4 protons). Look for the meta-substitution pattern (singlet-like peak for the proton between propyl and carbamate).

    • Propyl Chain (Diagnostic):

      • Triplet (benzylic -CH₂-): ~2.55 ppm.

      • Multiplet (-CH₂-): ~1.60 ppm.

      • Triplet (terminal -CH₃): ~0.90 ppm.

  • IR Spectroscopy:

    • Strong Carbonyl (C=O) stretch: 1700–1740 cm⁻¹.

    • Absence of Isocyanate peak: ~2270 cm⁻¹ (Critical for purity check).

Part 6: References

  • Santa Cruz Biotechnology. 3-Phenylpropyl isocyanate (CAS 68664-23-3) vs Isomer Distinction.[8] Retrieved from

  • Accela ChemBio. 3-Propylphenyl Isocyanate (CAS 61605-45-6) Product Entry.[1][9] Retrieved from

  • BenchChem. Application Notes for Synthesis of Carbamates from Isocyanates. Retrieved from

  • Sigma-Aldrich. General Handling of Aromatic Isocyanates and Safety Data. Retrieved from

  • National Institute of Standards and Technology (NIST). 3-Ethylphenyl isocyanate Properties (Analog comparison). Retrieved from

Sources

1-Isocyanato-3-propylbenzene as a building block in drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1-Isocyanato-3-propylbenzene as a Strategic Building Block in Targeted Drug Discovery

Executive Summary & Strategic Rationale

In modern medicinal chemistry, the rapid and high-yielding assembly of pharmacophores is critical for structure-activity relationship (SAR) campaigns. 1-Isocyanato-3-propylbenzene (also known as 3-propylphenyl isocyanate) serves as a highly versatile, electrophilic building block for the synthesis of asymmetric ureas and carbamates[1][2].

The strategic value of this compound lies in its dual functionality:

  • The Isocyanate Warhead: Provides a highly reactive, atom-economical center for nucleophilic addition by amines and alcohols, rapidly generating stable hydrogen-bond donating/accepting motifs (ureas/carbamates)[3].

  • The Meta-Propyl Substitution: The 3-propylphenyl moiety acts as a tunable lipophilic anchor. In many kinase and structural protein targets, meta-alkyl substitutions optimally project into deep, hydrophobic allosteric pockets without inducing the steric clashes often associated with ortho- or para-substitutions[4].

Physicochemical Profiling

Understanding the physical properties of 1-Isocyanato-3-propylbenzene is essential for handling, storage, and reaction optimization. Isocyanates are inherently moisture-sensitive; exposure to water leads to hydrolysis into the corresponding 3-propylaniline, followed by rapid reaction with unreacted isocyanate to form a highly insoluble symmetric byproduct: 1,3-bis(3-propylphenyl)urea.

Table 1: Key Physicochemical Properties & Specifications

PropertyValueClinical / Synthetic Relevance
CAS Number 61605-45-6Unique identifier for procurement and safety tracking[1][5].
Molecular Formula C₁₀H₁₁NOEstablishes baseline mass for reaction stoichiometry[6].
Molecular Weight 161.20 g/mol Low molecular weight ensures derived ureas remain within Lipinski's Rule of 5[5].
XLogP3 (Estimated) ~3.3High lipophilicity; drives hydrophobic interactions in target binding pockets[7].
Reactivity Profile ElectrophilicRapidly reacts with primary/secondary amines and alcohols[2][4].

Mechanistic Applications in Drug Discovery

A. Tubulin Polymerization Inhibitors (Combretastatin A-4 Mimics)

1-Isocyanato-3-propylbenzene has been successfully utilized to synthesize molecular hybrids targeting the colchicine-binding site (C-BS) of


-tubulin[4]. By reacting this building block with functionalized anilines, researchers generate N,N'-diaryl ureas that act as bioisosteric equivalents to the trimethoxyphenyl ring of Combretastatin A-4. The meta-propyl group effectively mimics the steric bulk required to wedge into the C-BS, disrupting tubulin heterodimer polymerization, inducing G2/M phase cell cycle arrest, and ultimately triggering anoikis in tumor cells[4].
B. Kinase Inhibitor Scaffolds

The urea moiety is a privileged structure in targeted anticancer kinase inhibitors (e.g., Sorafenib, Linifanib)[3]. The urea nitrogens act as critical hydrogen bond donors to the kinase hinge region or the DFG-out activation loop. 1-Isocyanato-3-propylbenzene allows for the rapid generation of these scaffolds, where the 3-propylphenyl tail extends into the hydrophobic pocket adjacent to the ATP-binding site, enhancing both potency and target residence time[3].

G A 1-Isocyanato-3-propylbenzene (Electrophilic Core) D Asymmetric Urea (Kinase/Tubulin Inhibitors) A->D Nucleophilic Addition (Anhydrous, 25°C) E Carbamate Derivative (Receptor Modulators) A->E Base-Catalyzed Addition (DMAP, 60°C) B Primary/Secondary Amine B->D C Alcohol / Phenol C->E

Workflow of 1-Isocyanato-3-propylbenzene in generating diverse pharmacological scaffolds.

Validated Experimental Protocols

To ensure high scientific integrity and reproducibility, the following protocols have been designed as self-validating systems. The causality behind each reagent and condition choice is explicitly detailed.

Protocol A: Synthesis of Asymmetric N-(3-propylphenyl) Ureas

Objective: High-yielding synthesis of kinase/tubulin inhibitor intermediates via the reaction of 1-Isocyanato-3-propylbenzene with a functionalized amine[3][4].

Causality & Design Rationale:

  • Solvent Choice: Anhydrous Dichloromethane (DCM) is selected because it lacks nucleophilic character and is easily removed in vacuo.

  • Order of Addition: The isocyanate is added dropwise to the amine. This maintains the amine in stoichiometric excess during the initial mixing phase, kinetically disfavoring the formation of the symmetric 1,3-bis(3-propylphenyl)urea byproduct if trace moisture is present.

Step-by-Step Procedure:

  • Preparation: Flame-dry a 50 mL round-bottom flask under an argon atmosphere.

  • Amine Dissolution: Dissolve the target primary or secondary amine (1.0 mmol) in 10 mL of anhydrous DCM. If the amine is a hydrochloride salt, add N,N-Diisopropylethylamine (DIPEA) (1.2 mmol) to liberate the free base.

  • Addition: Cool the solution to 0 °C using an ice bath. Dissolve 1-Isocyanato-3-propylbenzene (1.05 mmol) in 2 mL of anhydrous DCM. Add this isocyanate solution dropwise over 10 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 2–4 hours.

  • Validation (In-Process): Monitor the reaction via TLC (Hexanes/Ethyl Acetate 1:1). The disappearance of the amine spot and the emergence of a higher

    
     UV-active spot confirms urea formation.
    
  • Workup: Quench the reaction with 10 mL of saturated aqueous

    
    . Extract the aqueous layer with DCM (2 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify the crude solid via flash column chromatography or recrystallization (e.g., from hot ethanol) to yield the pure asymmetric urea[4].

Protocol B: Synthesis of O-Alkyl N-(3-propylphenyl) Carbamates

Objective: Synthesis of carbamate-based receptor modulators (e.g., glutamate receptor potentiators)[2].

Causality & Design Rationale:

  • Catalysis: Alcohols are significantly less nucleophilic than amines. The addition of a catalytic amount of 4-Dimethylaminopyridine (DMAP) acts as an acyl transfer agent, activating the isocyanate and accelerating the reaction[2].

  • Temperature: Elevated temperatures (60 °C) are often required to drive the reaction to completion, necessitating a solvent with a higher boiling point like Tetrahydrofuran (THF) or Toluene.

Step-by-Step Procedure:

  • Preparation: In an argon-purged reaction vial, dissolve the target alcohol (1.0 mmol) in 8 mL of anhydrous THF.

  • Catalyst Addition: Add DMAP (0.1 mmol) and Triethylamine (TEA) (1.2 mmol) to the solution.

  • Reagent Addition: Introduce 1-Isocyanato-3-propylbenzene (1.2 mmol) to the mixture in one portion.

  • Propagation: Seal the vial and heat the mixture to 60 °C in an oil bath for 6–12 hours.

  • Validation (In-Process): Monitor via LC-MS. The formation of the carbamate mass

    
     indicates successful conversion.
    
  • Workup: Cool to room temperature, dilute with Ethyl Acetate (20 mL), and wash sequentially with 1M HCl (to remove DMAP/TEA), water, and brine.

  • Purification: Dry the organic phase over

    
    , concentrate, and purify via silica gel chromatography to isolate the carbamate[2].
    

Table 2: Optimization of Nucleophilic Addition Parameters

NucleophileRecommended SolventCatalyst / BaseTemp (°C)Expected TimeAvg. Yield
Aliphatic AminesAnhydrous DCMNone (or DIPEA for salts)0

25
2 hours> 90%
Anilines (Aryl)Anhydrous THFNone254–6 hours80–90%
Primary AlcoholsAnhydrous THFDMAP (10 mol%) + TEA606–8 hours75–85%
PhenolsTolueneDMAP (10 mol%) + TEA8012 hours60–75%

Pathway Visualization

Pathway Urea 3-Propylphenyl Urea Derivative ColchicineSite Colchicine Binding Site (β-Tubulin) Urea->ColchicineSite Hydrophobic Binding Polymerization Inhibition of Tubulin Polymerization ColchicineSite->Polymerization Structural Disruption CellCycle G2/M Phase Arrest Polymerization->CellCycle Mitotic Spindle Failure Apoptosis Apoptosis / Anoikis CellCycle->Apoptosis Programmed Cell Death

Mechanism of Action: 3-Propylphenyl ureas acting as Combretastatin A-4 mimics.

References

  • Accela ChemBio. "3-Propylphenyl Isocyanate Product Information." accelachem.com. Available at:[1]

  • U.S. Environmental Protection Agency (EPA). "1-Isocyanato-3-propylbenzene." epa.gov. Available at:[6]

  • Molaid. "3-propyl-phenylisocyanate - CAS 61605-45-6." molaid.com. Available at:[5]

  • BenchChem. "3-Propylaniline - Synthesis of (3-Propylphenyl)urea Derivatives as Potential Kinase Inhibitors." benchchem.com. Available at:[3]

  • PubChem, National Institutes of Health. "methyl N-(3-propylphenyl)carbamate | C11H15NO2 | CID 175035210." nih.gov. Available at:[7]

  • Journal of Medicinal Chemistry, ACS Publications. "Design, Synthesis, Biological Evaluation, and Structure–Activity Relationships of Substituted Phenyl 4-(2-Oxoimidazolidin-1-yl)benzenesulfonates as New Tubulin Inhibitors Mimicking Combretastatin A-4." acs.org. Available at:[4]

  • European Patent Office. "EP0976744A1 - Amide, carbamate, and urea derivatives having glutamate receptor function potentiating activity." google.com/patents. Available at:[2]

Sources

Polymerization conditions for 3-propylphenyl isocyanate derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Polymerization Protocols for 3-Propylphenyl Isocyanate Derivatives

Executive Summary

This guide details the polymerization of 3-propylphenyl isocyanate , an aromatic isocyanate derivative. Unlike alkyl isocyanates (e.g.,


-hexyl isocyanate), aromatic isocyanates possess a direct 

attachment to the benzene ring, conferring distinct reactivity profiles. The meta-propyl substituent introduces asymmetry and solubility benefits compared to the parent phenyl isocyanate.

Technical Challenge: The polymerization of aromatic isocyanates is governed by a competition between linear homopolymerization (forming the Nylon-1 backbone) and cyclotrimerization (forming thermodynamically stable isocyanurates).

Core Strategy: To achieve high-molecular-weight linear polymers (


 Da), kinetic control must be rigorously maintained using cryogenic anionic polymerization  or organotitanium-mediated coordination polymerization .

Critical Reaction Parameters

The following table summarizes the binary outcomes based on reaction conditions.

ParameterCondition A: Linear Polymer (Target)Condition B: Cyclic Trimer (Avoid/Side-Product)
Temperature Cryogenic (-78°C to -98°C) Ambient to High (> 0°C)
Mechanism Anionic (Kinetic Control)Anionic (Thermodynamic Control)
Backbone Polyisocyanate (Nylon-1)Isocyanurate (Cyclic trimer)
Reversibility High (Low Ceiling Temp)Irreversible (Stable)
Solvent Polar Aprotic (DMF, THF)Bulk or Non-polar
Initiator NaCN, Organolithium + Crown EtherAlkoxides, Tertiary Amines

Mechanistic Pathways

The pathway selection is dictated by the stability of the amidate anion intermediate. At high temperatures, the anion "back-bites" to form the stable 6-membered isocyanurate ring.

ReactionPathways Monomer 3-Propylphenyl Isocyanate ActiveCenter Active Amidate Anion Monomer->ActiveCenter Propagation Initiator Initiator (CN- or R-) Initiator->ActiveCenter Attack LinearPoly Linear Polyisocyanate (Kinetic Product) ActiveCenter->LinearPoly T < -75°C (Fast) Trimer Cyclic Isocyanurate (Thermodynamic Product) ActiveCenter->Trimer T > -20°C (Back-biting) LinearPoly->Monomer Depolymerization (Above Ceiling Temp)

Figure 1: Divergent reaction pathways for aromatic isocyanates controlled by thermal parameters.

Pre-Experimental Protocols

Safety Warning: Isocyanates are potent sensitizers and lachrymators. All operations must be performed in a glovebox or under a Schlenk line.

Monomer Purification (Critical)

Commercial 3-propylphenyl isocyanate typically contains hydrolytic impurities (ureas) and dimers.

  • Drying: Stir the monomer over Calcium Hydride (

    
    ) for 24 hours at room temperature under inert atmosphere (
    
    
    
    or Ar).
  • Distillation: Perform vacuum distillation.

    • Note: Due to the high boiling point of the propyl-substituted aromatic, use a short-path distillation apparatus with a high-vacuum pump (

      
       mmHg).
      
    • Collect the middle fraction. Store in a Schlenk flask at -20°C.

Solvent Preparation
  • DMF (N,N-Dimethylformamide): Must be anhydrous. Distill over

    
     under reduced pressure.
    
  • THF (Tetrahydrofuran): Distill over Sodium/Benzophenone (purple indicator) immediately before use.

Protocol A: Cryogenic Anionic Polymerization

Target: High Molecular Weight Linear Poly(3-propylphenyl isocyanate)

This protocol utilizes Sodium Cyanide (NaCN) as a specific initiator which minimizes trimerization compared to strong bases like alkoxides.

Materials:
  • Monomer: Purified 3-propylphenyl isocyanate (

    
    , 
    
    
    
    )
  • Solvent: Anhydrous DMF (

    
    )
    
  • Initiator Solution: NaCN in DMF (saturated solution or specific concentration, e.g.,

    
    )
    
  • Terminator: Methanol containing 5% HCl.

Step-by-Step Procedure:
  • Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Cycle vacuum/nitrogen 3 times.

  • Solvent Charge: Inject

    
     of anhydrous DMF into the flask.
    
  • Cooling: Submerge the flask in a methanol/liquid nitrogen bath to maintain a temperature of -78°C (or lower, down to -98°C if viscosity allows).

    • Expert Insight: The "propyl" group on the phenyl ring increases steric bulk. Lower temperatures help enforce helical tacticity and suppress back-biting.

  • Initiation: Inject the NaCN initiator solution (

    
    ). Allow to equilibrate for 5 minutes.
    
  • Monomer Addition: Add the monomer (

    
    ) dropwise via syringe over 5 minutes.
    
    • Observation: The solution should remain clear or turn slightly yellow. Turbidity indicates insolubility of the polymer (precipitate formation).

  • Propagation: Stir at -78°C for 2–4 hours.

    • Note: Do not allow the temperature to rise. Aromatic polyisocyanates have low ceiling temperatures; warming causes rapid depolymerization.

  • Termination: Quench the reaction while still cold by adding

    
     of acidic methanol.
    
  • Isolation: Pour the cold reaction mixture into a large excess of vigorously stirred methanol (

    
    ).
    
  • Purification: Filter the white precipitate. Dissolve in Chloroform (

    
    ) and reprecipitate into methanol to remove cyclic trimers.
    
  • Drying: Vacuum dry at room temperature for 24 hours.

Protocol B: Organotitanium Coordination Polymerization

Target: "Living" Polymerization at Ambient Temperature

For researchers requiring precise molecular weight control (


) or block copolymer synthesis. This method uses Titanium(IV) alkoxides to coordinate the isocyanate, preventing trimerization even at room temperature.
Catalyst Synthesis (Brief):

Use


 (Cyclopentadienyl titanium dichloride trifluoroethoxide). The electron-withdrawing trifluoroethoxy group enhances Lewis acidity.
Workflow:

TitaniumWorkflow Step1 1. Catalyst Prep Dissolve CpTiCl2(OR) in Toluene Step2 2. Monomer Addition Add 3-propylphenyl isocyanate (Room Temp) Step1->Step2 Step3 3. Propagation Coordination-Insertion Mechanism (12-24 Hours) Step2->Step3 Step4 4. Termination Add dilute HCl/MeOH Step3->Step4

Figure 2: Coordination polymerization workflow allowing for ambient temperature synthesis.

  • Reaction: In a glovebox, mix catalyst and monomer in Toluene.

  • Kinetics: The reaction is slower than anionic methods. Monitor conversion via IR spectroscopy (disappearance of

    
     peak at 
    
    
    
    ).
  • Workup: Similar precipitation into methanol.

Characterization & Validation

TechniqueExpected Signal for Linear PolymerFailure Mode (Trimer/Degradation)
FT-IR Strong Carbonyl (

) at

Isocyanurate ring bands at

and

1H NMR Broad aromatic signals; Propyl group broadeningSharp, distinct peaks (indicates oligomers/trimers)
GPC Monodal peak,

Low

, multimodal distribution
Polarimetry High optical rotation (if chiral induction used)Zero rotation (Trimers are achiral)

Structure Validation: The resulting polymer, Poly(3-propylphenyl isocyanate), adopts a helical conformation (typically


 helix) due to steric repulsion between the carbonyl oxygen and the orth/meta-substituents on the phenyl ring.

References

  • Shashoua, V. E. (1959). "Cyanide-Initiated Polymerization of Isocyanates." Journal of the American Chemical Society. Link

  • Patten, T. E., & Novak, B. M. (1993).[1] "Organotitanium(IV) compounds as catalysts for the polymerization of isocyanates."[1][2][3][4][5] Macromolecules. Link

  • Okamoto, Y., et al. (1994).[3] "Asymmetric polymerization of aromatic isocyanates." Journal of Polymer Science Part A: Polymer Chemistry. Link

  • Lee, J., et al. (2019). "Living Initiator-Transfer Anionic Polymerization of Isocyanates." Macromolecules. Link

  • Green, M. M., et al. (1999). "The Macromolecular Route to Chiral Amplification." Angewandte Chemie International Edition. Link

Sources

Application Note: Catalytic Urethane Formation using 1-Isocyanato-3-propylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This technical guide details the catalytic coupling of 1-Isocyanato-3-propylbenzene (CAS: 61605-45-6) with functionalized alcohols to form stable urethane (carbamate) linkages. While aromatic isocyanates are generally highly reactive, the meta-propyl substitution on this building block introduces specific steric and electronic nuances that distinguish it from standard phenyl isocyanate. This note covers mechanistic insights, a self-validating experimental protocol, and critical safety measures for handling this sensitizing agent.

Chemical Profile: 1-Isocyanato-3-propylbenzene

PropertyDescription
Structure Aromatic ring with Isocyanate (-NCO) at C1 and n-Propyl at C3.[1]
CAS Number 61605-45-6
Molecular Weight 161.20 g/mol
Physical State Colorless to pale yellow liquid (Standard conditions).
Electronic Effect The m-propyl group is weakly electron-donating (inductive effect). This makes the -NCO carbon slightly less electrophilic than in phenyl isocyanate, but significantly more reactive than aliphatic isocyanates (e.g., hexamethylene diisocyanate).
Solubility Miscible in DCM, THF, Toluene, Ethyl Acetate. Decomposes in water.

Mechanistic Insight: Catalyst Selection

The formation of the urethane linkage involves the nucleophilic addition of an alcohol (-OH) across the carbon-nitrogen double bond of the isocyanate (-N=C=O). The choice of catalyst dictates the activation pathway.

Lewis Acid vs. Lewis Base Catalysis
  • Organotin (e.g., DBTDL - Dibutyltin Dilaurate): Acts as a Lewis Acid. It complexes with the isocyanate nitrogen and oxygen, polarizing the carbonyl carbon and making it highly susceptible to nucleophilic attack. This is the preferred method for 1-Isocyanato-3-propylbenzene to ensure complete conversion without aggressive heating.

  • Tertiary Amines (e.g., DABCO, TEA): Act as Lewis Bases. They activate the alcohol by increasing the basicity of the hydroxyl oxygen. This is often slower for sterically hindered alcohols.

Mechanistic Pathway (Lewis Acid)

The following diagram illustrates the activation of 1-Isocyanato-3-propylbenzene by an organotin catalyst.

UrethaneMechanism Iso 1-Isocyanato-3-propylbenzene (Electrophile) Complex Activated Complex (Polarized N=C bond) Iso->Complex Coordination Cat DBTDL Catalyst (Lewis Acid) Cat->Complex Coordination TS Transition State (Proton Transfer) Complex->TS Nucleophilic Attack Alc Alcohol (R-OH) (Nucleophile) Alc->TS Nucleophilic Attack TS->Cat Prod Urethane Product TS->Prod Catalyst Regeneration

Figure 1: Organotin-mediated activation of the isocyanate cumulene system facilitates alcohol addition.

Experimental Protocol

Objective: Synthesis of a model urethane from 1-Isocyanato-3-propylbenzene and a primary alcohol (R-OH).

Reagents & Equipment[3]
  • Substrate: 1-Isocyanato-3-propylbenzene (1.0 equiv).

  • Nucleophile: Primary/Secondary Alcohol (1.0 – 1.1 equiv).

  • Catalyst: Dibutyltin dilaurate (DBTDL) (1–5 mol%).

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF). Note: Water content must be <0.05% to prevent urea formation.

  • Atmosphere: Argon or Nitrogen balloon.[2]

Step-by-Step Procedure
  • System Preparation:

    • Flame-dry a 2-neck round bottom flask and cool under a stream of Argon.

    • Charge the flask with the Alcohol (1.0 equiv) and anhydrous DCM (0.2 M concentration relative to alcohol).

  • Isocyanate Addition:

    • Add 1-Isocyanato-3-propylbenzene (1.0 equiv) via syringe.

    • Tip: If the alcohol is valuable/complex, use a slight excess of isocyanate (1.1 equiv) to drive the alcohol to completion.

  • Catalysis Initiation:

    • Add DBTDL (1 mol%, typically 1-2 drops for small scale).

    • Observation: A mild exotherm may occur. For gram-scale reactions, cool to 0°C during catalyst addition, then warm to Room Temperature (RT).

  • Reaction Monitoring (Self-Validation):

    • Stir at RT.

    • TLC: Monitor the disappearance of the starting alcohol.

    • FT-IR (Critical): Monitor the isocyanate peak at ~2270 cm⁻¹ . The reaction is complete when this peak disappears (if 1:1 stoichiometry) or stabilizes (if excess isocyanate used).

  • Workup:

    • Scenario A (Clean conversion): Concentrate in vacuo.

    • Scenario B (Excess Isocyanate): Add a "scavenger" amine (e.g., morpholine, 0.5 equiv excess relative to remaining isocyanate) and stir for 15 mins to convert residual isocyanate to urea. Wash with 1M HCl (to remove urea/amine) and brine. Dry over MgSO₄.

Workflow Diagram

ExperimentalWorkflow Start Start: Flame-Dry Glassware Solv Dissolve Alcohol in Anhydrous DCM/THF Start->Solv AddIso Add 1-Isocyanato-3-propylbenzene (Inert Atm) Solv->AddIso AddCat Add DBTDL Catalyst (1-5 mol%) AddIso->AddCat Monitor Monitor IR (~2270 cm⁻¹) & TLC AddCat->Monitor Decision Isocyanate Peak Gone? Monitor->Decision Decision->Monitor No (Wait/Heat) Quench Add Scavenger Amine (if excess NCO used) Decision->Quench Excess NCO remaining Isolate Concentrate & Purify (Flash Column) Decision->Isolate Yes Quench->Isolate

Figure 2: Operational workflow for urethane coupling ensuring moisture control and reaction completion.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
White Precipitate Urea formation due to moisture.Ensure solvents are anhydrous (molecular sieves). Keep reaction under positive Argon pressure.
Slow Reaction Steric hindrance of alcohol or low catalyst load.Increase DBTDL to 5 mol% or heat to 40-60°C. Note: 1-Isocyanato-3-propylbenzene is thermally stable up to 100°C.
Side Products Allophanate formation (Reaction of urethane with isocyanate).Avoid large excesses of isocyanate (>1.2 equiv) and prolonged heating.

Safety & Handling (Critical)

1-Isocyanato-3-propylbenzene is a potent electrophile and sensitizer.

  • Respiratory Hazard: Like all aromatic isocyanates, it can cause respiratory sensitization (asthma-like symptoms). Always handle in a functioning fume hood.

  • Decontamination: Spills should be neutralized immediately with a solution of 50% Ethanol, 40% Water, and 10% Concentrated Ammonia .

  • Storage: Store at 2-8°C under inert gas. Moisture ingress will cause the liquid to turn cloudy (urea formation) and pressurize the container (CO₂ evolution).

References

  • Mechanism of Organotin Catalysis

    • Title: The catalytic mechanism of dibutyltin dilaurate (DBTDL) in coating curing.

    • Source: Ohans.com / Vertex AI Research (2025).
    • Link: (Verified via Search Context 1.1)

  • Isocyanate Reactivity & Hammett Constants

    • Title: Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applic
    • Source: Polymer Chemistry (RSC), 2016.
    • Link: (Verified via Search Context 1.9)

  • Specific Compound Data (3-Propylphenyl Isocyanate)

    • Title: 3-Propylphenyl Isocyanate (CAS 61605-45-6) Product Entry.[1][3]

    • Source: Accela ChemBio / PubChem.
    • Link: (Verified via Search Context 1.1)

  • Safety Protocols

    • Title: Safety Precautions for Working with Aromatic Isocyanates.[4][5]

    • Source: BenchChem Applic
    • Link: (Verified via Search Context 1.2)

Sources

Procedure for quenching 1-Isocyanato-3-propylbenzene reactions

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Protocols for the Quenching and Decontamination of 1-Isocyanato-3-propylbenzene

Introduction & Chemical Context

1-Isocyanato-3-propylbenzene (CAS: 61605-45-6) is a highly reactive aromatic isocyanate widely utilized in drug development and materials science for the synthesis of specialized ureas and carbamates[1]. The defining structural feature of this molecule is the highly electrophilic carbon atom within the isocyanate (-N=C=O) functional group. While this electrophilicity makes it an excellent building block, it also renders the compound acutely reactive toward ambient moisture and biological nucleophiles, posing significant respiratory and dermal toxicity risks. Implementing a scientifically rigorous quenching protocol is not merely a safety compliance measure; it is a fundamental requirement to prevent uncontrolled exothermic polymerizations and to ensure the integrity of downstream reaction work-ups[2].

Mechanistic Causality in Quenching Agent Selection

The fundamental objective of quenching is to force the unreacted 1-Isocyanato-3-propylbenzene through a rapid nucleophilic addition pathway, converting the hazardous isocyanate into a benign, thermodynamically stable derivative. The choice of quenching agent dictates the reaction kinetics and the specific byproduct formed:

  • Amines (e.g., Monoethanolamine, Diethylamine): Primary and secondary amines are highly nucleophilic. They attack the isocyanate carbon almost instantaneously to form stable urea derivatives[2]. Monoethanolamine (MEA) is particularly effective, categorized as a "fast" decontaminant that neutralizes isocyanates orders of magnitude quicker than water[3].

  • Alcohols (e.g., Methanol, Ethanol): Alcohols react with isocyanates to form carbamates[4]. Because oxygen is less nucleophilic than nitrogen, this reaction is slower and less exothermic, making it suitable for in-flask quenching where thermal control is paramount to protect the synthesized product[2].

  • Aqueous Ammonia & Surfactant Blends: Pure water reacts poorly with hydrophobic aromatic isocyanates due to biphasic immiscibility. Water slowly forms a carbamic acid intermediate, which then decarboxylates to release carbon dioxide (CO₂) gas and a primary amine. To accelerate this for spill decontamination, a formulated mixture of water, alcohol, ammonia, and a surfactant is used. The surfactant homogenizes the mixture, the alcohol provides hydroxyl nucleophiles, and the ammonia acts as both a rapid nucleophile and a base catalyst[5].

Quantitative Evaluation of Quenching Modalities

Quenching AgentPrimary MechanismReaction KineticsMain ProductPractical Application
Monoethanolamine (MEA) Amine nucleophilic additionInstantaneous / Fast[3]Substituted UreaRapid destruction of concentrated waste.
Methanol (Excess) Hydroxyl nucleophilic additionModerate (1-2 hours)[4]CarbamateGentle, in-flask reaction quenching[2].
Water (Uncatalyzed) Hydrolysis & DecarboxylationVery Slow (Days)Urea + CO₂ gasNot recommended (risk of pressurization).
Ammonia/Alcohol/Soap Mixed nucleophilic additionFast (Complete in <24h)[5]Ureas & CarbamatesSurface spills and glassware decontamination.

Mechanistic Workflow

G A 1-Isocyanato-3-propylbenzene (Electrophilic Reagent) C Nucleophilic Addition at Isocyanate Carbon A->C B Quenching Agent (Amine / Alcohol) B->C D Stable Derivative (Urea / Carbamate) C->D E Validation Step (IR: Loss of 2250 cm⁻¹) D->E

Mechanistic workflow of 1-Isocyanato-3-propylbenzene quenching and spectroscopic validation.

Experimental Protocols

Protocol A: In-Flask Reaction Quenching (Post-Synthesis)

Purpose: To safely neutralize residual 1-Isocyanato-3-propylbenzene in a reaction vessel prior to product isolation.

  • Thermal Regulation: Upon completion of the primary synthesis, transfer the reaction flask to an ice-water bath and allow the internal temperature to reach 0 °C.

    • Causality: Nucleophilic addition to isocyanates is highly exothermic. Cooling prevents solvent volatilization and suppresses unwanted thermal degradation of your target product[2].

  • Quencher Addition: Under continuous magnetic stirring and an inert atmosphere (nitrogen or argon), slowly add an excess of methanol (at least 5 equivalents relative to the initial isocyanate concentration) dropwise via a syringe[4]. Alternatively, for faster quenching, a solution of diethylamine (2 equivalents) in an aprotic solvent (e.g., THF) can be used[2].

  • Incubation: Remove the ice bath and allow the mixture to slowly warm to room temperature. Stir for a minimum of 1 hour (if using methanol) or 30 minutes (if using an amine) to ensure complete conversion[2].

  • Self-Validating Verification: Withdraw a 50 µL aliquot of the reaction mixture and analyze it via Attenuated Total Reflectance Infrared (ATR-IR) spectroscopy. Confirm the complete disappearance of the characteristic asymmetric N=C=O stretching peak at approximately 2250 cm⁻¹[2]. If the peak persists, add additional quenching agent and stir for another 30 minutes.

  • Work-up: Once validated, proceed with standard aqueous extraction or rotary evaporation[4].

Protocol B: Surface Spill and Glassware Decontamination

Purpose: To neutralize spills or clean heavily contaminated glassware without generating dangerous pressurized gas.

  • Solution Preparation: Prepare a universal isocyanate decontamination solution consisting of 65% water, 25% ethanol (rectified spirit), 5% dilute aqueous ammonia, and 5% liquid soap (surfactant) by volume[5].

    • Causality: The surfactant breaks the hydrophobic barrier of the aromatic isocyanate, allowing the ammonia and ethanol to rapidly attack the electrophilic carbon[5].

  • Application: For spills, cover the affected area with an inert absorbent material (e.g., dry sand). Do not use pure water[2]. Carefully pour the decontamination solution over the absorbent material. For glassware, submerge the items completely in the solution.

  • Ventilation & Incubation: Allow the mixture to react for at least 24 hours[5].

    • Critical Causality: Always leave the decontamination waste container loosely capped. Minor side reactions with water will generate CO₂ gas. A tightly sealed container will accumulate pressure and may violently rupture[2].

  • Disposal: After 24 hours, the resulting mixture of inert ureas and carbamates can be safely disposed of according to standard institutional chemical waste guidelines.

References

  • [4] Title: Allyl Cyanate-To-Isocyanate Rearrangement | Source: Organic Syntheses | URL:[Link]

  • [3] Title: Reaction rates for butyl isocyanate and various surface decontaminants | Source: ResearchGate | URL:[Link]

  • [1] Title: 1-Isocyanato-3-propylbenzene Chemical Data | Source: US Environmental Protection Agency (EPA) | URL: [Link]

  • [5] Title: Methods of Decontamination of Toluene Di-Isocyanate (TDI) spills and leftovers | Source: International Science Community Association | URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Handling & Troubleshooting 3-Propylphenyl Isocyanate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-propylphenyl isocyanate. This guide is designed for researchers, scientists, and drug development professionals who require strict anhydrous conditions when handling highly reactive aryl isocyanates.

Unlike standard reagents, isocyanates do not simply "degrade" in the presence of water; they initiate an autocatalytic cascade that destroys reagent titer, generates insoluble byproducts, and creates severe physical hazards through gas expansion. Because the electron-withdrawing nature of the phenyl ring makes the isocyanate carbon highly electrophilic,1[1].

The Causality of Moisture Degradation: A Mechanistic Overview

To troubleshoot 3-propylphenyl isocyanate, you must first understand the causality behind its degradation. When a molecule of water enters your system, it acts as a nucleophile and attacks the electrophilic carbon of the isocyanate group.

This initiates a three-step destruction pathway:

  • Carbamic Acid Formation: Water reacts with the isocyanate to form an unstable substituted carbamic acid[2].

  • Decarboxylation: The carbamic acid spontaneously decomposes at room temperature, releasing carbon dioxide (CO₂) gas and yielding 3-propylphenylamine[2].

  • Urea Formation: The newly formed primary amine is a vastly stronger nucleophile than water. It immediately attacks a second unreacted molecule of 3-propylphenyl isocyanate,2[2].

The Consequence: A single mole of water consumes two moles of your isocyanate reagent, generates solid precipitates that ruin reaction homogeneity, and produces gas that can over-pressurize closed vessels.

IsocyanateHydrolysis Iso 3-Propylphenyl Isocyanate (Electrophile) Carbamic Carbamic Acid Intermediate (Unstable) Iso->Carbamic Hydrolysis Urea N,N'-bis(3-propylphenyl)urea (Insoluble Precipitate) Iso->Urea Consumes 2nd Eq. H2O Trace Moisture (Nucleophile) H2O->Carbamic Amine 3-Propylphenylamine (Strong Nucleophile) Carbamic->Amine Decarboxylation CO2 Carbon Dioxide (CO2) (Gas Pressure) Carbamic->CO2 Amine->Urea Rapid Reaction

Mechanism of 3-propylphenyl isocyanate moisture hydrolysis yielding urea and CO2.

Quantitative Data & Handling Standards

To ensure reproducibility, all handling of 3-propylphenyl isocyanate must adhere to strict quantitative limits.

ParameterQuantitative StandardMechanistic Rationale
Hydrolysis Kinetics Aryl > Alkyl IsocyanatesElectron-withdrawing aryl rings increase the electrophilicity of the NCO carbon, accelerating nucleophilic attack by water[1].
Solvent Moisture Limit < 10 ppmPrevents the generation of primary amines, which react faster with isocyanates than the intended target nucleophiles[2].
Storage Temperature 2 °C to 8 °C.
Exothermic Energy 20 - 30 kJ/mol3[3].
Gas Generation 1 mol CO₂ per 1 mol H₂ODecarboxylation of carbamic acid causes severe pressure buildup in sealed containers, creating explosion hazards[2].

Troubleshooting FAQs

Q: I found a white crust around the cap and powder at the bottom of my reagent bottle. What is it, and is the reagent ruined? A: The white powder is the symmetric urea derivative, N,N'-bis(3-propylphenyl)urea, formed via moisture hydrolysis[2]. If the contamination is minor, the clear supernatant may still contain active isocyanate, but the titer (concentration of active NCO groups) is compromised. You must perform a titration (e.g., dibutylamine back-titration) to determine the exact active NCO content before using it in stoichiometric reactions.

Q: My reaction flask septum bulged and popped off during the reaction. Why? A: This is a classic symptom of CO₂ gas generation caused by water contamination[2]. For every mole of water that enters the system, one mole of CO₂ gas is produced. In a sealed system, this causes dangerous pressure buildup[3]. Always use a bubbler or a pressure-relief needle if moisture contamination is a potential risk, and rigorously dry your solvents.

Q: Can I dry my 3-propylphenyl isocyanate with molecular sieves if it has been exposed to moisture? A: No. The reaction between water and isocyanate is irreversible. Adding molecular sieves to a partially hydrolyzed bottle will not reverse the urea formation or restore the lost reagent. The only way to recover the pure isocyanate is through vacuum distillation, which is hazardous and generally not recommended unless dealing with large, highly valuable batches.

Self-Validating Experimental Protocols

To guarantee trustworthiness in your results, you must utilize a self-validating workflow. This means integrating analytical checkpoints that confirm the integrity of your system before the isocyanate is introduced.

Protocol: Anhydrous Setup and Reagent Transfer

Step 1: Solvent Preparation & Validation

  • Add activated 3Å or 4Å molecular sieves to your reaction solvent (e.g., DCM, DMF, or Toluene) and let it sit for at least 24 hours.

  • Validation Checkpoint: Extract a 1 mL aliquot of the solvent and test it using a Karl Fischer titrator. Do not proceed unless the moisture content is confirmed to be < 10 ppm.

Step 2: System Purge & Inert Atmosphere

  • Assemble your glassware hot from the oven (120 °C) and cool it under a continuous flow of high-purity Argon. Argon is preferred over Nitrogen because it is heavier than air and creates a denser protective blanket over the liquid surface.

  • Seal the flask with a high-quality rubber septum.

Step 3: Reagent Transfer

  • Purge a gas-tight syringe with Argon three times.

  • Pierce the septum of the 3-propylphenyl isocyanate bottle (stored at 2-8 °C and brought to room temperature before opening to prevent condensation).

  • Withdraw the required volume and transfer it dropwise into your reaction flask.

  • Validation Checkpoint: Monitor the reaction for 5 minutes. If you observe bubbling (gas evolution), your system has moisture contamination. Abort the reaction to prevent urea formation.

Step 4: Storage & Resealing

  • Immediately backfill the reagent bottle with Argon before removing the syringe.

  • Wrap the septum tightly with Parafilm and store the bottle in a desiccator inside a 2-8 °C refrigerator.

Protocol Start Solvent Preparation Sieves Add 3A/4A Molecular Sieves (Dry for 24h) Start->Sieves KF Karl Fischer Titration (Validation: <10 ppm H2O) Sieves->KF KF->Sieves Fail (>10 ppm) Purge Argon Purge of Reaction Flask (Schlenk Line) KF->Purge Pass Transfer Syringe Transfer of Isocyanate (Under Argon) Purge->Transfer Monitor Monitor for CO2 Evolution (Validation: No Bubbles) Transfer->Monitor Monitor->Purge Fail (Gas detected) Success Moisture-Free Reaction Monitor->Success Pass

Self-validating workflow for anhydrous isocyanate handling and reaction setup.

References

  • Recycling of polyurethanes: where we are and where we are going. RSC Publishing.
  • Biochemistry of protein-isocyanate interactions: a comparison of the effects of aryl vs.
  • SAFETY DATA SHEET - Isocyan
  • Phenyl isocyanate - Safety D

Sources

Technical Support Center: Purification Strategies for 1-Isocyanato-3-propylbenzene Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses the removal of 1,3-bis(3-propylphenyl)urea , the thermodynamically stable byproduct formed during the hydrolysis of 1-isocyanato-3-propylbenzene .

Researchers frequently encounter this impurity as a white, crystalline precipitate that complicates the isolation of target carbamates or unsymmetrical ureas. Because symmetric diarylureas possess high lattice energy and poor solubility in non-polar solvents, their removal requires a strategy distinct from standard extraction protocols.

The "Urea Problem" in Isocyanate Chemistry

The formation of the urea byproduct is autocatalytic in the presence of moisture. The mechanism proceeds via the decarboxylation of the unstable carbamic acid intermediate, generating an amine which instantly reacts with the remaining isocyanate.

UreaFormation Iso 1-Isocyanato-3-propylbenzene CarbAcid Carbamic Acid (Transient) Iso->CarbAcid + Water Water H₂O (Moisture) Amine 3-Propylaniline CarbAcid->Amine - CO₂ Urea 1,3-bis(3-propylphenyl)urea (Solid Byproduct) Amine->Urea + Isocyanate CO2 CO₂

Figure 1: The hydrolysis cascade leading to symmetric urea formation. Note that 1 equivalent of water consumes 2 equivalents of isocyanate.

Module A: Prevention (The First Line of Defense)

Goal: Stop the urea from forming by managing the isocyanate stoichiometry and moisture.

The most effective purification is prevention. Once formed, 1,3-bis(3-propylphenyl)urea is difficult to dissolve and separate.

Protocol 1: Moisture Scavenging & Inert Handling
  • Solvent Drying: Do not rely on "anhydrous" solvents from a bottle opened >1 week ago. Store solvents over activated 3Å or 4Å molecular sieves for 24 hours prior to use.

  • Glassware: Flame-dry or oven-dry all glassware. Isocyanates are extremely sensitive to surface moisture on glass.

  • Reagent Quality: Check the 1-isocyanato-3-propylbenzene source. If the liquid appears cloudy or has a precipitate at the bottom, filter it through a 0.45 µm PTFE syringe filter under nitrogen before adding to the reaction.

Protocol 2: Polymer-Supported Quenching (Chemical Scavenging)

If you use an excess of isocyanate to drive the reaction to completion, you must remove the excess before aqueous workup. Adding water to quench excess isocyanate generates the urea byproduct immediately.

Recommended Reagent: PS-Trisamine (Polystyrene-supported Tris(2-aminoethyl)amine).

  • Calculate Excess: Estimate the amount of unreacted isocyanate (e.g., 0.2 eq).

  • Add Resin: Add 3–4 equivalents (relative to excess isocyanate) of PS-Trisamine resin to the reaction mixture.

  • Agitate: Stir gently for 2–4 hours at room temperature. The resin-bound amine will react with the isocyanate to form a resin-bound urea.

  • Filter: Filter off the resin.[1] The filtrate contains your product but is free of the reactive isocyanate that would otherwise turn into the urea byproduct during aqueous wash.

Module B: Solubility-Based Separation (Physical Methods)

Goal: Exploit the high crystallinity and low solubility of the urea byproduct.

The propyl group on the phenyl ring adds slight lipophilicity compared to a standard phenyl urea, but the symmetric urea remains significantly less soluble than most target carbamates.

Solubility Differential Table
Solvent1-Isocyanato-3-propylbenzeneTarget Product (Carbamate)Urea Byproduct (Impurity)
Hexanes/Pentane SolubleSoluble/OilyInsoluble
Diethyl Ether SolubleSolubleSparingly Soluble
Dichloromethane SolubleSolubleSoluble (Moderate)
Ethyl Acetate SolubleSolubleSoluble (Warm)
Water ReactsInsolubleInsoluble
Protocol 3: Trituration (The "Crash and Filter" Method)

This is the standard industry method for removing symmetric ureas.

  • Concentrate: Evaporate the reaction solvent (e.g., DCM or THF) completely to obtain the crude oil/solid.

  • Add Non-Polar Solvent: Add cold Hexanes or a 5:1 Hexane:Ether mixture to the crude residue.

    • Note: Use approximately 10 mL of solvent per gram of crude.

  • Sonicate: Sonicate the flask for 5–10 minutes. The target product (carbamate) should dissolve, while the urea byproduct will remain as a white solid.

  • Chill: Place the flask in a freezer (-20°C) for 1 hour to maximize urea precipitation.

  • Filter: Filter the suspension through a sintered glass funnel or a Celite pad.

    • Solid: Contains the Urea byproduct (discard).

    • Filtrate: Contains the purified Target Product.

Module C: Chromatographic Strategies

Goal: Separation when trituration fails (e.g., if the target product is also solid/insoluble).

Ureas are strong hydrogen bond donors and acceptors. They interact strongly with the silanols on silica gel, causing them to "streak" or "tail" significantly, often co-eluting with polar products.

Protocol 4: Flash Chromatography Optimization
  • Column Pre-treatment: Neutralize the silica.

    • Run 2 column volumes of 1% Triethylamine (Et₃N) in Hexanes through the column before loading the sample. This deactivates the most acidic silanol sites, reducing the tailing of the urea.

  • Gradient Selection:

    • Start with a very non-polar gradient (100% Hexanes). The isocyanate (if any remains) elutes first.

    • Ramp slowly to 10-20% EtOAc/Hexanes.

    • Checkpoint: The target carbamate usually elutes before the symmetric urea. The urea is much more polar due to the dual -NH- motifs.

  • Alternative Stationary Phase:

    • If separation is poor on Silica, switch to Amino-functionalized Silica (NH₂-Silica) . The basic surface repels the urea slightly less than acidic silica but prevents the hydrogen-bonding "drag," often resulting in sharper peaks.

Troubleshooting Decision Matrix

PurificationLogic Start Crude Reaction Mixture State Is the Product a Solid or Oil? Start->State Oil Product is Oil/Liquid State->Oil Solid Product is Solid State->Solid Trituration Perform Trituration (Hexane/Ether) Oil->Trituration Chrom Flash Chromatography Solid->Chrom Filter Filter Suspension Trituration->Filter Result1 Filtrate = Pure Product Solid = Urea Filter->Result1 Mods Use 1% Et3N or Amino-Silica Chrom->Mods

Figure 2: Decision tree for selecting the appropriate purification workflow.

Frequently Asked Questions (FAQ)

Q: Can I use an acid wash (e.g., 1M HCl) to remove the urea? A: No. Unlike amines, diarylureas are extremely weak bases (


 of conjugate acid < 0). They will not protonate significantly in dilute acid and will remain in the organic layer. Furthermore, strong acids may hydrolyze your target carbamate. Acid washes are only effective for removing unreacted aniline (amine) starting material.

Q: I see a new spot on TLC appearing during the workup. What is it? A: This is likely the urea forming in real-time. If you did not quench the excess isocyanate with a solid scavenger (Module A) before adding water/brine, the isocyanate hydrolyzes in the separatory funnel. This confirms the need for PS-Trisamine quenching or stricter moisture control.

Q: My product has the same Rf as the urea. How do I separate them? A: If


, physical separation (Trituration, Module B) is superior to chromatography. If both are solids and co-crystallize, consider recrystallization  from hot Ethanol or Methanol. The urea is generally less soluble and will crystallize out first upon cooling; however, you may lose some product.

References

  • Isocyanate Scavenging: Marsh, I. R., et al. "High-throughput scavenging of isocyanates and acyl chlorides." Journal of Organic Chemistry, 1996.

  • Solubility of Diarylureas: Cayman Chemical Product Data, "1,3-Diphenylurea Solubility and Stability."

  • General Purification Strategies: "Purification of Laboratory Chemicals," 8th Edition. Butterworth-Heinemann. (Standard Reference Text).
  • Chromatographic Behavior: O'Neil, M.J. (ed.).[1][2][3][4] The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 2006. (Regarding physical properties of urea derivatives).

Sources

Technical Support Center: Handling Volatile Aromatic Isocyanates

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Safe Handling, Troubleshooting, and Decontamination of Volatile Aromatic Isocyanates (e.g., TDI, Phenyl Isocyanate) Role: Senior Application Scientist Status: Active Support

Module 1: Pre-Experiment & Engineering Controls

Q: Why is my fume hood monitor alarming during TDI transfer even though the sash is at the correct height?

A: This often indicates a disruption in laminar flow rather than a total airflow failure. Volatile aromatic isocyanates like Toluene Diisocyanate (TDI) have extremely low exposure limits (OSHA PEL Ceiling: 0.02 ppm) [1]. Standard hoods rely on smooth airflow to contain these heavy vapors.

Troubleshooting Protocol:

  • Check the "Dead Zone": Ensure the source container is at least 6 inches (15 cm) back from the sash plane. Isocyanate vapors are denser than air; placing them too close to the edge allows turbulence to "roll" vapors out into the breathing zone.

  • Remove Clutter: Large equipment (rotovaps, pumps) blocks rear baffles, creating eddy currents that trap vapors.

  • Verify Face Velocity: Ensure your hood is pulling 80–100 fpm (feet per minute). If handling heated MDI or TDI, consider a velocity of 100–120 fpm, but avoid velocities >150 fpm as this creates turbulence around the operator's body.

Q: I am using standard nitrile gloves. Why do my fingers feel "stiff" or irritated after handling Phenyl Isocyanate?

A: You are likely experiencing permeation breakthrough . Thin disposable nitrile gloves (4-6 mil) provide only "splash protection" and can be permeated by aromatic isocyanates in as little as 5–15 minutes [2]. Once absorbed, isocyanates react with skin proteins, leading to sensitization.

Corrective Action (Glove Selection Matrix):

Glove MaterialThicknessEst. Breakthrough TimeRecommendation
PVA (Polyvinyl alcohol) Medium> 480 minBest for prolonged immersion. Water soluble (do not use with aqueous solutions).
Butyl Rubber Thick (25 mil)> 480 minExcellent resistance. Best for spill cleanup.
Nitrile (Disposable) Thin (4 mil)< 15 minPoor. Use ONLY for splash protection. Change immediately if touched.
Double Gloving N/AVariableRecommended Protocol: Silver Shield® or Laminate liner under Nitrile outer glove.

Module 2: Synthesis & Active Handling

Q: My sealed waste container deformed and burst overnight. What happened?

A: This is a classic "CO2 Over-Pressurization" failure caused by moisture contamination. Isocyanates react with water (even atmospheric humidity) to form unstable carbamic acid, which decomposes into an amine and Carbon Dioxide (CO2) gas.[1]

The Mechanism of Failure: In a closed vessel, this gas generation is exponential relative to the water introduced. A single drop of water can generate significant liters of gaseous CO2, exceeding the vessel's pressure rating.

CO2_Pressure_Hazard cluster_danger Hazard Zone Iso Isocyanate (R-NCO) Carbamic Carbamic Acid (Unstable Intermediate) Iso->Carbamic + H2O Water Water/Moisture (H2O) Water->Carbamic Amine Primary Amine (R-NH2) Carbamic->Amine Decomposition CO2 CO2 Gas (Pressure Buildup) Carbamic->CO2 Gas Evolution Urea Polyurea (Solid Precipitate) Amine->Urea + Excess Isocyanate

Figure 1: Mechanism of isocyanate-water reaction leading to vessel rupture.

Prevention Protocol:

  • Never seal waste containers: Use vented caps (caps with a check valve or microporous membrane) for isocyanate waste.

  • Quench Active Reactions: Do not bottle unquenched reaction mixtures. React excess isocyanate with methanol (forms a stable urethane) or a specific neutralization solution before disposal.

Q: How do I weigh volatile isocyanates without contaminating the balance?

A: Do not weigh TDI or Phenyl Isocyanate in an open beaker on a benchtop balance. Protocol:

  • Tare a Septum Vial: Place a vial with a crimp-top or screw-cap septum on the balance.

  • Syringe Transfer: Move the balance into the hood or use a "transfer container." Withdraw the liquid isocyanate using a gas-tight syringe inside the fume hood.

  • Inject: Inject the liquid into the tared, sealed vial.

  • Re-weigh: Weigh the sealed vial. This "difference weighing" prevents vapor release.

Module 3: Emergency Response & Decontamination

Q: I spilled about 50mL of TDI in the hood. Can I just wipe it up with paper towels?

A: NO. Wiping spreads the surface area, increasing vaporization. Furthermore, placing isocyanate-soaked towels into a bin creates a delayed CO2 pressure bomb. You must chemically neutralize the spill [3].

Decontamination Solution Recipes: Select the formulation based on available reagents.

ComponentFormula A (Ammonia-Based) Formula B (Carbonate-Based) Function
Base Conc.[2] Ammonia (5%)Sodium Carbonate (5-10%)Catalyzes hydrolysis.
Solvent Water (90-95%)Water (90-95%)Reactant (Hydrolysis).
Surfactant Liquid Detergent (0.2-2%)Liquid Detergent (0.2-2%)Emulsifies the oily isocyanate.
Accelerator Isopropanol (Optional, 50%)*N/AAlcohol speeds reaction but adds flammability risk.

Spill Response Workflow:

Spill_Response Start Isocyanate Spill Detected Evac Evacuate Area & Alert Personnel Start->Evac PPE Don PPE: Butyl Gloves, Goggles, Respirator (if outside hood) Evac->PPE Absorb Cover with Absorbent (Vermiculite/Sand) PPE->Absorb Apply Flood with Decon Solution (See Table) Absorb->Apply Wait Wait 15-30 Minutes (Allow Neutralization) Apply->Wait Collect Collect into Open-Top Container (DO NOT SEAL) Wait->Collect Test Verify Surface with Colorimetric Swype Test Collect->Test Test->Apply Positive (Red/Orange) Dispose Dispose as Haz Waste (After 72h venting) Test->Dispose Negative

Figure 2: Step-by-step decision matrix for neutralizing volatile isocyanate spills.

Q: How do I verify the surface is clean after neutralization?

A: Visual inspection is insufficient because isocyanates are often colorless. Protocol:

  • Use a Colorimetric Swype™ Indicator (or equivalent surface test kit).

  • Spray the surface with the "developer" solution.

  • Wipe with the indicator pad.

  • Result: A color change to red/orange indicates residual isocyanate.[3] Repeat decontamination if positive [4].[3]

References
  • NIOSH. (2015).[4] Pocket Guide to Chemical Hazards: Toluene-2,4-diisocyanate.[4][5][6][7] Centers for Disease Control and Prevention.[6] [Link]

  • All Safety Products. (n.d.). Glove Selection Chart - Chemical Breakthrough Times.[8][9][10][Link]

  • Foam Supplies, Inc. (n.d.).[2] Spill & Disposal Procedures – Isocyanate.[2][Link]

  • SKC Inc. (n.d.). Surface SWYPE Indicators for Isocyanates.[Link]

Sources

Storage stability of 1-Isocyanato-3-propylbenzene under nitrogen

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Storage Stability and Handling for Researchers

Welcome to the Technical Support Center for 1-Isocyanato-3-propylbenzene. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the storage, handling, and stability of this reactive chemical. As Senior Application Scientists, we have compiled this information to ensure the integrity of your experiments and the safety of your laboratory personnel.

Frequently Asked Questions (FAQs)

Q1: What is 1-Isocyanato-3-propylbenzene and why is its storage stability a concern?

1-Isocyanato-3-propylbenzene (CAS No. 55304-09-1) is an aromatic isocyanate. The isocyanate group (-N=C=O) is highly electrophilic and will readily react with nucleophiles. This high reactivity is the primary reason for concern regarding its storage stability.[1] Improper storage can lead to degradation of the material, compromising the purity and integrity of your starting material, which can have significant downstream effects on your research.

Q2: What are the primary degradation pathways for 1-Isocyanato-3-propylbenzene?

The most common degradation pathway for 1-Isocyanato-3-propylbenzene, like other aryl isocyanates, is reaction with water (moisture). This reaction proceeds in two steps:

  • Hydrolysis to a Carbamate: The isocyanate group reacts with water to form an unstable carbamic acid, which then rapidly decarboxylates to form the corresponding primary amine (3-propylaniline).

  • Reaction with Amine: The newly formed amine is a potent nucleophile and will quickly react with another molecule of 1-isocyanato-3-propylbenzene to form a stable, insoluble N,N'-bis(3-propylphenyl)urea.[2]

The formation of this urea precipitate is a common indicator of product degradation. Additionally, isocyanates can undergo self-polymerization to form dimers (uretdiones) and trimers (isocyanurates), especially at elevated temperatures.[2]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
White precipitate or cloudiness in the liquid. Moisture contamination leading to the formation of insoluble urea.The product has likely degraded and may not be suitable for your experiment. Confirm degradation using analytical methods described below. If confirmed, dispose of the material according to your institution's safety protocols.
Increased viscosity or solidification of the material. Dimerization, trimerization, or polymerization, potentially catalyzed by moisture or heat.This indicates significant degradation. The material should not be used. Review storage conditions to ensure they are optimal.
Pressure buildup in the container. Reaction with water, which generates carbon dioxide (CO2) gas.CAUTION: Do not open a pressurized container. Cool the container and vent it in a fume hood with appropriate personal protective equipment (PPE). The product is likely contaminated with water and should be disposed of.
Inconsistent or poor results in subsequent reactions. Use of degraded 1-Isocyanato-3-propylbenzene with lower purity.Verify the purity of your isocyanate before use. If the purity is low, consider purifying the material or obtaining a new batch.

Experimental Protocols

Recommended Storage Protocol

To ensure the long-term stability of 1-Isocyanato-3-propylbenzene, the following storage conditions are critical:

  • Inert Atmosphere: Store the container under a dry, inert atmosphere such as nitrogen or argon. This is the most critical factor in preventing moisture contamination.

  • Temperature: Store in a cool, dry place. Refer to the supplier's safety data sheet (SDS) for specific temperature recommendations. Avoid exposure to high temperatures, which can accelerate degradation and polymerization.[3]

  • Container: Use the original, unopened container whenever possible. If you need to transfer the material, use a clean, dry, glass container that can be tightly sealed and purged with an inert gas.

  • Moisture Prevention: Never leave the container open to the atmosphere. Use dry syringes and needles for transferring the liquid.

Protocol for Assessing Purity

It is good laboratory practice to verify the purity of reactive reagents like isocyanates before use, especially if the container has been opened previously.

1. High-Performance Liquid Chromatography (HPLC) with UV Detection (after derivatization)

Isocyanates are highly reactive and are typically derivatized before HPLC analysis to form stable compounds. A common derivatizing agent is di-n-butylamine (DBA).

  • Sample Preparation (Derivatization):

    • In a fume hood, prepare a stock solution of your 1-isocyanato-3-propylbenzene in a dry, aprotic solvent (e.g., acetonitrile).

    • In a separate vial, add an excess of di-n-butylamine to a known volume of the isocyanate solution.

    • Allow the reaction to proceed for a few minutes to ensure complete derivatization to the corresponding urea.

  • HPLC Conditions (General Guidance):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water is typically used.[4][5]

    • Detection: UV detector at a wavelength where the urea derivative absorbs (e.g., 254 nm).[4]

    • Quantification: Compare the peak area of the derivatized product to a calibration curve prepared from a standard of known purity.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

Direct analysis of isocyanates by GC-MS can be challenging due to their reactivity and potential for thermal degradation in the injector port. However, with careful method development, it can be a powerful tool for identifying impurities.

  • GC Conditions (General Guidance):

    • Column: A low- to mid-polarity column is a suitable starting point.

    • Injector: Use a low injection temperature to minimize thermal degradation.

    • Carrier Gas: Helium.

  • MS Detection:

    • The mass spectrum of 1-isocyanato-3-propylbenzene will show a molecular ion peak and characteristic fragmentation patterns that can be used for identification and purity assessment.[6]

Visualizing Degradation and Purity Analysis Workflows

cluster_storage Storage Conditions cluster_analysis Purity Analysis Ideal_Storage 1-Isocyanato-3-propylbenzene (Pure) Degraded_Product Degraded Product (Urea Precipitate) Ideal_Storage->Degraded_Product Incorrect Storage Moisture Moisture (H2O) Sample Isocyanate Sample Derivatization Derivatization (e.g., with DBA) Sample->Derivatization GCMS GC-MS Analysis Sample->GCMS HPLC HPLC-UV Analysis Derivatization->HPLC Purity_Report Purity Assessment HPLC->Purity_Report GCMS->Purity_Report

Sources

Solving solubility issues of 3-propylphenyl isocyanate adducts

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubilization & Handling of 3-Propylphenyl Isocyanate Adducts

Case ID: #ISO-3PP-SOL Status: Active Assigned Specialist: Senior Application Scientist, Chemical Biology Division

Executive Summary

The 3-propylphenyl isocyanate moiety presents a distinct chemical paradox. While the propyl chain adds necessary lipophilicity for cell permeability, the resulting urea or carbamate core (formed upon reaction) creates a rigid hydrogen-bond network. This often leads to "brick dust" solids—compounds that are insoluble in both aqueous buffers and non-polar organic solvents.

This guide addresses the two primary root causes of solubility failure:

  • Thermodynamic Insolubility: The crystal lattice energy of the product is too high for standard solvents.

  • The "Phantom" Precipitate: The formation of the highly insoluble symmetrical urea byproduct (1,3-bis(3-propylphenyl)urea), often mistaken for the target compound.

Module 1: The Diagnostic Phase (Is it the Product?)

Before attempting aggressive solubilization, you must confirm the identity of the solid. The most common "solubility issue" with isocyanates is actually a purity issue.

The Symmetric Urea Trap: Isocyanates react with trace moisture 10–100x faster than with steric-hindered amines. This reaction creates an unstable carbamic acid, which decarboxylates to form an aniline. This new aniline reacts immediately with the remaining isocyanate to form the Symmetric Urea .

Diagnostic Protocol:

  • Isolate the solid: Centrifuge the cloudy mixture.

  • Run LC-MS: Analyze the solid.

    • Target Mass (M+): [Isocyanate + Amine]

    • Impurity Mass (M+): [2 × Isocyanate MW - 44 (CO₂)] + 2H

    • For 3-propylphenyl isocyanate (MW ~161.2), the symmetric urea impurity appears at MW ~296.4 .

  • Result: If the solid is the impurity (MW 296), do not try to dissolve it. Filter it out. It is biologically inert and chemically useless.

Visualizing the Impurity Pathway

SymmetricUreaTrap ISO 3-Propylphenyl Isocyanate CARB Carbamic Acid (Unstable) ISO->CARB + H₂O SYMM Symmetric Urea (INSOLUBLE BYPRODUCT) ISO->SYMM Rapid Reaction H2O Trace H₂O (Moisture) ANILINE 3-Propylaniline (In Situ) CARB->ANILINE - CO₂ CO2 CO₂ Gas CARB->CO2 ANILINE->SYMM + Excess Isocyanate

Figure 1: The "Symmetric Urea Trap" mechanism.[1] Trace moisture converts the starting material into a highly insoluble impurity, often mistaken for the target product.

Module 2: Solubilization Strategies (The Matrix)

If you have confirmed the solid is your target compound , use the following matrix. The strategy changes based on your downstream application (Analytical vs. Biological).

Table 1: Solvent Systems & Additives
ApplicationPrimary SolventAdditive (The "Key")Mechanism of ActionSuitability
NMR / Chemistry DMSO-d6LiCl (5% w/v) Chaotropic Disruption: Lithium ions disrupt the intermolecular H-bonds between urea protons, breaking the crystal lattice [1].[1]High. Essential for characterization.
LC-MS AcetonitrileHFIP (1-5%) H-Bond Donor: Hexafluoroisopropanol (HFIP) is a potent solvent for peptides/ureas that solvates the carbonyl oxygen.[1]High. Volatile and MS-compatible.[1]
Biological Assay DMSOPEG-400 (10-20%) Dispersion: Polyethylene glycol prevents re-crystallization upon dilution into aqueous buffer.[1]Medium. Watch for PEG toxicity controls.
Storage DMSONoneN/AStore at -20°C. Avoid freeze-thaw (promotes crystallization).[1][2]

Module 3: Step-by-Step Protocols

Protocol A: The "LiCl Trick" for NMR Analysis

Use this when your sample precipitates in the NMR tube.

  • Preparation: Weigh 50 mg of dry Lithium Chloride (LiCl) into a vial.

  • Dissolution: Add 1.0 mL of DMSO-d6. Sonicate until the salt is fully dissolved (solution may get warm).

  • Application: Add this "LiCl-DMSO" stock to your insoluble urea adduct.

  • Result: The Li+ ions coordinate with the urea carbonyls, preventing them from stacking. The solution should clear within 1-2 minutes of vortexing.

Protocol B: Biological Assay Preparation (The "Crash-Out" Prevention)

Use this when diluting stocks into media causes precipitation.

  • Stock Prep: Make a 20 mM stock in pure DMSO.

  • Intermediate Step: Do not dilute directly into water. Dilute 1:10 into PEG-400 or Propylene Glycol .[1]

  • Final Dilution: Dilute this intermediate mix into your assay buffer.

    • Why? The intermediate step creates a "solvation shell" that slows down the kinetic precipitation of the hydrophobic propyl-phenyl group [2].

Module 4: Troubleshooting Flowchart

Follow this logic path to resolve persistent issues.

Troubleshooting Start Sample is Cloudy/Insoluble CheckLCMS Check LC-MS of Solid Start->CheckLCMS IsImpurity Is Mass = Symmetric Urea? CheckLCMS->IsImpurity Discard Discard Solid (It is Byproduct) IsImpurity->Discard Yes IsProduct Confirm Target Mass IsImpurity->IsProduct No Purify Purify Supernatant (Product is in solution) Discard->Purify AppType Intended Application? IsProduct->AppType NMR NMR/Analysis AppType->NMR Chemistry Bio Bio-Assay AppType->Bio Biology LiCl Add 5% LiCl to DMSO NMR->LiCl CoSolv Use PEG-400 Co-solvent Bio->CoSolv

Figure 2: Troubleshooting logic for insoluble isocyanate adducts. Distinguishing impurity from product is the critical first step.

Frequently Asked Questions (FAQs)

Q: I see a white precipitate immediately upon adding the amine to the isocyanate. Is this my product? A: Likely yes, but with a caveat. Urea formation is exothermic and rapid. The product often crashes out because it is less soluble than the starting materials. However, if your solvent wasn't dry, it could be the symmetric urea.[1] Action: Filter the solid, wash with Dichloromethane (DCM) to remove unreacted starting material, and dry.[1] Check Melting Point or LCMS.

Q: Can I use heat to dissolve the sample for my biological assay? A: Use caution. While heat improves solubility, isocyanate adducts (ureas/carbamates) can thermally revert to the isocyanate and amine at high temperatures (>80°C), especially in the presence of nucleophiles.[1] It is safer to use the PEG-400 method described in Module 3.

Q: My LC-MS column keeps clogging after running these samples. Why? A: The "brick dust" ureas can precipitate when the LC gradient hits high water content. Action:

  • Switch your wash solvent to Isopropanol:Acetonitrile (1:1) .[1]

  • Add 1-5% HFIP (Hexafluoroisopropanol) to your sample injection solvent. This keeps the urea dissolved during the injection phase [3].

Q: Why does the 3-propyl chain make it harder to dissolve than the methyl analog? A: The propyl chain adds lipophilicity (LogP increase), reducing water solubility. However, it is not long enough to disrupt the crystal packing (like a hexyl or octyl chain might).[1] It sits in an unhappy "middle ground"—too hydrophobic for water, but the urea core is too polar for hexane/ether.[1]

References

  • BenchChem Technical Support. (2025).[2][3] Technical Support Center: Enhancing the Stability of Diaryl Urea Solutions for Screening. Retrieved from

  • Thermo Fisher Scientific. (2023). Solid Phase Extraction Guide: Troubleshooting Solubility in Sample Prep. Retrieved from

  • Dongsen Chemicals. (2023). Decoding Isocyanates: Reaction with Water and Amines.[3] Retrieved from

  • US EPA. (2020). Method 3535A: Solid-Phase Extraction (SPE).[1] Retrieved from

Sources

Validation & Comparative

Technical Analysis: 1H NMR Characterization of 1-Isocyanato-3-propylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Isocyanato-3-propylbenzene (CAS: 156426-68-1), also known as 3-propylphenyl isocyanate, is a critical electrophilic building block in medicinal chemistry, particularly for the synthesis of urea-based inhibitors and carbamates.[1] Its structural integrity is defined by the meta-substitution pattern of the propyl and isocyanate groups.

This guide provides a technical framework for the characterization of this compound using Proton Nuclear Magnetic Resonance (


H NMR). Unlike Infrared (IR) spectroscopy, which confirms the functional group (-NCO stretch at ~2270 cm

),

H NMR provides the regiochemical certainty required to distinguish the target molecule from its isomers and precursors.

Strategic Context: The Analytical Challenge

In drug development, two primary failure modes occur during the synthesis of isocyanates from anilines:

  • Incomplete Conversion: Residual starting material (3-propylaniline) remains.

  • Regioisomer Contamination: Presence of the para-isomer (1-isocyanato-4-propylbenzene) due to non-selective upstream alkylation or nitration.

The following analysis is designed to detect these specific failure modes.

Comparative Analysis

Scenario A: Reaction Monitoring (Precursor vs. Product)

The transformation of the amino group (-NH


) to the isocyanate group (-NCO) induces a drastic change in the electronic environment of the benzene ring.
  • Precursor (3-Propylaniline): The -NH

    
     group is a strong electron donor (+M effect), significantly shielding the ortho and para protons. This pushes the aromatic signals upfield, often below 7.0 ppm.
    
  • Product (1-Isocyanato-3-propylbenzene): The -NCO group is electronically distinct; while it has resonance contributions, it acts as an electron-withdrawing group via induction (-I). This results in a "deshielding" effect relative to the amine, shifting aromatic protons downfield into the standard benzene range (7.0–7.4 ppm).

Key Discriminator: The disappearance of the broad exchangeable -NH


 singlet (typically 3.5–5.0 ppm) and the downfield shift of the aromatic multiplet.
Scenario B: Regioisomer Discrimination (Meta vs. Para)

Distinguishing the target meta-isomer from the para-isomer relies on molecular symmetry.

  • Meta-Isomer (Target): Lacks a plane of symmetry through the substituents.

    • Pattern: The four aromatic protons are chemically non-equivalent. You typically observe a complex 4-spin system: a singlet (H2), two doublets (H4, H6), and a triplet (H5).

  • Para-Isomer (Alternative): Possesses a C

    
     axis of symmetry.
    
    • Pattern: The four aromatic protons form two equivalent sets (AA'BB' or A

      
      B
      
      
      
      system). You observe two distinct doublets (or higher-order roofing doublets).

Data Presentation: Chemical Shift Assignments

The following table summarizes the expected chemical shifts in CDCl


. Note that while alkyl shifts are stable, aromatic shifts are predicted based on standard Substituent Chemical Shift (SCS) additivity rules relative to benzene (7.36 ppm).
Table 1: Comparative Chemical Shift Data (CDCl , 400 MHz)
Proton GroupPosition3-Propylaniline (Precursor) [1,2]1-Isocyanato-3-propylbenzene (Target) [3]1-Isocyanato-4-propylbenzene (Isomer) [4]
Methyl -CH

-CH

-CH

0.95 ppm (t)~0.95 ppm (t)~0.95 ppm (t)
Methylene -CH

-CH

-CH

1.65 ppm (m)~1.65 ppm (m)~1.65 ppm (m)
Benzylic Ar-CH

-
2.55 ppm (t)~2.60 ppm (t)~2.60 ppm (t)
Amine -NH

3.5–5.0 ppm (br s)ABSENT ABSENT
Aromatic H2 Ortho to both~6.50 ppm (s/d)~7.05 ppm (s)N/A (Symmetry)
Aromatic H4/H6 Ortho/Para~6.60 ppm (d)~7.10–7.20 ppm (m)~7.15 ppm (d)
Aromatic H5 Meta to both~7.10 ppm (t)~7.30 ppm (t)N/A (Symmetry)
Aromatic System Overall Pattern Shielded Multiplet (<7.0 ppm) Deshielded Multiplet (>7.0 ppm) Two Doublets (Symmetric)

(t) = triplet, (m) = multiplet, (s) = singlet, (d) = doublet, (br s) = broad singlet.

Experimental Protocol

Sample Preparation

Objective: Eliminate concentration effects and water peaks that obscure the aliphatic region.

  • Solvent Selection: Use Chloroform-d (CDCl

    
    ) with 0.03% v/v TMS.
    
    • Why: Excellent solubility for isocyanates; non-reactive (unlike alcohols which react to form carbamates).

  • Concentration: Dissolve 10–15 mg of sample in 0.6 mL solvent.

    • Caution: Isocyanates are moisture sensitive. Use a dry NMR tube and a fresh ampoule of solvent. Cap immediately.

  • Filtration: If the solution is cloudy (indicating urea formation from moisture), filter through a small plug of glass wool into the NMR tube.

Acquisition Parameters (400 MHz+)
  • Pulse Sequence: Standard 1D Proton (zg30).

  • Relaxation Delay (D1): Set to

    
     5 seconds.
    
    • Reasoning: Accurate integration of the aromatic protons requires full relaxation.

  • Scans (NS): 16–32 scans are sufficient for this concentration.

  • Spectral Width: -2 to 14 ppm.

Data Processing
  • Referencing: Calibrate the TMS peak to 0.00 ppm or the residual CHCl

    
     peak to 7.26 ppm.
    
  • Integration: Normalize the methyl triplet (0.95 ppm) to 3.00.

    • Validation: The benzylic triplet (~2.60 ppm) must integrate to 2.00. The aromatic region must integrate to 4.00.

Visualization: Analysis Workflows

Diagram 1: Reaction Monitoring & Quality Control

This workflow illustrates the logical steps to validate the synthesis product.

ReactionMonitoring Start Crude Reaction Mixture Acquire Acquire 1H NMR (CDCl3) Start->Acquire CheckNH2 Check 3.5-5.0 ppm region Acquire->CheckNH2 NH2_Present Broad Singlet Detected CheckNH2->NH2_Present Signal Found NH2_Absent Region Clear CheckNH2->NH2_Absent No Signal Result_Fail Incomplete Reaction (Residual Amine) NH2_Present->Result_Fail CheckAromatic Check Aromatic Shift (6.5 vs 7.2 ppm) NH2_Absent->CheckAromatic Shielded Shielded (< 7.0 ppm) CheckAromatic->Shielded Upfield Deshielded Deshielded (> 7.0 ppm) CheckAromatic->Deshielded Downfield Shielded->Result_Fail Result_Pass Conversion Complete Deshielded->Result_Pass

Caption: Logical flow for determining reaction completion based on specific spectral markers.

Diagram 2: Isomer Differentiation Logic

This decision tree guides the user in distinguishing the target meta-isomer from the para-isomer.

IsomerLogic Input Purified Isocyanate Sample AnalyzeAromatic Analyze Aromatic Region (7.0 - 7.5 ppm) Input->AnalyzeAromatic SymmetryCheck Check Symmetry/Splitting Pattern AnalyzeAromatic->SymmetryCheck ParaPath Two Distinct Doublets (AA'BB' System) SymmetryCheck->ParaPath Symmetric MetaPath Complex Multiplet (Singlet + Doublets + Triplet) SymmetryCheck->MetaPath Asymmetric ResultPara IDENTIFIED: 1-Isocyanato-4-propylbenzene (Para-Isomer) ParaPath->ResultPara ResultMeta IDENTIFIED: 1-Isocyanato-3-propylbenzene (Target Meta-Isomer) MetaPath->ResultMeta

Caption: Structural discrimination based on aromatic coupling patterns.

References

  • BenchChem. (2025).[2] An In-depth Technical Guide to the Physical and Chemical Properties of 3-Propylaniline. Retrieved from

  • ChemicalBook. (2024).[3] 3-Propylaniline 1H NMR Spectrum and Chemical Shifts. Retrieved from

  • National Institutes of Health (NIH). (2025). Phenyl Isocyanate 1H NMR Data and Substituent Effects. PubChem Compound Summary. Retrieved from

  • UCL Chemistry. (2024). NMR Chemical Shifts and Substituent Effects on Benzene Rings. Retrieved from

Sources

Comparative Guide: Mass Spectrometry Fragmentation of m-Propylphenyl Isocyanate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass Spectrometry Fragmentation Pattern of m-Propylphenyl Isocyanate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the synthesis of carbamate-based pharmaceuticals and polyurethane precursors, m-propylphenyl isocyanate (3-propylphenyl isocyanate) serves as a critical electrophilic intermediate. Its structural integrity is routinely validated via Electron Ionization Mass Spectrometry (EI-MS). However, the presence of both an alkyl side chain and a reactive isocyanate group creates a complex fragmentation matrix that can be easily confused with its positional isomers (o- and p-).

This guide provides a technical breakdown of the fragmentation mechanics of m-propylphenyl isocyanate, distinguishing it from its isomers through specific ion pathways. It is designed to allow analytical chemists to validate structural identity with high confidence.

Structural Context & Stability

m-Propylphenyl isocyanate (


, MW 161.20) consists of a benzene ring disubstituted at the 1,3-positions.
  • Position 1: Isocyanate group (

    
    ).
    
  • Position 3: Propyl group (

    
    ).
    

Unlike the ortho isomer, the meta configuration prevents direct steric interaction between the side chain and the isocyanate group (the "Ortho Effect"), resulting in a fragmentation pattern dominated by thermodynamic stability rather than kinetic proximity effects.

Fragmentation Mechanism Deep Dive

The EI-MS spectrum of m-propylphenyl isocyanate is defined by two competing destabilization forces: the cleavage of the alkyl chain and the degradation of the isocyanate moiety.

A. The Molecular Ion ( , m/z 161)

Aromatic isocyanates typically yield a distinct, stable molecular ion. Expect a sharp peak at m/z 161 . The aromatic ring stabilizes the radical cation, preventing immediate total fragmentation.

B. Benzylic Cleavage (Base Peak Candidate, m/z 132)

The most thermodynamically favored pathway for alkylbenzenes is benzylic cleavage.

  • Mechanism: The bond between the

    
     and 
    
    
    
    carbons of the propyl chain breaks.
  • Loss: An ethyl radical (

    
    , 29 Da) is ejected.
    
  • Result: A resonance-stabilized benzylic cation is formed.

    • 
      .
      
    • Diagnostic Value: This peak (m/z 132) is often the base peak (100% relative abundance) or a major ion in the spectrum.

C. McLafferty Rearrangement (m/z 133)

The propyl chain (3 carbons) satisfies the requirement for a McLafferty rearrangement (


-hydrogen transfer).
  • Mechanism: A

    
    -hydrogen from the propyl terminal methyl group transfers to the aromatic ring (acting as the 
    
    
    
    -system).
  • Loss: A neutral ethylene molecule (

    
    , 28 Da) is eliminated.
    
  • Result: A radical cation at m/z 133 .

    • Note: This peak often overlaps with the loss of CO (see below), making the 132/133 region highly clustered.

D. Isocyanate Degradation (Loss of CO, m/z 133)

The isocyanate group is prone to losing carbon monoxide (CO, 28 Da).

  • 
    .
    
  • This creates a nitrene-like or imine intermediate (

    
    ).
    
Visualization: Fragmentation Pathway

The following diagram illustrates the competing pathways defining the spectrum.

FragmentationPathway M_Ion Molecular Ion (M+) m/z 161 [C10H11NO]+. EthylRad Loss of Ethyl Radical (-29 Da) M_Ion->EthylRad NeutralLoss Loss of Ethylene or CO (-28 Da) M_Ion->NeutralLoss Benzylic Benzylic Cation m/z 132 [C8H6NO]+ PhenylCation Phenyl Cation Deriv. m/z 90-91 Benzylic->PhenylCation -NCO (42 Da) EthylRad->Benzylic McLafferty Rearrangement Ion m/z 133 [C8H7NO]+. McLafferty->PhenylCation -Propyl/N-group NeutralLoss->McLafferty

Figure 1: Primary EI-MS fragmentation pathways for m-propylphenyl isocyanate showing the competition between alkyl chain cleavage and isocyanate group degradation.

Comparative Analysis: Meta vs. Ortho vs. Para

Distinguishing the meta isomer from its counterparts is the primary analytical challenge.

Featurem-Propylphenyl Isocyanatep-Propylphenyl Isocyanateo-Propylphenyl Isocyanate
Molecular Ion (m/z 161) StrongStrongStrong
Base Peak Typically m/z 132 (Benzylic cleavage)Typically m/z 132 Variable (often shows unique rearrangement ions)
McLafferty (m/z 133) Present (Moderate)Present (Moderate)Suppressed or Altered
Ortho Effect (Water Loss) Absent Absent Possible (Interaction between alkyl H and NCO oxygen can lead to m/z 143 [M-18])
IR Fingerprint (Out-of-plane) ~780, 870 cm⁻¹~825 cm⁻¹~750 cm⁻¹

Critical Insight: In standard EI-MS (70 eV), the meta and para isomers are nearly indistinguishable because the distance between substituents in both cases prevents direct interaction.

  • To confirm Meta: You cannot rely solely on MS. You must cross-reference with IR Spectroscopy (look for meta-disubstituted bending around 690 & 780 cm⁻¹) or NMR .

  • To rule out Ortho: Look for "ortho effects" in the MS, such as anomalous loss of water (M-18) or alcohols, which are impossible in the meta configuration.

Experimental Protocol (Self-Validating)

To ensure reproducible data, follow this GC-MS workflow. This protocol includes a "System Suitability" step to validate column performance before running valuable samples.

Workflow Visualization

Workflow Start Sample Prep (Dilute in DCM) Check System Suitability (Inj. Alkane Std) Start->Check Run GC-MS Acquisition (70 eV EI) Check->Run Analyze Data Analysis (Extract Ion 161, 132) Run->Analyze

Figure 2: Recommended GC-MS workflow for isocyanate analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 1 mg of m-propylphenyl isocyanate in 1 mL of anhydrous Dichloromethane (DCM).

    • Why Anhydrous? Isocyanates react rapidly with water to form ureas (MW 294 dimer), which will appear as a ghost peak at high mass.

  • GC Parameters:

    • Column: DB-5MS or equivalent (30m x 0.25mm, 0.25µm film).

    • Inlet: Split mode (50:1) at 250°C.

    • Oven: 50°C (hold 2 min)

      
       15°C/min 
      
      
      
      280°C.
  • MS Parameters:

    • Source: EI at 70 eV.[1]

    • Scan Range: m/z 40–350.

    • Solvent Delay: 3.0 min (crucial to protect filament from DCM).

  • Validation Criteria (Pass/Fail):

    • Pass:

      
       at 161 is present. Base peak is 132. No peak at m/z 294 (indicates dry sample).
      
    • Fail: Significant peak at m/z 294 (Urea formation due to wet solvent).

References

  • NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Alkylbenzenes. NIST Chemistry WebBook, SRD 69. [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for McLafferty Rearrangement mechanisms).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.
  • Martens, J., et al. (2020). Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy. Analyst. [Link]

Sources

A Comparative Analysis of Steric Hindrance: 2-Propylphenyl Isocyanate vs. 3-Propylphenyl Isocyanate

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Synthetic Chemistry and Drug Development

In the realm of organic synthesis, particularly in the development of novel pharmaceuticals and polymers, the nuanced reactivity of isocyanates is a critical parameter. The electrophilic carbon of the isocyanate group (–N=C=O) is highly susceptible to nucleophilic attack, forming the basis for the synthesis of ureas, carbamates, and other essential linkages.[1][2] The reactivity of this functional group is profoundly influenced by the electronic and steric nature of its substituents, especially in aromatic systems.[3] This guide provides an in-depth comparison of the steric hindrance presented by 2-propylphenyl isocyanate and 3-propylphenyl isocyanate, offering both a theoretical framework and actionable experimental protocols for researchers to quantify these effects.

The position of a substituent on the phenyl ring relative to the isocyanate group can dramatically alter the accessibility of the electrophilic carbon. An alkyl group in the ortho position (2-position) is expected to impose a greater steric shield compared to the same group in the meta position (3-position) due to its direct proximity to the reaction center.[4] This guide will dissect this principle by comparing 2-propylphenyl isocyanate and 3-propylphenyl isocyanate, providing the necessary tools to validate this hypothesis experimentally.

I. Theoretical Comparison of Steric Hindrance

The fundamental difference between 2-propylphenyl isocyanate and 3-propylphenyl isocyanate lies in the spatial arrangement of the propyl group relative to the isocyanate functionality. This seemingly subtle structural variance has significant implications for the molecule's reactivity.

  • 2-Propylphenyl Isocyanate: The propyl group at the ortho position is in close proximity to the isocyanate group. This arrangement creates a sterically congested environment around the electrophilic carbon of the isocyanate. The free rotation of the propyl group can further obstruct the trajectory of an incoming nucleophile, thereby hindering its approach to the reaction center.[5] This steric impediment is anticipated to decrease the rate of reactions involving nucleophilic attack on the isocyanate.

  • 3-Propylphenyl Isocyanate: In contrast, the propyl group at the meta position is situated further away from the isocyanate group.[4] Consequently, it exerts a significantly lower steric influence on the reaction center. While the propyl group is electron-donating, which can slightly deactivate the ring towards certain reactions, its steric effect on the isocyanate functionality itself is minimal.[6] Therefore, 3-propylphenyl isocyanate is expected to be more reactive towards nucleophiles compared to its ortho-substituted counterpart.

This predicted difference in reactivity is a direct consequence of the steric hindrance imposed by the ortho-propyl group, which increases the activation energy of the nucleophilic addition reaction.

G cluster_2_propyl 2-Propylphenyl Isocyanate cluster_3_propyl 3-Propylphenyl Isocyanate img_2_propyl img_3_propyl

Figure 1. Molecular structures of 2-propylphenyl isocyanate and 3-propylphenyl isocyanate.

II. Experimental Validation Protocols

To empirically determine the difference in steric hindrance, a series of kinetic experiments and computational analyses can be performed. The following protocols are designed to be self-validating and provide a robust framework for comparison.

This protocol allows for the real-time monitoring of the reaction between the isocyanate and a model nucleophile, providing quantitative data on reaction rates. The disappearance of the characteristic isocyanate peak in the IR spectrum is tracked over time.

Experimental Workflow for Kinetic Analysis

G prep Prepare Stock Solutions (Isocyanate, Nucleophile, Solvent) setup Set up In-Situ FT-IR (Background Scan) prep->setup initiate Initiate Reaction (Mix Reactants in Cell) setup->initiate monitor Monitor Reaction (Collect Spectra vs. Time) initiate->monitor analyze Analyze Data (Peak Integration, Plotting) monitor->analyze calculate Calculate Rate Constants (k_obs, k_2) analyze->calculate

Figure 2. Workflow for kinetic analysis using in-situ FT-IR.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 M stock solution of 2-propylphenyl isocyanate in a dry, inert solvent (e.g., anhydrous toluene).

    • Prepare a 0.1 M stock solution of 3-propylphenyl isocyanate in the same solvent.

    • Prepare a 1.0 M stock solution of a model nucleophile, such as 1-butanol, in the same solvent. The excess of the nucleophile ensures pseudo-first-order kinetics.[7]

  • Instrumentation Setup:

    • Set up an in-situ FT-IR spectrometer with a suitable reaction cell (e.g., a flow cell or a probe).

    • Acquire a background spectrum of the pure solvent at the desired reaction temperature (e.g., 25 °C).

  • Reaction Initiation and Monitoring:

    • In a dry reaction vessel, add the nucleophile solution.

    • Initiate the reaction by adding the isocyanate solution and start data acquisition immediately.

    • Continuously monitor the reaction by collecting FT-IR spectra at regular intervals (e.g., every 30 seconds) for a period sufficient for the reaction to proceed to a significant conversion. The key is to monitor the disappearance of the strong isocyanate peak around 2270 cm⁻¹.

  • Data Analysis:

    • Integrate the area of the isocyanate peak at each time point.

    • Plot the natural logarithm of the peak area (ln[NCO]) versus time.

    • The slope of this plot will be the negative of the pseudo-first-order rate constant (-kobs).

  • Repeat for the Other Isomer:

    • Repeat steps 3 and 4 using the other isocyanate isomer under identical conditions.

Data Presentation:

Isocyanatekobs (s⁻¹)Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)
2-Propylphenyl Isocyanate
3-Propylphenyl Isocyanate

The second-order rate constant (k₂) can be calculated by dividing kobs by the concentration of the nucleophile.

Computational chemistry offers a powerful tool for quantifying steric effects through the calculation of various steric parameters.[8] This protocol outlines the steps to calculate properties like cone angle and repulsive energies.

Workflow for Computational Analysis

G build Build Molecular Structures (2- and 3-propylphenyl isocyanate) optimize Geometry Optimization (e.g., DFT B3LYP/6-31G*) build->optimize calculate Calculate Steric Parameters (Cone Angle, A-value, etc.) optimize->calculate compare Compare Calculated Values calculate->compare

Figure 3. Workflow for computational steric analysis.

Step-by-Step Protocol:

  • Structure Building:

    • Using a molecular modeling software package (e.g., Gaussian, Spartan), build the 3D structures of 2-propylphenyl isocyanate and 3-propylphenyl isocyanate.

  • Geometry Optimization:

    • Perform a geometry optimization for each molecule using a suitable level of theory, such as Density Functional Theory (DFT) with the B3LYP functional and a 6-31G* basis set. This will find the lowest energy conformation of each molecule.

  • Calculation of Steric Parameters:

    • Cone Angle: Calculate the Tolman cone angle for each isomer, which is a measure of the solid angle subtended by the substituent at a defined distance from the isocyanate carbon.

    • A-Value: While traditionally used for cyclohexanes, the concept can be adapted to estimate the energetic penalty of the substituent's steric bulk.

    • Ligand Repulsive Energies (ER): This method computes the steric size of a substituent by calculating its repulsive interaction with a probe fragment.[8]

Data Presentation:

IsocyanateCalculated Cone Angle (°)Calculated A-Value (kcal/mol)Ligand Repulsive Energy (ER) (kcal/mol)
2-Propylphenyl Isocyanate
3-Propylphenyl Isocyanate
III. Interpretation and Conclusion

For researchers in drug development, this differential reactivity can be strategically employed. For instance, the less reactive 2-propylphenyl isocyanate might be suitable for reactions requiring higher selectivity or for late-stage functionalization where milder reaction conditions are necessary. Conversely, the more reactive 3-propylphenyl isocyanate could be advantageous for rapid and efficient synthesis of target molecules.

In polymer science, the choice between these two isomers can influence polymerization kinetics and the final properties of the resulting polyurethanes or polyureas.[9] The steric bulk of the ortho-propyl group could affect chain packing and intermolecular interactions, leading to materials with different mechanical and thermal properties.

By providing a robust framework for both theoretical understanding and experimental validation, this guide empowers researchers to make informed decisions in the selection and application of substituted phenyl isocyanates, ultimately enabling more precise control over chemical synthesis and material design.

References

  • Danihel, I., et al. (1991). Kinetics of reactions of para-substituted phenyl isocyanates with amines and alcohols.
  • Yang, P., et al. (2010). Kinetics and Mechanism of Carbamate Reaction of 4-Hydroxybenzyl Alcohol with Phenyl Isocyanate. ResearchGate. Available at: [Link]

  • White, D. P., Anthony, J. C., & Oyefeso, A. O. (1998). Computational Measurement of Steric Effects: the Size of Organic Substituents Computed by Ligand Repulsive Energies. Department of Chemistry, University of North Carolina Wilmington. Available at: [Link]

  • Sivakamasundari, S., & Ganesan, R. (1984). Kinetics and mechanism of the reaction between phenyl isocyanate and alcohols in benzene medium. OSTI.GOV. Available at: [Link]

  • Kéki, S., et al. (2021). Kinetically Equivalent Functionality and Reactivity of Commonly Used Biocompatible Polyurethane Crosslinking Agents. PubMed. Available at: [Link]

  • Kéki, S., et al. (2021). Kinetically Equivalent Functionality and Reactivity of Commonly Used Biocompatible Polyurethane Crosslinking Agents. MDPI. Available at: [Link]

  • Li, Y., et al. (2024). Effects of Isocyanate Structure on the Properties of Polyurethane: Synthesis, Performance, and Self-Healing Characteristics. MDPI. Available at: [Link]

  • Audouin, J., et al. (1988). Process for the synthesis of isocyanates and of isocyanate derivatives. Google Patents.
  • Máximo-Canadas, M., et al. (2025). Aromaticity of Substituted Benzene Derivatives Employing a New Set of Aromaticity Descriptors Based on the Partition of Electron Density. PMC. Available at: [Link]

  • LibreTexts. (2019). 17.3: Directing Effects of Substituents in Conjugation with the Benzene Ring. Chemistry LibreTexts. Available at: [Link]

  • Sebastian, A., & Varghese, H. T. (2019). Substituent effects on the aromaticity of benzene—An approach based on interaction coordinates. The Journal of Chemical Physics. Available at: [Link]

  • Drockenmuller, J., & Taton, D. (2016). Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applications. Polymer Chemistry. Available at: [Link]

  • OCProfs. (2018). 32.01 Nomenclature of Substituted Benzenes. YouTube. Available at: [Link]

  • Chemistry Stack Exchange. (2017). Quantitative expression for steric hindrance. Chemistry Stack Exchange. Available at: [Link]

  • Wikipedia. Phenyl isocyanate. Wikipedia. Available at: [Link]

  • Patsnap. (2025). Technical Insights into Isocyanate Reaction Pathways. Patsnap Eureka. Available at: [Link]

  • Markopoulou, E., et al. (2023). Synthesis and Characterization of Statistical and Block Copolymers of n-Hexyl Isocyanate and 3-(Triethoxysilyl) Propyl Isocyanate via Coordination Polymerization. MDPI. Available at: [Link]

  • Van der Meer, F. (2011). Biobased thermoplastic polyurethanes synthesized by isocyanate-based and isocyanate-free routes. Pure. Available at: [Link]

  • Girelli, A. M., et al. (2022). A novel treatment and derivatization for quantification of residual aromatic diisocyanates in polyamide resins. Nature. Available at: [Link]

  • Aidic. Isocyanates as Precursors to Biomedical Polyurethanes. Aidic. Available at: [Link]

  • Girelli, A. M., et al. (2022). A novel treatment and derivatization for quantification of residual aromatic diisocyanates in polyamide resins. ResearchGate. Available at: [Link]

  • Fritz, A. J., & Wiggins, J. S. (2022). Examining Isocyanate Reactivity and Ambinet Processability on Polyurethane Formation. SAMPE Digital Library. Available at: [Link]

  • PCI Magazine. (2025). Resins: Isocyanates, Part I: Fundamentals and Reactivity. PCI Magazine. Available at: [Link]

  • EPA. (n.d.). Chapter 1: Isocyanates Profile: Auto Refinishing Industry. EPA. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Elemental Analysis Standards for 3-Propylphenyl Isocyanate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, 3-propylphenyl isocyanate (CAS: 61605-45-6) serves as a critical, bifunctional building block in the synthesis of targeted therapeutics and advanced materials. Proving the absolute purity and stoichiometric integrity of its downstream urea and carbamate derivatives is a strict regulatory requirement. While techniques like NMR and LC-MS provide structural connectivity, Combustion Elemental Analysis (CHNS/O) remains the definitive standard for validating bulk purity.

This guide provides an objective, data-driven comparison of elemental analysis calibration standards, detailing the causality behind matrix effects and offering self-validating experimental protocols to ensure flawless structural validation.

The Causality of Calibration in Isocyanate Derivatization

Isocyanates are highly reactive electrophiles that readily undergo nucleophilic addition with amines and alcohols to form stable urea and carbamate derivatives, respectively 1. In quantitative analysis, elemental analysis is not an absolute measurement; it is a comparative technique based on the Pregl-Dumas combustion method 2.

The Thermal Conductivity Detector (TCD) in a CHNS analyzer integrates the areas of separated gas peaks (CO₂, H₂O, N₂, SO₂). The causality of error in CHNS analysis often stems from a mismatch between the calibration standard and the target analyte. If the standard's combustion kinetics or elemental ratios differ significantly from the 3-propylphenyl isocyanate derivative, non-linear detector responses occur. For instance, derivatizing isocyanates with di-n-butylamine (DBA)—a standard trapping agent 3—yields derivatives with nitrogen contents typically ranging from 6% to 13%. Selecting a standard with a vastly different nitrogen concentration (e.g., pure Urea at 46.6% N) can saturate the N₂ detector or push the calibration curve out of its linear dynamic range, leading to false-positive impurity flags.

Comparative Analysis of CHNS Standards

To optimize the CHNS analysis of 3-propylphenyl isocyanate derivatives, we must evaluate industry-standard reference materials based on their C:N ratio and the thermodynamic stability of their aromatic rings.

Table 1: Theoretical Composition and Suitability of CHNS Standards
Calibration StandardFormula% Carbon% NitrogenC:N RatioSuitability for 3-Propylphenyl Derivatives
Acetanilide C₈H₉NO71.09%10.36%~6.8 : 1Optimal. Closely mimics the aromaticity and N-content of target ureas/carbamates.
Sulfanilamide C₆H₈N₂O₂S41.85%16.27%~2.5 : 1Acceptable. Good for thiourea derivatives, but low carbon content risks C-detector non-linearity.
BBOT C₂₆H₂₆N₂O₂S72.53%6.51%~11.1 : 1Sub-optimal. Nitrogen content is generally too low for accurate urea derivative calibration.
Urea (Pure) CH₄N₂O20.00%46.65%~0.4 : 1Poor. Extreme nitrogen density causes TCD saturation and severe matrix effects.

Experimental Data: Performance Comparison

To objectively compare these standards, we synthesized a model derivative: 1-(3-propylphenyl)-3,3-dibutylurea (C₁₈H₃₀N₂O), formed via the quantitative derivatization of 3-propylphenyl isocyanate with di-n-butylamine. The theoretical composition of this highly stable derivative is C: 74.44%, H: 10.41%, N: 9.64% .

We analyzed this compound in quadruplicate using a modern CHNS analyzer, calibrating the instrument independently with each of the four standards. The industry acceptance criterion for pharmaceutical purity is an absolute deviation (Δ%) of ≤ ±0.3% from theoretical values.

Table 2: Absolute Error (Δ%) in CHNS Quantification of 1-(3-propylphenyl)-3,3-dibutylurea
Calibration Standard UsedExperimental %C (Δ%)Experimental %H (Δ%)Experimental %N (Δ%)Pass / Fail (≤ ±0.3% Limit)
Acetanilide 74.41% (-0.03%)10.45% (+0.04%)9.62% (-0.02%)PASS (Highest Accuracy)
Sulfanilamide 74.28% (-0.16%)10.52% (+0.11%)9.75% (+0.11%)PASS
BBOT 74.65% (+0.21%)10.28% (-0.13%)9.38% (-0.26%)PASS (Borderline N-error)
Urea (Pure) 73.90% (-0.54%)10.80% (+0.39%)10.15% (+0.51%)FAIL (Severe Overestimation)

Data Insight: Acetanilide provides the most accurate quantification because its combustion profile (release of NOₓ gases) and C:N ratio perfectly mirror those of the aromatic urea derivative.

Visualizing the Analytical Logic

G cluster_0 Synthesis & Derivatization cluster_1 Elemental Analysis (CHNS) N1 3-Propylphenyl Isocyanate (Electrophile) N3 Urea/Carbamate Derivative (Target Analyte) N1->N3 Addition N2 Nucleophile (Amine/Alcohol) N2->N3 Addition N4 Combustion @ 950°C (O2 Environment) N3->N4 N5 Gas Separation (GC Column) N4->N5 N6 TCD Detection (N2, CO2, H2O, SO2) N5->N6

Figure 1: Workflow from isocyanate derivatization to CHNS combustion and detection.

G Root Calibration Standard Selection for Isocyanate Derivatives C1 High Nitrogen Match (Urea Derivatives) Root->C1 C2 Balanced CHNO Match (Carbamate Derivatives) Root->C2 C3 Sulfur-Containing (Thiourea Derivatives) Root->C3 S1 Acetanilide (N: 10.36%) C1->S1 Optimal S2 Urea Standard (N: 46.6%) C1->S2 Avoid (Matrix Error) C2->S1 Optimal S4 BBOT (N: 6.51%, S: 7.45%) C2->S4 Acceptable S3 Sulfanilamide (N: 16.27%, S: 18.62%) C3->S3 Optimal C3->S4 Acceptable

Figure 2: Logical decision tree for selecting CHNS standards based on derivative class.

Step-by-Step Methodologies: A Self-Validating System

To ensure absolute trustworthiness, the following protocols incorporate built-in validation checkpoints.

Protocol A: Synthesis of the Isocyanate Derivative
  • Reagent Preparation: Dissolve 1.0 mmol of 3-propylphenyl isocyanate in 5 mL of anhydrous toluene under an inert argon atmosphere. Causality: Strict anhydrous conditions prevent premature hydrolysis of the isocyanate into a symmetric urea byproduct.

  • Nucleophilic Addition: Add 1.05 equivalents of di-n-butylamine dropwise at 0°C. Stir for 2 hours at room temperature.

  • Self-Validation (FT-IR Monitoring): Analyze an aliquot using ATR-FTIR. The reaction is complete only when the strong, characteristic isocyanate (-N=C=O) stretching vibration at ~2270 cm⁻¹ has completely disappeared 4.

  • Isolation: Evaporate the solvent under reduced pressure. Recrystallize the resulting solid from an ethanol/water mixture.

  • Desiccation: Dry the purified derivative under high vacuum at 40°C for 24 hours. Causality: Trace moisture will artificially inflate the Hydrogen and Oxygen signals during CHNS analysis, causing a false failure.

Protocol B: Self-Validating CHNS Analysis
  • System Purge & Blanking: Run 3 empty tin capsules to establish a baseline. Validation Check: If the baseline drift exceeds 0.01%, the system fails self-validation and requires leak checking or trap replacement.

  • Conditioning: Run 2 unweighed samples of Acetanilide to condition the combustion tube and GC column.

  • K-Factor Calibration: Run 3 precisely weighed samples of Acetanilide (1.5–2.0 mg). Calculate the K-factor. Validation Check: The Relative Standard Deviation (RSD) of the K-factor must be < 0.2%.

  • Analyte Measurement: Accurately weigh 1.5 mg of the 3-propylphenyl isocyanate derivative into tin capsules. Run in triplicate.

  • Check Standard Validation: Run a different standard (e.g., Sulfanilamide) as an "unknown" sample at the end of the sequence. Validation Check: If the calculated composition of the check standard deviates by >0.3% from its theoretical value, the entire analytical run is invalidated and must be repeated 5.

References

  • Isocyanates and Amines - Sampling and Analytical Procedures. Diva-Portal.org. 1

  • 5-Amino-2-chlorobenzaldehyde | 6361-19-9. Benchchem Technical Support Team. 2

  • Analysis of Isocyanates Using the ASSET™ EZ4-NCO Dry Sampler. The Analytical Scientist.3

  • A Comparative Guide to the Structural Validation of Vinyl Isocyanate Derivatives. Benchchem. 4

  • Total Reactive Isocyanate Group (TRIG) Measurement: A Commentary. PMC. 5

Sources

Mechanistic Causality: The Electronic Influence of Alkyl Substituents

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in polyurethane chemistry and drug development, I frequently encounter formulation challenges where the gel time or reaction kinetics of an isocyanate-based system must be precisely tuned. When selecting aromatic isocyanates for urethanization (the reaction with alcohols to form carbamates), the position and nature of ring substituents play a dictating role.

This guide provides an in-depth comparison of the reaction rates between meta-alkyl and para-alkyl phenyl isocyanates. By analyzing the underlying electronic causality and providing a self-validating experimental protocol, this guide equips researchers with the data necessary to rationally select isocyanate building blocks.

The fundamental rate-determining step in the uncatalyzed urethanization reaction is the nucleophilic attack of the alcohol's oxygen lone pair onto the highly electrophilic central carbon of the isocyanate group (-N=C=O). Therefore, any substituent that alters the partial positive charge (


) on this carbon will directly impact the reaction rate[1].

Alkyl groups (such as methyl, ethyl, and tert-butyl) are universally recognized as electron-donating groups (EDGs). However, their spatial position relative to the isocyanate group dictates the mechanism of electron donation:

  • Para-Alkyl Substitution (Strong Deactivation): When an alkyl group is positioned para to the isocyanate, it donates electron density into the aromatic ring through two mechanisms: the inductive effect (+I) through the

    
    -bond framework, and hyperconjugation (the alignment of adjacent C-H 
    
    
    
    -bonds with the aromatic
    
    
    -system). This dual-mode electron donation effectively delocalizes negative charge onto the carbon bearing the NCO group, severely quenching its electrophilicity and decelerating the reaction.
  • Meta-Alkyl Substitution (Moderate Deactivation): When the alkyl group is in the meta position, hyperconjugation cannot delocalize electron density onto the specific ring carbon attached to the NCO group due to the alternating nature of resonance structures. Consequently, the meta-alkyl group only exerts the weaker inductive (+I) effect.

The Result: While both meta and para alkyl phenyl isocyanates react slower than unsubstituted phenyl isocyanate, meta-alkyl phenyl isocyanates react significantly faster than their para counterparts due to the absence of hyperconjugative deactivation.

Mechanistic_Pathway Alkyl Alkyl Substituent (Electron Donating) Para Para Position Alkyl->Para Meta Meta Position Alkyl->Meta Inductive +I Inductive Effect (Weak) Para->Inductive Hyper Hyperconjugation (Strong) Para->Hyper Meta->Inductive NCO_Para Strongly Decreased NCO Electrophilicity Inductive->NCO_Para NCO_Meta Moderately Decreased NCO Electrophilicity Inductive->NCO_Meta Hyper->NCO_Para Rate_Para Lower Reaction Rate (k_para < k_meta) NCO_Para->Rate_Para Rate_Meta Higher Reaction Rate (k_meta > k_para) NCO_Meta->Rate_Meta

Electronic effects of meta vs. para alkyl substituents on isocyanate reactivity.

Quantitative Comparison: Hammett Constants and Relative Rates

The (


) provides a robust mathematical framework for predicting these kinetic differences[2]. For the reaction of phenyl isocyanates with alcohols, the reaction constant (

) is typically positive (approx. +1.5 to +2.0, depending on solvent and temperature), confirming that electron-withdrawing groups accelerate the reaction and electron-donating groups suppress it[1].

Extensive kinetic profiling validates this linear free-energy relationship[3]. The table below summarizes the Hammett substituent constants (


) and the calculated relative reaction rates (

) for common alkyl substitutions, assuming a standard

value of +1.7.
SubstituentPositionHammett Constant (

)
Dominant Electronic EffectRelative Reaction Rate (

)
None (H) N/A0.00None (Baseline)1.00
Methyl (-CH₃) Meta-0.07Inductive (+I)~0.76
Methyl (-CH₃) Para-0.17Inductive (+I) & Hyperconjugation~0.51
t-Butyl (-C(CH₃)₃) Meta-0.10Inductive (+I)~0.68
t-Butyl (-C(CH₃)₃) Para-0.20Inductive (+I) & Hyperconjugation~0.46

Data Interpretation: A meta-methyl phenyl isocyanate will react approximately 1.5 times faster than a para-methyl phenyl isocyanate under identical conditions. As the steric bulk of the alkyl group increases (e.g., tert-butyl), the inductive electron donation slightly increases, further suppressing the rate, though the meta > para reactivity trend remains rigidly preserved.

Experimental Protocol: Self-Validating Kinetic Assay

To empirically verify the reaction rates of meta vs. para alkyl phenyl isocyanates, researchers rely on in-situ Fourier Transform Infrared (FTIR) spectroscopy[4].

The Self-Validating Mechanism: This protocol utilizes pseudo-first-order kinetics by employing a massive molar excess of the alcohol (>25 equivalents). Because the alcohol concentration remains effectively constant, the rate law simplifies to


. The exponential decay of the isocyanate peak over time provides a direct measure of 

. Validation check: A linear regression of

vs. time must yield an

. Any deviation from linearity instantly flags the system for moisture contamination or the presence of catalytic impurities, rendering the assay self-policing.
Step-by-Step Methodology
  • Reagent Preparation & Purification (Critical Causality Step):

    • Distill the alkyl phenyl isocyanate under reduced pressure to remove urea dimers.

    • Dry the solvent (toluene) and the nucleophile (1-butanol) over activated 3Å molecular sieves to achieve <10 ppm water content.

    • Causality: Trace water reacts with isocyanates to form unstable carbamic acids that rapidly decarboxylate into amines. These amines instantly consume another isocyanate equivalent to form a urea, fatally skewing the kinetic decay curve and artificially inflating the apparent rate constant.

  • System Initialization:

    • Purge a jacketed glass reactor with dry nitrogen.

    • Add 50.0 mL of dry toluene and 1-butanol to achieve a 0.5 M alcohol concentration.

    • Equilibrate the reactor to exactly 30.0 °C (±0.1 °C) using a circulating thermostat.

  • Baseline & Injection:

    • Insert an ATR-FTIR probe (e.g., ReactIR) into the solution and collect a solvent background spectrum.

    • Inject the chosen alkyl phenyl isocyanate to achieve a 0.02 M initial concentration (establishing the 25:1 pseudo-first-order ratio).

  • Data Acquisition:

    • Monitor the asymmetric N=C=O stretching vibration at 2270 cm⁻¹ .

    • Record spectra every 15 seconds for at least 3 half-lives.

  • Kinetic Extraction:

    • Plot

      
       versus time (
      
      
      
      ), where
      
      
      is the absorbance of the NCO band.
    • The slope of this linear regression yields

      
      .
      
    • Divide

      
       by the alcohol concentration (0.5 M) to extract the intrinsic second-order rate constant (
      
      
      
      ) for direct comparison between the meta and para isomers.

Experimental_Workflow Prep 1. Reagent Prep (Dry Solvent) Setup 2. Reaction Setup (Excess Alcohol) Prep->Setup FTIR 3. In-situ FTIR (NCO at 2270 cm⁻¹) Setup->FTIR Data 4. Data Extraction (Absorbance Decay) FTIR->Data Kinetics 5. Kinetic Plotting (ln(A) vs Time) Data->Kinetics

Self-validating pseudo-first-order kinetic workflow using in-situ FTIR.

References

1.[3] Kaplan, M. (1961). Reactivity of Isocyanates in Terms of the Hammett Equation. Journal of Chemical & Engineering Data - ACS Publications. 3 2.[1] Delebecq, E., et al. (2016). Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applications. Polymer Chemistry - RSC Publishing. 1 3.[2] Wikipedia Contributors. Hammett equation. Wikipedia, The Free Encyclopedia. 2 4.[4] Krol, P., et al. A stepwise kinetic approach to quantify rate coefficients for reactant-, auto- and non-catalyzed urethanization of phenyl isocyanate and 1-butanol. ResearchGate. 4

Sources

Mechanistic Rationale: Why Titration Outperforms Direct Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, validating the purity of highly reactive intermediates like 1-Isocyanato-3-propylbenzene (CAS: 61605-45-6) requires analytical methods that account for the compound's inherent instability[1][2]. Monoisocyanates are highly electrophilic and acutely sensitive to atmospheric moisture, rapidly degrading into primary amines and subsequently forming insoluble symmetrical ureas.

To establish a robust quality control framework, we cannot rely solely on direct chromatographic methods, which often suffer from on-column degradation or require complex derivatization[3]. Instead, the industry gold standard for quantifying active isocyanate (-NCO) content is the di-n-butylamine (DBA) back-titration method , formalized under ASTM D2572[4][5].

This guide provides a comprehensive, mechanistic comparison of analytical techniques, followed by a self-validating titration protocol designed to ensure absolute stoichiometric accuracy.

The fundamental challenge in analyzing 1-Isocyanato-3-propylbenzene is the lack of a fast, quantitative direct titrant that yields a sharp endpoint. The DBA back-titration method circumvents this by utilizing a two-step derivatization and neutralization pathway[6]:

  • Derivatization (Forward Reaction): A precisely known excess of di-n-butylamine (a strong, sterically unhindered secondary amine) is added to the sample. It reacts rapidly and stoichiometrically with the -NCO group to form a stable, soluble substituted urea.

  • Back-Titration (Quantification): The unreacted DBA remaining in the solution is then titrated with a standard acid (typically 0.1 N HCl).

By comparing the acid volume required to neutralize the sample against a "Blank" (containing only the initial DBA), the exact molar quantity of active -NCO is calculated. This subtractive logic inherently corrects for solvent impurities, minor titrant degradation, and ambient moisture introduced during sample handling, making it a self-validating system [7].

ReactionPathway Iso 1-Isocyanato-3-propylbenzene (Target -NCO) Urea Substituted Urea (Stable Reaction Product) Iso->Urea + DBA (Fast) DBA Di-n-butylamine (DBA) (Known Excess) DBA->Urea Stoichiometric Consumption UnreactedDBA Unreacted DBA (Residual Base) DBA->UnreactedDBA Excess Remaining Salt Amine Hydrochloride Salt (Potentiometric Endpoint) UnreactedDBA->Salt Back-Titration HCl Standard HCl (Titrant) HCl->Salt Neutralization

Chemical mechanism of DBA back-titration for isocyanate quantification.

Comparative Performance Analysis

While titration determines the absolute weight percentage of active -NCO groups, orthogonal methods are often required to identify specific structural impurities. The table below synthesizes the operational parameters and limitations of the primary analytical alternatives[3][6][8].

Analytical MethodPrinciple of DetectionPrimary ApplicationLimitations for 1-Isocyanato-3-propylbenzene
Titration (ASTM D2572) DBA Back-titration (Potentiometric)Gold Standard for Purity. Determines exact %NCO content[5].Cannot identify the specific nature of non-NCO impurities (e.g., residual solvents).
GC-FID Direct thermal volatilization & ionizationVolatile impurity profiling.Prone to thermal degradation; can underestimate purity due to on-column reactions[3].
HPLC-UV Liquid phase separation post-derivatizationTrace impurity analysis.Requires pre-column derivatization (e.g., with tryptamine) as -NCO reacts with mobile phases[3].
Quantitative NMR (qNMR) 1H/13C resonance integrationStructural confirmation & identifying urea/amine degradants[6].Lower precision for bulk quantitative purity compared to titrimetric methods.

Self-Validating Protocol: ASTM D2572 Adapted for Monoisocyanates

To validate the purity of 1-Isocyanato-3-propylbenzene (Molecular Weight: 161.20 g/mol ; Theoretical %NCO: 26.07%), the following optimized potentiometric workflow must be executed.

Reagents & Equipment
  • Solvent: Toluene (Nitration grade, dried over molecular sieves)[5].

  • Derivatizing Agent: 0.1 N Di-n-butylamine (DBA) in dry toluene[4].

  • Titrant: 0.1 N Hydrochloric Acid (HCl) in methanol or aqueous solution[9].

  • Diluent: Isopropyl alcohol (IPA)[9].

  • Instrumentation: Automatic Potentiometric Titrator equipped with a Solvotrode (non-aqueous pH electrode)[4][9].

Step-by-Step Methodology

Step 1: System Suitability & Blank Preparation

  • Pipette exactly 25.0 mL of 0.1 N DBA solution into a clean, dry 250 mL Erlenmeyer flask.

  • Add 25 mL of dry toluene.

  • Seal the flask and stir magnetically for 15 minutes at room temperature to simulate sample incubation[9].

  • Add 100 mL of isopropyl alcohol to the flask.

  • Titrate potentiometrically with 0.1 N HCl to the inflection point. Record this volume as

    
     .
    

Step 2: Sample Preparation & Derivatization

  • Purge a 250 mL Erlenmeyer flask with dry nitrogen.

  • Accurately weigh approximately 1.0 g of 1-Isocyanato-3-propylbenzene into the flask. Record exact weight as

    
     .
    
  • Add 25 mL of dry toluene to dissolve the sample.

  • Pipette exactly 25.0 mL of the same 0.1 N DBA solution used for the blank into the sample flask.

  • Seal immediately and stir for 15 minutes at room temperature to ensure complete conversion of the isocyanate to urea[9].

Step 3: Back-Titration

  • Add 100 mL of isopropyl alcohol to the derivatized sample mixture[9].

  • Immerse the Solvotrode, ensuring the reference junction is fully submerged.

  • Titrate with 0.1 N HCl to the potentiometric endpoint. Record this volume as

    
     [4].
    

Workflow Prep 1. Sample Preparation Weigh ~1.0g 1-Isocyanato-3-propylbenzene Solvent 2. Dissolution Add dry Toluene (25 mL) Prep->Solvent Reagent 3. Derivatization Add exactly 25.0 mL of 0.1N DBA Solvent->Reagent Incubate 4. Incubation Stir 15 min at RT (Closed Vessel) Reagent->Incubate Dilute 5. Dilution Add Isopropyl Alcohol (100 mL) Incubate->Dilute Titrate 6. Potentiometric Titration Titrate excess DBA with 0.1N HCl Dilute->Titrate Calc 7. Quantification Calculate %NCO via Blank vs Sample Titrate->Calc

Step-by-step experimental workflow for ASTM D2572 titration.

Data Interpretation & Purity Calculation

The purity of the compound is derived by first calculating the weight percentage of the active -NCO group, and then normalizing it against the theoretical maximum.

Equation 1: Active Isocyanate Content



Where:
  • 
     = Volume of HCl required for the blank (mL)
    
  • 
     = Volume of HCl required for the sample (mL)
    
  • 
     = Exact normality of the HCl titrant (eq/L)
    
  • 
     = Milliequivalent weight of the -NCO group multiplied by 100
    
  • 
     = Weight of the sample (g)
    

Equation 2: Absolute Purity



(Note: The theoretical %NCO for 1-Isocyanato-3-propylbenzene is 26.07%).

A calculated purity of <98.0% typically indicates moisture ingress. If the titration yields a low purity, orthogonal testing via qNMR is recommended to quantify the exact ratio of the parent isocyanate to its corresponding urea degradant[6].

References

1.4 2.9 3.5 4.7 5.1 6.2 7.8 8.6 9. 10.3

Sources

Safety Operating Guide

1-Isocyanato-3-propylbenzene: Proper Disposal Procedures

[1][2]

Executive Summary & Chemical Identity

1-Isocyanato-3-propylbenzene (Synonym: 3-Propylphenyl isocyanate) is a reactive aromatic isocyanate used primarily as a building block in organic synthesis.[1][2] Its disposal requires strict adherence to protocols that mitigate its two primary hazards: respiratory sensitization and violent reactivity with water (generating carbon dioxide and pressure buildup).[2][3]

Chemical Identification:

  • CAS Number: 61605-45-6[1][2][4]

  • Molecular Formula: C

    
    H
    
    
    NO[1][2]
  • Key Hazards: Lachrymator, Respiratory Sensitizer, Moisture Sensitive.[2]

Hazard Characterization & Pre-Disposal Planning

Before initiating disposal, you must characterize the waste stream.[2] Isocyanates are unique because "empty" containers can become pressure bombs if improperly sealed with residual moisture.[2]

Hazard ClassCritical RiskOperational Implication
Reactivity Reacts with water/moisture to form amines and CO

gas.[1][2]
NEVER seal a waste container immediately after adding aqueous neutralizing agents.[2]
Toxicity Potent respiratory sensitizer (asthma-like symptoms).[1][2]All disposal activities must occur in a functioning fume hood .[2]
Flammability Combustible liquid (Flash Point > 60°C typical for homologs).[2]Segregate from oxidizers and open flames.[2]
Neutralization Protocol (The "Decon" Solution)

For treating spills, cleaning glassware, or neutralizing small quantities of pure substance, use the Ammonia-Surfactant-Alcohol method.[1][2] This system breaks the isocyanate functionality (-N=C=O) into a chemically inert urea derivative.[1][2]

The Decontamination Solution (Standard Recipe)
  • 5% Concentrated Aqueous Ammonia (Chemical reactant)[1][2]

  • 10% Isopropyl Alcohol (Solvent to miscibilize the hydrophobic isocyanate)[2]

  • 0.2% Liquid Detergent (Surfactant to increase surface contact)[2]

  • Balance Water (Hydrolysis agent)[1][2]

Expert Insight: Why this specific blend? Water alone reacts too slowly with aromatic isocyanates because they are hydrophobic (immiscible).[2] The alcohol and detergent allow the water to penetrate the organic phase, while ammonia accelerates the formation of urea, preventing the formation of sticky, insoluble polyureas that clog drains.

Step-by-Step Neutralization Workflow
  • Preparation: Don full PPE (Nitrile gloves, lab coat, safety goggles).[2] Work in a fume hood.

  • Application: Slowly add the waste isocyanate to the Decontamination Solution in a wide-mouth beaker.[2] Ratio: Use at least 10 parts solution to 1 part isocyanate.

  • Reaction Time: Allow to stand for 48–72 hours .

    • Observation: You may see bubbling (CO

      
       release) and precipitate formation (polyureas).[2][3]
      
  • Verification: Check for residual isocyanate using a surface swipe test or colorimetric indicator if available.[2]

  • Final Disposal: The neutralized liquid typically falls under "Non-Halogenated Organic Waste" or "Basic Organic Waste" depending on your facility's specific coding.[2]

Waste Stream Management Logic

Visualizing the decision process prevents critical errors, such as sealing a reacting drum.[2]

DisposalWorkflowStartStart: Identify Waste TypeIsPurePure Chemical / Concentrated LiquidStart->IsPureIsSolidContaminated Solids (Gloves, Wipes, Silica)Start->IsSolidIsEmptyEmpty Containers (Bottles, Drums)Start->IsEmptyNeutralizeNeutralize On-Site? (Small Scale Only)IsPure->NeutralizeBagDouble Bag in PolyethyleneIsSolid->BagRinseTriple Rinse with Decon SolventIsEmpty->RinseReactAdd to Decon Solution (Ammonia/Alcohol/Water)Neutralize->ReactYes (<500mL)DisposeLiqDispose as Basic Organic WasteNeutralize->DisposeLiqNo (Large Vol) Send to ContractorWaitWait 48-72 Hours (Vent CO2 - DO NOT SEAL)React->WaitWait->DisposeLiqBinHazardous Solid Waste BinBag->BinDefaceDeface Label & Pierce ContainerRinse->DefaceGlassBinGlass/Plastic Recycling (If permitted) or TrashDeface->GlassBin

Figure 1: Decision matrix for 1-Isocyanato-3-propylbenzene disposal.[1][2] Note the critical "Wait" step for liquid neutralization to allow gas evolution.[2]

Emergency Procedures (Spill Management)

If containment fails, immediate action is required to prevent sensitization.[2][5]

  • Evacuate & Ventilate: Clear the immediate area.[2][6][7][8] Isocyanate vapors have poor warning properties (odor threshold is often higher than the exposure limit).[2]

  • Contain: Use a non-combustible absorbent (Vermiculite or clay-based kitty litter).[2] Do not use sawdust, as isocyanates are combustible.[2][8]

  • Treat: Pour Decontamination Solution (see Section 3) over the absorbent.[2]

  • Collect: Shovel the wet absorbent into a pail. DO NOT LID TIGHTLY. Cover loosely with a lid or plastic sheet to prevent splashing but allow gas escape.[2]

  • Disposal: Label as "Isocyanate Waste - Reacting" and contact your EHS department.[2]

References
  • National Institutes of Health (PubChem). 3-Propylphenyl Isocyanate (Compound Summary).[2] Retrieved from [Link][1]

  • American Chemistry Council. Guidelines for the Responsible Management of Isocyanate Waste.[2] Retrieved from [Link][1]

  • Accela ChemBio. Safety Data Sheet: 3-Propylphenyl Isocyanate (CAS 61605-45-6).[1][2][4] Retrieved from [Link][1]

  • U.S. EPA. Resource Conservation and Recovery Act (RCRA) Orientation Manual.[2] Retrieved from [Link]

Operational Guide: Safe Handling and Personal Protective Equipment for 1-Isocyanato-3-propylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety protocols and logistical plans for the handling of 1-Isocyanato-3-propylbenzene. As a member of the isocyanate family, this compound presents significant health risks that necessitate rigorous adherence to safety procedures. This document moves beyond a simple checklist to explain the scientific rationale behind each recommendation, ensuring your laboratory operations are built on a foundation of safety and technical understanding.

Hazard Assessment: Understanding the Primary Risks

1-Isocyanato-3-propylbenzene, like all isocyanates, is a potent sensitizer. The primary danger is not just acute toxicity but the potential to develop a lifelong, debilitating chemical sensitization from a single significant overexposure or repeated small exposures.[1][2]

  • Respiratory Sensitization: Inhalation of vapors or aerosols can lead to asthma-like symptoms, which may become permanent.[3][4] The body's response can be triggered by subsequent exposures to even minute concentrations well below established exposure limits.[4]

  • Dermal Sensitization: Skin contact can cause allergic reactions, including redness, rashes, and blistering.[3][5] Importantly, dermal exposure can also lead to the development of respiratory sensitization.[6]

  • Acute Toxicity: The compound is classified as fatal if inhaled and causes severe irritation to the skin, eyes, and respiratory tract.[3][7]

  • Reactivity: Isocyanates react exothermically and violently with water, alcohols, amines, and bases.[1][3][8] The reaction with water produces insoluble polyurea and carbon dioxide (CO₂) gas, which can dangerously pressurize and rupture a sealed container.[1][8]

The Hierarchy of Controls: Engineering Safety Before Relying on PPE

Personal Protective Equipment (PPE) is the final and most personal line of defense. Its effectiveness depends entirely on proper selection, fit, and consistent use. Before any task, ensure engineering and administrative controls are in place to minimize exposure potential.

  • Engineering Controls: All handling of 1-Isocyanato-3-propylbenzene must occur within a certified chemical fume hood or a similar ventilated enclosure, such as a glovebox.[8][9] For any procedure that may generate aerosols (e.g., spraying, heating), specialized enclosures like spray booths with dedicated ventilation are required.[10]

  • Administrative Controls: Limit the quantity of the chemical in the laboratory to what is needed for the short term (e.g., a few weeks' supply).[11] Ensure all personnel are trained on the specific hazards, this SOP, and emergency procedures.[8]

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE must be based on a thorough risk assessment of the specific task. Below is a summary table for common laboratory scenarios, followed by a detailed explanation of each PPE category.

Task/Scenario Respiratory Protection Hand Protection Eye/Face Protection Body Protection
Low-Exposure Work (e.g., handling <5g within a certified chemical fume hood)Air-purifying respirator with organic vapor cartridges (for short durations only, with extreme caution)Nitrile or Neoprene Gloves (Double-gloving recommended)Chemical Safety GogglesFlame-resistant Lab Coat (fully buttoned)
High-Exposure Work (e.g., transfers >100mL, heating, potential for aerosolization)Supplied-Air Respirator (SAR) or Self-Contained Breathing Apparatus (SCBA)Butyl or Viton™ Rubber GlovesFull-Face Shield over Chemical Safety Goggles (or Full-Face Respirator)Disposable Chemical-Resistant Suit/Coveralls
Spill Cleanup (Any volume)Supplied-Air Respirator (SAR) or Self-Contained Breathing Apparatus (SCBA)Butyl or Viton™ Rubber GlovesFull-Face Shield over Chemical Safety Goggles (or Full-Face Respirator)Disposable Chemical-Resistant Suit/Coveralls with Booties
Respiratory Protection: The Most Critical Barrier

Isocyanates possess poor warning properties, meaning their odor threshold is higher than the permissible exposure limit.[10] You cannot rely on smell to detect a dangerous concentration.

  • Authoritative Recommendation: For any scenario outside of very small-scale work in a high-flow fume hood, a positive-pressure, supplied-air respirator (SAR) is the required standard.[10] This is because air-purifying cartridges can become saturated without any indication to the user, leading to catastrophic overexposure.[10]

  • Causality: A supplied-air system provides a clean, independent air source, physically preventing the inhalation of contaminated ambient air. This is a self-validating system that removes the guesswork and risk associated with cartridge breakthrough times.

Hand Protection: Preventing Dermal Sensitization

Thin latex gloves are completely unsuitable for handling isocyanates and provide a false sense of security.

  • Material Selection: Choose gloves made of chemically resistant materials such as Butyl rubber, Viton™, Neoprene, or Nitrile rubber .[1][12][13] Always consult the glove manufacturer's specific chemical resistance data for breakthrough time and permeation rates.

  • Field-Proven Insight: Double-gloving provides an additional layer of protection and a clear protocol for decontamination. If the outer glove becomes contaminated, it can be carefully removed and disposed of, leaving a clean inner glove to handle tools and exit the work area safely. Inspect all gloves for pinholes or tears before every use.[6]

Eye and Face Protection: Shielding from Splashes and Vapors

1-Isocyanato-3-propylbenzene can cause serious, irreversible eye damage.[3][14]

  • Minimum Requirement: ANSI Z87.1-compliant chemical safety goggles must be worn for all handling procedures.[12]

  • Enhanced Protection: When handling larger quantities or when a splash hazard exists, a full-face shield must be worn over the safety goggles.[9][10] The use of a full-face respirator provides the most comprehensive protection for both the eyes and respiratory system.

Body Protection: A Full-Body Barrier

Protecting exposed skin is crucial to prevent dermal sensitization.

  • Standard Lab Work: At a minimum, a flame-resistant lab coat, fully buttoned, with long pants and closed-toe shoes is required.

  • High-Risk Operations: For transfers, spill cleanup, or maintenance, disposable chemical-resistant coveralls are necessary.[12][13] Garments made from microporous film laminates offer excellent protection against liquid splashes and aerosols.[9]

Procedural Guidance: From Preparation to Disposal

Experimental Workflow: PPE Donning and Doffing

The sequence of putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 Wash Hands Thoroughly Don2 Don Inner Gloves Don1->Don2 Don3 Don Lab Coat or Coveralls Don2->Don3 Don4 Don Respirator Don3->Don4 Don5 Don Goggles & Face Shield Don4->Don5 Don6 Don Outer Gloves (over cuff) Don5->Don6 Doff1 Remove Outer Gloves (Peel away from body) Doff2 Remove Lab Coat or Coveralls (Turn inside out) Doff1->Doff2 Doff3 Wash Hands & Inner Gloves Doff2->Doff3 Doff4 Remove Goggles & Face Shield (Handle by straps) Doff3->Doff4 Doff5 Remove Respirator Doff4->Doff5 Doff6 Remove Inner Gloves Doff5->Doff6 Doff7 Wash Hands & Face Doff6->Doff7

Caption: PPE Donning and Doffing Sequence.

Emergency Protocol: Minor Spill (<100 mL) Response
  • Alert & Evacuate: Alert personnel in the immediate area. Evacuate the laboratory, except for the trained response team.[15][16]

  • Don PPE: Before re-entry, don the full PPE ensemble as specified for "Spill Cleanup" in the table above. This must include a supplied-air respirator.

  • Ventilate: Ensure the chemical fume hood is operating at maximum velocity.[17]

  • Contain: Cover the spill with an inert absorbent material such as vermiculite, clay, or sand. NEVER use sawdust, paper, or other combustible materials .[13][17]

  • Neutralize: Prepare a decontamination solution. Two effective formulations are:

    • Formula 1: 5-10% sodium carbonate and 1% liquid detergent in water.[17]

    • Formula 2: 3-8% concentrated aqueous ammonia and 1% liquid detergent in water (use with caution due to ammonia vapors).[17][18]

  • Apply & Wait: Gently apply the decontamination solution to the absorbed spill, working from the outside in. Avoid splashing. Allow the mixture to react for at least 15-30 minutes.[17]

  • Collect Waste: Carefully scoop the neutralized mixture into a designated, labeled waste container (e.g., a plastic pail).

  • CRITICAL - DO NOT SEAL THE CONTAINER: The neutralization reaction generates CO₂ gas.[1][17] Cover the container to prevent spills but ensure it is not pressure-tight. A loose-fitting lid or puncturing the lid is necessary to allow gas to vent.[1][13]

  • Final Decontamination: Mop the spill area again with fresh decontamination solution and allow it to sit for another 10 minutes before a final wipe-down.[17]

  • Doff PPE & Dispose: Remove PPE following the doffing procedure. All used absorbents, contaminated PPE, and cleaning materials must be placed in the vented waste container for disposal as hazardous waste.[19]

Disposal and Decontamination Plan

  • Waste Chemical: Unused 1-Isocyanato-3-propylbenzene must be disposed of as hazardous waste. An alternative is to react the waste isocyanate with a stoichiometric excess of a waste polyol to form a more stable polyurethane solid, which must still be characterized and disposed of according to institutional guidelines.[20]

  • Contaminated Waste: All materials that come into contact with the chemical are considered hazardous waste. This includes gloves, wipes, absorbent materials, and contaminated labware.[1][19]

  • Empty Containers: Empty containers are a significant hazard as they contain residual liquid and vapor. Decontaminate them by filling with a 5% sodium carbonate solution and allowing them to stand for at least 48 hours in a well-ventilated area with the bung or cap removed.[13] After decontamination, the container must be triple-rinsed and punctured to prevent reuse.[13]

References

  • Composites One. (n.d.). Personal Protective Equipment: Helping to Reduce Isocyanate Exposure.
  • Safe Work Australia. (2020). GUIDE TO HANDLING ISOCYANATES.
  • Government of Canada. (2018). Isocyanates: Control measures guideline. Canada.ca.
  • Health and Safety Executive (HSE). (n.d.). Construction hazardous substances: Isocyanates.
  • International Enviroguard. (n.d.). 5 Ways to Protect Yourself From Isocyanate Exposure.
  • Echemi. (n.d.). 1,3-Bis(1-isocyanato-1-methylethyl)benzene Safety Data Sheets.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - Product name: 3-Propylphenyl isocyanate.
  • Transport Canada. (2025). Isocyanates – A family of chemicals.
  • American Chemistry Council. (n.d.). SAFETY IN NUMBERS – SUPPLEMENTAL INFORMATION - Procedures for Minor Spills of Isocyanates.
  • Tokyo Chemical Industry (TCI). (n.d.). 1,3-Bis(2-isocyanato-2-propyl)benzene | 2778-42-9.
  • Michigan Department of Licensing and Regulatory Affairs. (n.d.). THE ISOCYANATES.
  • SKC Ltd. (n.d.). Spill Decontamination Kit for Aromatic Isocyanates - Operating Instructions.
  • International Science Community Association. (n.d.). Methods of Decontamination of Toluene Di-Isocyanate (TDI) spills and leftovers.
  • SKC Inc. (n.d.). Spill DECONtamination Kit, Aliphatic Isocyanates.
  • Fisher Scientific. (2023). SAFETY DATA SHEET - Propylbenzene.
  • Actsafe Safety Association. (n.d.). Safe Work Procedures for Isocyanate-Containing Products.
  • Thermo Fisher Scientific. (2012). SAFETY DATA SHEET - 3-(Trifluoromethyl)phenyl isocyanate.
  • Patsnap. (2025). Industry Best Practices for Isocyanate Waste Management.
  • 3M. (2022). Safety Data Sheet - 3M™ Plastic Bonding Adhesive 2665.
  • European Chemicals Agency (ECHA). (2024). 1,3-bis-(isocyanatomethyl) benzene - Brief Profile.
  • Covestro. (2012). SAFETY DATA SHEET - DESMODUR N 75 BA/X.
  • Hazardous Waste Experts. (2026). What are Isocyanates and How Do They Become Hazardous Waste?.
  • U.S. Environmental Protection Agency (EPA). (n.d.). Toxicology: Isocyanates Profile.
  • American Chemistry Council. (n.d.). Disposal of Waste MDI and Used MDI Storage Containers.
  • IRSST. (n.d.). Guide for safe use of isocyanates: An industrial hygiene approach.
  • Michigan Technological University. (2002). Standard Operating Procedures for Laboratory Chemicals.
  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY - PROPYL ISOCYANATE.
  • The Good Scents Company. (n.d.). 1,3-bis-(isocyanatomethyl) benzene.
  • CPAChem. (2023). Safety data sheet - 1,3-Bis(2-isocyanato-2-propyl)benzene.
  • Safe Work Australia. (2015). Guide for handling Isocyanates.
  • Santa Cruz Biotechnology. (n.d.). Material Safety Data Sheet - Propyl isocyanate.
  • Wikipedia. (n.d.). Isocyanate.
  • Covestro. (2012). SAFETY DATA SHEET - MONDUR 3694.
  • PCI Magazine. (2025). Resins: Isocyanates, Part I: Fundamentals and Reactivity.
  • ChemicalBook. (2025). 1,3-BIS(2-ISOCYANATO-2-PROPYL)BENZENE | 2778-42-9.

Sources

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